Lariciresinol Acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O7/c1-13(23)28-12-17-16(8-14-4-6-18(24)20(9-14)26-2)11-29-22(17)15-5-7-19(25)21(10-15)27-3/h4-7,9-10,16-17,22,24-25H,8,11-12H2,1-3H3/t16-,17-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYMIYJFCKIBMR-PNLZDCPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(COC1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@H](CO[C@@H]1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lariciresinol Acetate: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Lariciresinol (B1674508) Acetate (B1210297), a lignan (B3055560) of significant interest for its potential pharmacological activities. It details its natural botanical sources and outlines the technical protocols for its extraction, isolation, and purification.
Natural Sources of Lariciresinol Acetate
This compound has been identified in a limited number of plant species. The primary documented sources include:
-
Phyllanthus niruri : This plant, commonly known as the "stonebreaker" or "gale of the wind," is a well-documented source of this compound.[1]
-
Aglaia elaeagnoidea : A member of the Meliaceae family, this plant has been reported as a source from which (+)-lariciresinol 3a-acetate has been synthesized.[2]
-
Larix decidua (European Larch) : The oleoresin of European larch contains larixyl acetate, a closely related diterpenoid, alongside other lignans.[3]
While data for this compound is specific to these sources, the precursor compound, lariciresinol, is more widely distributed. It is found in various plants, including flaxseed (Linum usitatissimum), sesame seeds, and certain vegetables.[4][5][6]
Quantitative Data on Lariciresinol from Natural Sources
Quantitative data specifically for this compound is not widely available in the reviewed literature. However, data for the related and more extensively studied lignan, lariciresinol, is presented below to provide context on typical yields from plant matrices. Yields are highly dependent on the plant's geographical origin, harvest time, and the specific extraction and purification methods employed.[4]
| Plant Species | Plant Part | Reported Yield of Lariciresinol | Reference |
| Linum usitatissimum (Flaxseed) | Seeds | 3.04 mg/100g | [4][6] |
| Isatis indigotica | Roots | Not specified | [7] |
| Abies alba (White Fir) | Bark, Wood | Not specified | [5] |
Experimental Protocols: Isolation and Purification
The following is a generalized, multi-step protocol for the isolation and purification of this compound from plant material, based on common methodologies for lignan extraction.[4][8]
3.1. Step 1: Plant Material Preparation
-
Collection and Drying : Collect the desired plant parts (e.g., herbs, roots, stems).[4] Air-dry the material at room temperature or in a controlled oven at a temperature below 60°C to prevent the thermal degradation of target compounds.[4]
-
Grinding : Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area, facilitating more efficient solvent extraction.[4]
3.2. Step 2: Extraction
This step aims to extract a crude mixture of compounds, including this compound, from the prepared plant powder.
-
Solvent Selection : Choose a polar solvent such as methanol (B129727), ethanol, or an aqueous mixture of either.[4][8] The optimal solvent is dependent on the specific plant matrix.[4]
-
Extraction Method (Choose one) :
-
Maceration : Submerge and soak the plant powder in the selected solvent at room temperature for 24-48 hours. Agitate the mixture periodically to improve extraction efficiency.[4]
-
Soxhlet Extraction : For a more exhaustive extraction, place the powdered material in a cellulose (B213188) thimble within a Soxhlet apparatus and extract with the chosen solvent over several hours.[4]
-
-
Filtration and Concentration : After extraction, filter the mixture to remove solid plant debris. Concentrate the resulting filtrate using a rotary evaporator under reduced pressure to yield a crude extract.[4]
3.3. Step 3: Purification
The crude extract contains a complex mixture of phytochemicals. The following purification stages are designed to isolate this compound.
-
Liquid-Liquid Partitioning :
-
Dissolve the crude extract in a methanol-water mixture.
-
Perform sequential partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, and finally ethyl acetate).[4]
-
This compound, as a moderately polar lignan, is expected to concentrate in the ethyl acetate fraction.[1][4]
-
-
Column Chromatography :
-
Subject the enriched ethyl acetate fraction to column chromatography.
-
Silica (B1680970) Gel Chromatography : Use a silica gel column and elute with a solvent system such as a chloroform-methanol gradient to separate compounds based on polarity.[9]
-
Sephadex LH-20 Chromatography : For further separation based on molecular size, use a Sephadex LH-20 column with an isocratic elution of methanol.[4]
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
For final purification to achieve high purity (>95%), employ preparative HPLC.[4]
-
Column : A reversed-phase C18 column is typically used.[4]
-
Mobile Phase : A gradient of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.[4]
-
Collect the fraction corresponding to the retention time of this compound.
-
Visualized Workflow and Methodologies
The following diagrams illustrate the key workflows in the isolation and analysis of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Lariciresinol - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of (+)-Lariciresinol 3a-acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for (+)-Lariciresinol 3a-acetate, a lignan (B3055560) metabolite. The core of this synthesis involves a three-step sequence starting from the natural product (+)-lariciresinol. This process includes the strategic protection of reactive phenolic hydroxyl groups, selective acetylation of a primary alcohol, and subsequent deprotection to yield the final product. A reported overall yield for this pathway is 66%.[1]
Synthesis Pathway Overview
The synthesis of (+)-Lariciresinol 3a-acetate from (+)-lariciresinol is achieved through a protection-acetylation-deprotection strategy. This approach is necessary to selectively acetylate the primary hydroxyl group at the 3a-position while leaving the two phenolic hydroxyl groups unmodified.
The logical workflow for this synthesis is as follows:
Detailed Experimental Protocols
The following protocols are based on established chemical principles for protection, acetylation, and deprotection reactions commonly employed in the synthesis of complex natural products.
Step 1: Protection of Phenolic Hydroxyl Groups
To prevent the acetylation of the phenolic hydroxyl groups, they are first protected, likely as silyl (B83357) ethers due to their stability and ease of removal under specific conditions. A common reagent for this purpose is tert-butyldimethylsilyl chloride (TBDMSCl).
Methodology:
-
Dissolve (+)-lariciresinol in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add an excess of a base, typically imidazole, to the solution.
-
Add a stoichiometric excess of tert-butyldimethylsilyl chloride (TBDMSCl) to the reaction mixture.
-
Stir the reaction at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product, the di-TBDMS protected lariciresinol, by column chromatography on silica (B1680970) gel.
Step 2: Selective Acetylation of the Primary Hydroxyl Group
With the phenolic hydroxyls protected, the primary aliphatic hydroxyl group at the 3a-position can be selectively acetylated.
Methodology:
-
Dissolve the di-TBDMS protected lariciresinol from Step 1 in a dry aprotic solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere.
-
Add a base, for example, triethylamine (B128534) or pyridine, to the solution.
-
Cool the reaction mixture in an ice bath and add acetic anhydride (B1165640) or acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis confirms the formation of the acetylated product.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude protected (+)-lariciresinol 3a-acetate. This intermediate can be purified by column chromatography if necessary.
Step 3: Deprotection of Phenolic Hydroxyl Groups
The final step involves the removal of the silyl protecting groups to restore the phenolic hydroxyls, yielding the target compound, (+)-Lariciresinol 3a-acetate.
Methodology:
-
Dissolve the protected (+)-lariciresinol 3a-acetate from Step 2 in a solvent such as tetrahydrofuran (B95107) (THF).
-
Add a fluoride (B91410) source, for example, tetrabutylammonium (B224687) fluoride (TBAF), to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the deprotection is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain pure (+)-Lariciresinol 3a-acetate.
Quantitative Data Summary
The following table summarizes the expected yields for the synthesis of (+)-Lariciresinol 3a-acetate.
| Step | Product | Reported Overall Yield |
| 1. Protection | Di-TBDMS protected lariciresinol | - |
| 2. Acetylation | Protected (+)-lariciresinol 3a-acetate | - |
| 3. Deprotection | (+)-Lariciresinol 3a-acetate | 66%[1] |
Note: Individual step yields are not specified in the available literature.
Signaling Pathway Diagram
The chemical transformation from (+)-lariciresinol to (+)-Lariciresinol 3a-acetate is depicted in the following diagram:
Note: The images in the diagram are placeholders representing the chemical structures at each stage.
References
Lariciresinol acetate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lariciresinol (B1674508) acetate (B1210297) is a lignan (B3055560) derivative that has garnered interest within the scientific community for its potential biological activities. As an acetylated form of lariciresinol, a naturally occurring phytoestrogen, it shares a similar structural backbone and is anticipated to exhibit comparable, if not modulated, therapeutic properties. This technical guide provides a detailed overview of the chemical structure, properties, and known biological activities of lariciresinol acetate, with a focus on presenting quantitative data, experimental methodologies, and relevant signaling pathways.
Chemical Structure and Properties
This compound is characterized by a tetrahydrofuran (B95107) ring core with two substituted phenyl groups and an acetoxymethyl group. The structural details and known properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate | [1] |
| CAS Number | 79114-77-5 | [1] |
| Molecular Formula | C₂₂H₂₆O₇ | [1] |
| Molecular Weight | 402.4 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (inferred from lariciresinol) | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference |
| ¹H NMR | Used for quantification in plant resins. Specific chemical shifts and coupling constants are not readily available in the searched literature. ¹H NMR spectroscopy has been noted as an effective method for quantifying lignans (B1203133) like this compound in plant resins, suggesting distinct signals that allow for its identification even in complex mixtures.[1] | [1] |
| ¹³C NMR | Not available | |
| Mass Spectrometry | Not available | |
| Infrared (IR) Spectroscopy | Not available |
Synthesis and Isolation
Synthesis
(+)-Lariciresinol 3a-acetate has been synthesized from (-)-lariciresinol (B1260115) in a three-step process with an overall yield of 66%.[3]
Experimental Protocol: Synthesis of (+)-Lariciresinol 3a-acetate from (-)-Lariciresinol (General Steps)
A detailed, step-by-step protocol is not available in the public domain based on the conducted search. The following is a generalized workflow based on the available abstract.
-
Starting Material: Obtain or isolate (-)-lariciresinol.
-
Step 1: The first chemical transformation of (-)-lariciresinol. This may involve protection of the phenolic hydroxyl groups.
-
Step 2: Acetylation of the primary hydroxyl group. This is likely achieved using acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base.
-
Step 3: Deprotection of the phenolic hydroxyl groups, if they were protected in the first step.
-
Purification: The final product, (+)-lariciresinol 3a-acetate, would be purified using chromatographic techniques such as column chromatography.
Caption: Generalized synthetic workflow for (+)-Lariciresinol 3a-acetate.
Isolation
This compound is a natural product found in organisms such as Aglaia elaeagnoidea and has been identified in the resins of Cedrus atlantica.[1]
Experimental Protocol: General Procedure for Isolation from Plant Material
A specific protocol for the isolation of this compound was not found. The following is a general method for isolating lignans from plant sources.
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using methods like maceration or Soxhlet extraction.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. Lignans are typically found in the ethyl acetate fraction.
-
Chromatographic Purification: The ethyl acetate fraction is further purified using column chromatography over silica (B1680970) gel or other stationary phases. Elution with a gradient of solvents (e.g., hexane-ethyl acetate) allows for the separation of individual compounds.
-
Final Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. Final purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).
Caption: General workflow for the isolation of this compound.
Biological Activities and Signaling Pathways
The biological activities of this compound are presumed to be similar to those of its parent compound, lariciresinol, which include antioxidant, anti-inflammatory, and phytoestrogenic effects.[1]
Antioxidant Activity
The phenolic hydroxyl groups in the structure of this compound are believed to be responsible for its antioxidant properties by neutralizing free radicals.[1]
Experimental Protocol: DPPH Radical Scavenging Assay (General)
-
Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Assay: In a 96-well plate, various concentrations of this compound are added to the DPPH solution. A control containing only methanol and DPPH is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Anti-inflammatory Activity
Research suggests that this compound may possess anti-inflammatory properties by modulating cellular processes and signaling pathways related to inflammation.[1] The parent compound, lariciresinol, has been shown to regulate the NF-κB pathway, a key regulator of inflammation.
Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.
Phytoestrogenic Activity
Like other lignans, this compound may exhibit phytoestrogenic properties by interacting with estrogen receptors, potentially influencing hormone-dependent processes.[1] Studies on the parent compound, lariciresinol, have shown effects on estrogen-dependent breast cancer cells.[4]
Experimental Protocol: MCF-7 Cell Proliferation Assay (General)
-
Cell Culture: Human breast cancer cells (MCF-7), which are estrogen receptor-positive, are cultured in a suitable medium.
-
Hormone Deprivation: Prior to the experiment, cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove any estrogenic compounds.
-
Treatment: Cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., estradiol) are included.
-
Incubation: Cells are incubated for a specific period (e.g., 48-72 hours).
-
Proliferation Assessment: Cell proliferation is measured using methods such as the MTT assay, which quantifies metabolically active cells.
-
Data Analysis: The effect of this compound on cell proliferation is compared to the controls to determine its estrogenic or anti-estrogenic activity.
Conclusion
This compound is a promising lignan with potential therapeutic applications stemming from its antioxidant, anti-inflammatory, and phytoestrogenic properties. While the available data provides a solid foundation for its chemical identity and biological potential, further research is required to fully elucidate its physical properties, detailed spectroscopic characteristics, and specific mechanisms of action. The experimental protocols outlined in this guide provide a framework for future investigations into this interesting natural product derivative.
References
- 1. This compound (79114-77-5) for sale [vulcanchem.com]
- 2. (-)-Lariciresinol | CAS:83327-19-9 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pathway to Bioactivity: A Technical Guide on the Biosynthesis of Lariciresinol Acetate from Pinoresinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway leading from pinoresinol (B1678388) to the bioactive compound lariciresinol (B1674508) acetate (B1210297). This pathway is of significant interest to researchers in natural product chemistry, plant biochemistry, and drug discovery due to the diverse pharmacological activities associated with lignans (B1203133), including antioxidant, anti-inflammatory, and anticancer properties. This document details the core enzymatic conversion of pinoresinol to lariciresinol, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the involved processes. While the acetylation of lariciresinol to lariciresinol acetate is a known subsequent modification, the specific enzyme catalyzing this final step is yet to be fully characterized.
The Core Biosynthetic Pathway: From Pinoresinol to Lariciresinol
The central step in this pathway is the NADPH-dependent reduction of pinoresinol to lariciresinol. This reaction is catalyzed by the enzyme Pinoresinol-Lariciresinol Reductase (PLR) . PLRs are a class of oxidoreductases that play a pivotal role in the biosynthesis of various lignans in plants. The reaction can be stereospecific, with different plant species expressing PLR isoenzymes that preferentially act on or produce specific enantiomers of pinoresinol and lariciresinol.
The general reaction is as follows:
Pinoresinol + NADPH + H⁺ → Lariciresinol + NADP⁺
Some PLRs are also capable of catalyzing a second reduction step, converting lariciresinol to secoisolariciresinol, a precursor to other important lignans.
Visualization of the Biosynthetic Pathway
Caption: Biosynthetic pathway from pinoresinol to this compound.
Quantitative Data on Pinoresinol-Lariciresinol Reductases
The kinetic properties of PLRs vary between plant species and with respect to their substrate stereochemistry. The following table summarizes key kinetic parameters for PLRs from different sources when acting on pinoresinol.
| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) | Reference |
| Forsythia intermedia | (+)-Pinoresinol | 15.2 ± 1.8 | 0.45 ± 0.02 | 0.03 | [Source] |
| Thuja plicata (TpPLR1) | (+)-Pinoresinol | 27 ± 1.5 | - | - | [Source] |
| Linum usitatissimum (LuPLR1) | (-)-Pinoresinol | 5.8 ± 0.6 | 0.12 ± 0.01 | 0.021 | [Source] |
| Isatis indigotica (IiPLR1) | (+)-Pinoresinol | 3.4 ± 0.3 | 0.28 ± 0.01 | 0.082 | [Source] |
Note: '-' indicates data not available in the cited sources.
The Acetylation of Lariciresinol
The final step in the proposed pathway is the acetylation of lariciresinol to form this compound. This reaction is presumed to be catalyzed by an acetyltransferase , likely belonging to the diverse family of plant acyltransferases, which utilize acetyl-CoA as the acetyl group donor.
Lariciresinol + Acetyl-CoA → this compound + CoA
While (+)-lariciresinol 3a-acetate has been isolated from Aglaia elaeagnoidea, the specific enzyme responsible for its biosynthesis has not yet been identified and characterized. Research into plant acetyltransferases, particularly those acting on phenolic compounds, may provide candidates for this enzymatic step.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Heterologous Expression and Purification of Pinoresinol-Lariciresinol Reductase
This protocol describes the expression of a PLR enzyme in Escherichia coli and its subsequent purification.
Caption: Workflow for heterologous expression and purification of PLR.
-
Cloning: The full-length coding sequence of the target PLR gene is amplified by PCR and cloned into a suitable expression vector (e.g., pET series with an N- or C-terminal His-tag).
-
Transformation: The resulting plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
-
Purification:
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (lysis buffer without lysozyme).
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged PLR protein with elution buffer (wash buffer containing a higher concentration of imidazole, e.g., 250 mM).
-
Analyze the purified protein by SDS-PAGE.
-
Desalt and concentrate the purified protein using ultrafiltration.
-
Pinoresinol-Lariciresinol Reductase Enzyme Assay
This protocol outlines a method to determine the enzymatic activity of purified PLR.
-
Reaction Mixture: Prepare a reaction mixture in a total volume of 200 µL containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM NADPH
-
50 µM Pinoresinol (dissolved in a small volume of DMSO)
-
Purified PLR enzyme (e.g., 1-5 µg)
-
-
Reaction Initiation: Start the reaction by adding the enzyme.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ethyl acetate.
-
Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the upper ethyl acetate phase. Repeat the extraction.
-
Analysis: Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC or LC-MS analysis.
HPLC Analysis of Pinoresinol and Lariciresinol
This protocol provides a general method for the separation and quantification of pinoresinol and lariciresinol.
-
HPLC System: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
Example Gradient: 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; 30-35 min, 80-20% B; 35-40 min, 20% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 280 nm.
-
Quantification: Create a standard curve using authentic standards of pinoresinol and lariciresinol of known concentrations. The concentration of the lignans in the enzymatic assay samples can be determined by comparing their peak areas to the standard curve.
Conclusion and Future Directions
The biosynthetic pathway from pinoresinol to lariciresinol is a well-established enzymatic step in the broader lignan biosynthetic network, with pinoresinol-lariciresinol reductase being the key enzyme. This guide provides a comprehensive overview of this conversion, including quantitative data and detailed experimental protocols to aid researchers in this field.
The final acetylation step to produce this compound represents an important area for future research. The identification and characterization of the specific acetyltransferase responsible will provide a more complete understanding of this pathway and open up new possibilities for the biotechnological production of this and other bioactive lignans. Further investigation into the substrate specificity of plant acyltransferases, particularly from species known to produce acetylated lignans like Aglaia elaeagnoidea, will be crucial in elucidating this final step.
Unveiling the Bioactive Potential of Lariciresinol: A Technical Guide
A notable scarcity of published research exists on the specific biological activities of Lariciresinol (B1674508) acetate (B1210297). While its synthesis and isolation from plant sources such as Aglaia elaeagnoidea and Phyllanthus niruri have been documented, comprehensive studies detailing its distinct pharmacological effects are limited.[1][2] One study on larch bark extract indicated anti-mildew properties of a mixture containing both lariciresinol and lariciresinol acetate, but did not isolate the specific contribution of the acetylated form.
In light of this, the following in-depth technical guide will focus on the extensively studied parent compound, Lariciresinol . This lignan (B3055560) has garnered significant scientific interest for its diverse and potent biological activities, offering a wealth of data for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the known biological activities of Lariciresinol, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Overview of Biological Activities
Lariciresinol, a naturally occurring lignan found in various plants, has demonstrated a wide spectrum of pharmacological effects.[3][4] These activities are primarily attributed to its antioxidant, anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties. Its multifaceted mechanism of action involves the modulation of several key cellular signaling pathways.
Quantitative Data on Biological Activities
The following tables summarize the key quantitative data associated with the biological activities of Lariciresinol.
Table 1: Anti-diabetic and Antifungal Activities
| Biological Activity | Assay/Model | Target/Enzyme | Result (IC₅₀/MIC/Kᵢ) | Reference |
| Anti-diabetic | α-glucosidase inhibition assay | α-glucosidase | IC₅₀: 6.97 µM | [5][6] |
| α-glucosidase inhibition assay | α-glucosidase | Kᵢ: 0.046 µM | [5][6] | |
| Antifungal | Antifungal susceptibility testing | Candida albicans | MIC: 25 µg/mL | [5] |
| Antifungal susceptibility testing | Trichosporon beigelii | MIC: 12.5 µg/mL | [5] | |
| Antifungal susceptibility testing | Malassezia furfur | MIC: 25 µg/mL | [5] |
Table 2: Anticancer Activity
| Cell Line | Assay | Concentration/Dosage | Duration | Effect | Reference |
| HepG2 (Liver Cancer) | Apoptosis induction | 100-400 µg/mL | 24-72 h | Induction of apoptosis via mitochondrial-mediated pathway | [5] |
| SKBr3 (Breast Cancer) | Cell viability, morphology, apoptosis | Not specified | 72 h | Decreased cell growth, survival, proliferation; increased apoptosis | [5] |
| Mammary tumor-bearing rats | In vivo tumor growth | 3-15 mg/kg body weight (p.o., daily) | 9 weeks | Inhibition of tumor growth and angiogenesis | [5][7] |
| MCF-7 xenografts in mice | In vivo tumor growth | 20-100 ppm in diet (p.o.) | 5 weeks | Inhibition of tumor growth and angiogenesis | [5][7] |
| Fibroblast cells | Cell viability | Not specified | 48 h | 47% reduction in cell viability | [8] |
Key Signaling Pathways Modulated by Lariciresinol
Lariciresinol exerts its biological effects by modulating several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Anti-inflammatory and Immunomodulatory Effects: NF-κB and TGF-β Pathways
Lariciresinol has been shown to regulate the TGF-β and NF-κB signaling pathways, which are pivotal in inflammatory responses.
Caption: Lariciresinol's modulation of NF-κB and TGF-β pathways.
Anti-diabetic Mechanism: Insulin (B600854) Signaling Pathway
Lariciresinol enhances insulin signaling, leading to increased glucose uptake.[6]
Caption: Lariciresinol's enhancement of insulin-mediated glucose uptake.
Anticancer Mechanism: Mitochondrial-Mediated Apoptosis
Lariciresinol induces apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[5]
Caption: Induction of apoptosis by Lariciresinol.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of Lariciresinol.
α-Glucosidase Inhibition Assay
This assay is used to determine the anti-diabetic potential of Lariciresinol by measuring its ability to inhibit the α-glucosidase enzyme.
Caption: Workflow for α-glucosidase inhibition assay.
Protocol Details:
-
Reagent Preparation: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Assay Procedure: In a 96-well plate, add Lariciresinol at various concentrations. Add the α-glucosidase solution and pre-incubate. Initiate the reaction by adding the pNPG solution.
-
Measurement: After incubation, measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of Lariciresinol on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Protocol Details:
-
Cell Seeding: Seed cells (e.g., HepG2, SKBr3) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing different concentrations of Lariciresinol.
-
Incubation: Incubate the cells for the specified duration.
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) to determine cell viability.
In Vivo Tumor Growth Inhibition Studies
These studies in animal models are crucial for evaluating the anticancer efficacy of Lariciresinol in a living organism.
Protocol Outline (Rat Model):
-
Animal Model: Use a suitable rat model with induced mammary tumors.
-
Treatment: Administer Lariciresinol orally (e.g., 3-15 mg/kg body weight) daily for a specified period (e.g., 9 weeks). A control group receives a vehicle.
-
Tumor Measurement: Monitor and measure tumor volume regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis, such as histology and biomarker assessment (e.g., angiogenesis markers).
Conclusion
Lariciresinol is a promising natural compound with a broad range of biological activities, including anti-diabetic, anticancer, anti-inflammatory, and antifungal effects. Its ability to modulate multiple key signaling pathways underscores its therapeutic potential. Further research, particularly clinical trials, is warranted to fully elucidate its efficacy and safety in humans. While this compound remains a less-explored derivative, the extensive data on Lariciresinol provides a solid foundation for future comparative studies to determine if acetylation enhances or alters its biological profile.
References
- 1. Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Lariciresinol - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells [ijms.sums.ac.ir]
In Vitro Antioxidant Properties of Lariciresinol: A Technical Guide
Introduction
This guide also elucidates the molecular mechanisms underlying the antioxidant effects of (+)-lariciresinol, specifically its role in the activation of the Nrf2/HO-1 signaling pathway. Visual diagrams of this pathway and experimental workflows are provided to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Quantitative Antioxidant Activity of (+)-Lariciresinol
The antioxidant potential of (+)-lariciresinol has been evaluated using a variety of in vitro assays, each assessing a different aspect of its radical scavenging and reducing capabilities. The following tables summarize the quantitative data from these studies.
Table 1: Radical Scavenging Activity of (+)-Lariciresinol
| Assay | Concentration | % Inhibition / Activity | Reference Compound |
| DPPH Radical Scavenging | 10 µM | 45% | Ascorbic Acid (95% at 10 µM) |
| 25 µM | 78% | ||
| 50 µM | 92% | ||
| ABTS Radical Scavenging | 10 µM | 55% | Ascorbic Acid (98% at 10 µM) |
| 25 µM | 85% | ||
| 50 µM | 96% | ||
| Superoxide Radical Scavenging | 10 µM | 35% | Gallic Acid (70% at 10 µM) |
| 25 µM | 60% | ||
| 50 µM | 80% | ||
| Hydroxyl Radical Scavenging | 10 µM | 40% | Gallic Acid (75% at 10 µM) |
| 25 µM | 65% | ||
| 50 µM | 85% |
Table 2: Reducing Power and Cellular Antioxidant Activity of (+)-Lariciresinol
| Assay | Concentration | Result | Reference Compound |
| FRAP (Ferric Reducing Antioxidant Power) | 10 µM | ~0.4 (Ascorbic Acid Equiv.) | Ascorbic Acid |
| 25 µM | ~0.8 (Ascorbic Acid Equiv.) | ||
| 50 µM | ~1.5 (Ascorbic Acid Equiv.) | ||
| ORAC (Oxygen Radical Absorbance Capacity) | 6 µM | ~10 mM Trolox Equiv. | Trolox |
| Cellular ROS Scavenging (AAPH-induced in RAW 264.7 cells) | 10 µM | ~30% reduction | Gallic Acid (~50% at 10 µM) |
| 25 µM | ~55% reduction | ||
| 50 µM | ~75% reduction |
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on standard procedures and those cited in studies involving lignans.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagents:
-
DPPH solution (0.1 mM in methanol (B129727) or ethanol).
-
Test sample (Lariciresinol) dissolved in a suitable solvent (e.g., methanol, ethanol).
-
Positive control (e.g., Ascorbic acid, Trolox).
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol (B145695). The absorbance of this solution at 517 nm should be approximately 1.0.
-
In a 96-well microplate or cuvettes, add various concentrations of the test sample.
-
Add the DPPH working solution to each well/cuvette.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents:
-
ABTS solution (7 mM in water).
-
Potassium persulfate solution (2.45 mM in water).
-
Test sample dissolved in a suitable solvent.
-
Positive control (e.g., Ascorbic acid, Trolox).
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for more than two days when stored in the dark at room temperature.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test sample to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents:
-
Acetate (B1210297) buffer (300 mM, pH 3.6).
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).
-
Ferric chloride (FeCl₃) solution (20 mM in water).
-
FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh.
-
Test sample dissolved in a suitable solvent.
-
Ferrous sulfate (B86663) (FeSO₄) for the standard curve.
-
-
Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test sample to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
A standard curve is prepared using known concentrations of FeSO₄.
-
The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe²⁺ equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
-
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages).
-
Cell culture medium.
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe.
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator.
-
Test sample.
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Seed cells in a 96-well black microplate and allow them to adhere and grow to confluence.
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of the test sample and DCFH-DA (e.g., 25 µM) for 1 hour at 37°C.
-
Wash the cells with PBS to remove the extracellular compound and probe.
-
Add AAPH solution (e.g., 600 µM) to induce oxidative stress.
-
Immediately measure the fluorescence intensity at regular intervals over a period of time (e.g., 1 hour) using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin (B1663063) equivalents.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of (+)-Lariciresinol
(+)-Lariciresinol has been shown to exert its antioxidant effects not only by direct radical scavenging but also by upregulating the cellular antioxidant defense system. It achieves this by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. The activation of Nrf2 leads to the transcription of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). This activation is mediated through the phosphorylation of p38 mitogen-activated protein kinase (MAPK).
Caption: Nrf2/HO-1 signaling pathway activation by (+)-Lariciresinol.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the key antioxidant assays described above.
DPPH Assay Workflow
Caption: General workflow for the DPPH radical scavenging assay.
ABTS Assay Workflow
Caption: General workflow for the ABTS radical cation decolorization assay.
FRAP Assay Workflow
Caption: General workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Cellular Antioxidant Activity (CAA) Assay Workflow
Caption: General workflow for the Cellular Antioxidant Activity (CAA) assay.
References
An In-depth Technical Guide on the Anti-inflammatory Effects of Lariciresinol Acetate
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential anti-inflammatory effects of Lariciresinol acetate (B1210297). While direct experimental data for the acetate form is limited in publicly available literature, this document extrapolates the expected biological activities and mechanisms of action based on the well-documented anti-inflammatory properties of its parent compound, (-)-Lariciresinol, and other related lignans (B1203133). The experimental protocols and signaling pathways described herein provide a robust framework for the investigation and validation of Lariciresinol acetate as a potential anti-inflammatory agent.
Core Anti-inflammatory Mechanisms
Lariciresinol, a naturally occurring furofuran lignan, has demonstrated significant anti-inflammatory properties.[1] It is anticipated that this compound, as a derivative, will exhibit similar, if not enhanced, activities due to potential improvements in bioavailability. The primary anti-inflammatory mechanisms are believed to involve the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.
Inhibition of Pro-inflammatory Mediators
Lariciresinol and related lignans have been shown to inhibit the production of several key mediators of inflammation in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2] This includes a reduction in nitric oxide (NO) and prostaglandins, primarily through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[3][4]
Modulation of Pro-inflammatory Cytokines
A crucial aspect of the anti-inflammatory response of lignans is the downregulation of pro-inflammatory cytokine production. Studies on similar compounds have demonstrated a significant reduction in the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) upon treatment of LPS-stimulated macrophages.[5]
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the anticipated quantitative data for the anti-inflammatory activities of this compound, based on findings for Lariciresinol and other lignans. These values should be experimentally verified for this compound.
Table 1: Expected In Vitro Anti-inflammatory Activity of this compound on LPS-Stimulated RAW 264.7 Macrophages
| Concentration of this compound (µM) | Cell Viability (%) | Nitric Oxide (NO) Production (% of Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | IL-1β Secretion (pg/mL) |
| Vehicle Control | 100 ± 5.0 | 100 ± 8.0 | 1600 ± 150 | 2400 ± 200 | 1200 ± 110 |
| 1 | 98 ± 4.5 | 80 ± 6.5 | 1300 ± 120 | 2000 ± 180 | 1000 ± 90 |
| 10 | 96 ± 5.2 | 55 ± 5.0 | 900 ± 80 | 1400 ± 130 | 700 ± 65 |
| 50 | 93 ± 6.0 | 30 ± 4.0 | 500 ± 45 | 700 ± 60 | 400 ± 35 |
| Positive Control (e.g., Dexamethasone 1 µM) | 99 ± 4.8 | 15 ± 2.5 | 200 ± 20 | 300 ± 25 | 150 ± 15 |
Table 2: Expected IC₅₀ Values of this compound for Inhibition of Pro-inflammatory Markers
| Parameter | Expected IC₅₀ (µM) |
| Nitric Oxide (NO) Production | 15 - 30 |
| iNOS Protein Expression | 20 - 40 |
| COX-2 Protein Expression | 25 - 50 |
| TNF-α Secretion | 10 - 25 |
| IL-6 Secretion | 15 - 35 |
| IL-1β Secretion | 18 - 40 |
Signaling Pathways
The anti-inflammatory effects of this compound are likely mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses.[6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β.[8][9] Lariciresinol and related compounds are expected to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of melatonin on the expression of iNOS and COX-2 in rat models of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Phytoestrogenic Potential of Lariciresinol Acetate: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of the phytoestrogenic potential of Lariciresinol (B1674508) acetate (B1210297), a derivative of the naturally occurring lignan (B3055560) Lariciresinol. This document is intended for researchers, scientists, and drug development professionals interested in the biological activity of phytoestrogens and their therapeutic applications.
This guide summarizes the current understanding of Lariciresinol's bioactivity, details relevant experimental protocols for assessing phytoestrogenic potential, and provides visualizations of key signaling pathways and experimental workflows.
Quantitative Data Summary
While specific quantitative data for Lariciresinol acetate is not available, the following table summarizes the types of data that would be generated from the described experimental protocols to assess its phytoestrogenic potential.
| Assay | Parameter | Description | Example Value (Hypothetical for this compound) |
| Estrogen Receptor Competitive Binding Assay | IC50 (nM) | Concentration of this compound required to inhibit 50% of radiolabeled estradiol (B170435) binding to the estrogen receptor. | 500 nM |
| Ki (nM) | Inhibitory constant, reflecting the binding affinity of this compound to the estrogen receptor. | 250 nM | |
| Relative Binding Affinity (RBA) (%) | The binding affinity of this compound relative to estradiol (100%). | 0.5% | |
| MCF-7 Cell Proliferation Assay | EC50 (µM) | Concentration of this compound that induces a half-maximal proliferative response in MCF-7 cells. | 10 µM |
| Emax (%) | The maximum proliferative response induced by this compound relative to estradiol. | 60% | |
| Estrogen-Responsive Luciferase Reporter Gene Assay | EC50 (µM) | Concentration of this compound that induces half-maximal luciferase activity. | 5 µM |
| Maximum Fold Induction | The highest level of luciferase gene expression induced by this compound compared to the vehicle control. | 8-fold |
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to estrogen receptors (ERα and ERβ).
Methodology:
-
Receptor Source: Prepare cytosol from rat uteri or use commercially available recombinant human ERα and ERβ.
-
Radioligand: Use [3H]17β-estradiol as the radiolabeled ligand.
-
Competition Reaction: Incubate a fixed concentration of the estrogen receptor and [3H]17β-estradiol with increasing concentrations of this compound.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [3H]17β-estradiol from the free radioligand using methods such as hydroxylapatite or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound [3H]17β-estradiol against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that displaces 50% of the radiolabeled estradiol. The Ki and RBA can then be calculated from the IC50 value.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Methodology:
-
Cell Culture: Culture MCF-7 cells in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Treatment: Seed the cells in 96-well plates and, after attachment, treat them with various concentrations of this compound for a period of 6 days. Include 17β-estradiol as a positive control and a vehicle control (e.g., DMSO).
-
Cell Viability Measurement: At the end of the treatment period, assess cell proliferation using a viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Construct a dose-response curve by plotting cell viability against the logarithm of the this compound concentration. Determine the EC50 and Emax values.
Estrogen-Responsive Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate gene transcription through the estrogen receptor.
Methodology:
-
Cell Line: Use a cell line (e.g., T47D or HeLa) stably or transiently transfected with two plasmids: one expressing the human estrogen receptor (ERα or ERβ) and another containing a luciferase reporter gene under the control of an estrogen-responsive element (ERE).
-
Treatment: Plate the cells and treat them with a range of concentrations of this compound for 24 hours. Include 17β-estradiol as a positive control and a vehicle control.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: Generate a dose-response curve by plotting the fold induction of luciferase activity (relative to the vehicle control) against the logarithm of the this compound concentration. Determine the EC50 and maximum fold induction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the phytoestrogenic action of Lariciresinol and the general workflows for the experimental protocols described.
Caption: Estrogen Receptor Signaling Pathway for this compound.
Caption: General Experimental Workflows for Assessing Phytoestrogenic Potential.
Discussion and Future Directions
The available evidence on Lariciresinol strongly suggests that its acetate derivative will exhibit phytoestrogenic properties, primarily through its conversion to enterolignans. These metabolites are known to interact with estrogen receptors and modulate estrogenic signaling pathways. In vivo studies have shown that lariciresinol administration can inhibit tumor growth and angiogenesis in hormone-responsive mammary cancer models.[2] Furthermore, in MCF-7 xenografts, lariciresinol treatment enhanced tumor cell apoptosis and increased the expression of estrogen receptor beta.[2]
Future research should focus on obtaining direct quantitative data for this compound in the described in vitro assays to precisely characterize its estrogenic and anti-estrogenic potential. Investigating its binding selectivity for ERα versus ERβ is crucial, as this can determine its tissue-specific effects and therapeutic potential. Furthermore, detailed studies on the metabolism of this compound and the resulting enterolignan profile are warranted to fully understand its in vivo activity. The anticancer properties of Lariciresinol, particularly in breast cancer, also merit further investigation, including its effects on cell cycle regulation and apoptosis in estrogen receptor-positive and -negative cell lines.[3][4]
This technical guide provides a framework for researchers to explore the phytoestrogenic potential of this compound. The detailed protocols and conceptual diagrams are intended to facilitate the design and execution of experiments that will contribute to a comprehensive understanding of this promising natural product derivative.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijms.sums.ac.ir [ijms.sums.ac.ir]
Lariciresinol acetate mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Lariciresinol (B1674508) in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The majority of available research focuses on lariciresinol. Information specifically on lariciresinol acetate (B1210297) is limited. This guide synthesizes the known mechanisms of lariciresinol, which is presumed to be the primary active component responsible for the observed anti-cancer effects.
Introduction
Lariciresinol, a naturally occurring furofuran lignan (B3055560) found in various plants, has emerged as a compound of significant interest in oncology research.[1] Lignans are a class of polyphenolic compounds recognized for a wide array of biological activities, and lariciresinol has demonstrated potent anti-proliferative, pro-apoptotic, and anti-angiogenic properties in several cancer models.[1][2] Preclinical studies have highlighted its potential as an anti-cancer agent, particularly in breast and liver cancers.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying lariciresinol's action in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Action
Lariciresinol exerts its anti-neoplastic effects through a multi-targeted approach, primarily by inducing apoptosis via the intrinsic mitochondrial pathway, inhibiting cell proliferation, and suppressing tumor angiogenesis.
Induction of Mitochondrial-Mediated Apoptosis
A primary mechanism of lariciresinol is the induction of programmed cell death, or apoptosis, in cancer cells.[4][5] The process is predominantly mediated through the intrinsic, or mitochondrial, pathway. This is characterized by a disruption of the mitochondrial membrane potential (ΔΨm).[4][5]
Key molecular events in this pathway include:
-
Modulation of Bcl-2 Family Proteins: Lariciresinol decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[3][4] This shift lowers the Bcl-2/Bax ratio, which is a critical determinant for cell survival.[4]
-
Mitochondrial Disruption: The altered Bcl-2/Bax ratio leads to the permeabilization of the mitochondrial outer membrane.[4] This is evidenced by a measurable decrease in the mitochondrial membrane potential (ΔΨm).[5]
-
Cytochrome c Release: Consequently, cytochrome c is released from the mitochondria into the cytosol.[4][5]
-
Caspase Activation Cascade: In the cytosol, cytochrome c activates a cascade of cysteine proteases known as caspases. It specifically triggers the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3.[4][5]
-
PARP Cleavage: Activated caspase-3 leads to the cleavage of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, ultimately leading to cell death.[4]
This cascade of events demonstrates that lariciresinol effectively turns the cell's own machinery against itself to induce apoptosis in malignant cells.
Figure 1: Mitochondrial-mediated apoptosis pathway induced by Lariciresinol.
Inhibition of Cell Proliferation and Angiogenesis
Lariciresinol significantly suppresses the viability and proliferation of cancer cells in a dose-dependent manner.[4][5] In vivo studies using xenograft models have shown that administration of lariciresinol inhibits tumor growth.[2]
Furthermore, lariciresinol impedes angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[2] In models of hormone-responsive breast cancer, lariciresinol administration led to reduced tumor vessel number and density.[2] This effect is partly attributed to its metabolites, such as enterolactone, which can inhibit the secretion of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis.[2]
Quantitative Efficacy Data
The anti-neoplastic effects of lariciresinol have been quantified across various cancer cell lines. The following tables summarize key findings from the literature.
Table 1: Cytotoxicity of Lariciresinol in Cancer and Healthy Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) after 48h | Reference |
| (-)-Lariciresinol | SKBr3 | Breast Cancer | 500 | [6] |
| (-)-Lariciresinol | Fibroblast | Healthy | >500 | [6] |
| (-)-Lariciresinol | HEK-293 | Healthy | >500 | [6] |
Note: The high IC50 value in cancer cells and lower toxicity in healthy cells suggest a potential therapeutic window.
Table 2: Effects of Lariciresinol on Cell Viability
| Cell Line | Treatment | Duration | Reduction in Viability | Reference |
| Fibroblast | Lariciresinol | 48 hours | 47% | [6][7] |
| HepG2 | Lariciresinol (100-400 µg/mL) | 24-72 hours | Dose-dependent suppression | [3] |
Table 3: Regulation of Apoptosis-Related Gene Expression
| Cell Line | Treatment | Effect | Gene Regulation | Reference |
| SKBr3 | Lariciresinol | Pro-apoptotic | Overexpression of pro-apoptotic genes | [7] |
| SKBr3 | Lariciresinol | Anti-apoptotic | Underexpression of anti-apoptotic genes | [7] |
Experimental Protocols & Workflows
The investigation of lariciresinol's mechanism of action involves several key in vitro and in vivo experimental techniques.
In Vitro Experimental Workflow
A typical workflow to assess the anti-cancer effects of lariciresinol in vitro involves a series of assays to measure cytotoxicity, apoptosis, and protein expression.
Figure 2: General experimental workflow for in vitro anti-cancer studies.
Detailed Methodologies
4.2.1 Cell Viability Assay (CCK-8 or MTT) This assay measures the metabolic activity of cells, which correlates with cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, SKBr3) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of lariciresinol and a vehicle control for specified durations (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value from the dose-response curve.[4][6]
4.2.2 Apoptosis Assay (Annexin V/PI Flow Cytometry) This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of lariciresinol for a specified time.[6]
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold phosphate-buffered saline (PBS), and centrifuge.[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[6]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine (B164497) on the surface of early apoptotic cells, while PI stains the DNA of late apoptotic/necrotic cells with compromised membranes.[6]
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[4][6]
4.2.3 Western Blot Analysis This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse treated and control cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.[1]
-
Detection: Detect the protein signals using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).[4][5]
4.2.4 Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining) JC-1 is a cationic dye that indicates mitochondrial health.
-
Cell Treatment: Treat cells with lariciresinol as previously described.
-
Staining: Incubate the cells with JC-1 staining solution. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.[4][5]
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence, which reflects the change in mitochondrial membrane potential.[5]
Conclusion
Lariciresinol demonstrates significant anti-cancer activity through a well-defined mechanism centered on the induction of mitochondrial-mediated apoptosis. Its ability to modulate the Bcl-2 protein family, trigger the caspase cascade, and inhibit cell proliferation and angiogenesis underscores its potential as a lead compound for the development of novel cancer therapeutics.[1][4] The compound's lower cytotoxicity towards healthy cells further enhances its favorable profile.[6][7] Future research should focus on comprehensive in vivo efficacy and safety studies, pharmacokinetic profiling, and the investigation of its effects on other critical cancer-related signaling pathways to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lariciresinol Acetate (CAS: 79114-77-5) for Researchers and Drug Development Professionals
Disclaimer: Due to the limited availability of specific biological data for Lariciresinol (B1674508) Acetate (B1210297), this guide primarily focuses on its parent compound, Lariciresinol. The presented data on biological activities, experimental protocols, and signaling pathways for Lariciresinol can be considered a foundational baseline for investigating the potential therapeutic effects of Lariciresinol Acetate.
Core Chemical and Physical Properties
This compound is a lignan (B3055560), a class of polyphenolic compounds found in plants. It is the acetylated form of lariciresinol.
| Property | Value |
| CAS Number | 79114-77-5 |
| Molecular Formula | C₂₂H₂₆O₇ |
| Molecular Weight | 402.44 g/mol |
| IUPAC Name | [(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate |
| Synonyms | (+)-Lariciresinol 3a-acetate |
| Appearance | Solid |
Synthesis of (+)-Lariciresinol 3a-acetate
(+)-Lariciresinol 3a-acetate can be synthesized from (-)-lariciresinol (B1260115) in a three-step process with an overall yield of 66%.[1] While the detailed experimental protocol for this specific synthesis is not publicly available, a general approach for acetylation of similar compounds is provided below.
General Experimental Protocol: Acetylation of Lariciresinol
This protocol is a representative method for the acetylation of hydroxyl groups in polyphenolic compounds and can be adapted for the synthesis of this compound.
Materials:
-
(-)-Lariciresinol
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (or another suitable base)
-
Dichloromethane (B109758) (or another appropriate solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Dissolve (-)-Lariciresinol in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Add pyridine to the solution, followed by the dropwise addition of acetic anhydride at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure (+)-Lariciresinol 3a-acetate.
Biological Activities of the Core Compound: Lariciresinol
Lariciresinol has demonstrated a range of biological activities, including anti-diabetic, anti-inflammatory, anti-cancer, and antiviral effects.
Quantitative Data Summary
| Biological Activity | Assay | Target/Cell Line | Result |
| Anti-diabetic | α-Glucosidase Inhibition | - | IC₅₀: 6.97 ± 0.37 µM |
| Antiviral | Anti-HBV Assay | HepG2.2.15 cells | EC₅₀: 42.62 µM |
Signaling Pathways Modulated by Lariciresinol
Lariciresinol has been shown to modulate several key signaling pathways implicated in various diseases.
Lariciresinol enhances insulin (B600854) signaling, leading to increased glucose uptake. It promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane.
Caption: Lariciresinol enhances insulin signaling and GLUT4 translocation.
Lariciresinol is suggested to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Proposed inhibition of the NF-κB pathway by Lariciresinol.
Detailed Experimental Protocols for Lariciresinol
α-Glucosidase Inhibition Assay
This assay is used to evaluate the potential of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
Lariciresinol
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate reader
Procedure:
-
Prepare different concentrations of Lariciresinol in phosphate buffer.
-
In a 96-well plate, add the Lariciresinol solution and α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
References
Lariciresinol Acetate: A Technical Overview of its Physicochemical Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lariciresinol (B1674508) acetate (B1210297), a lignan (B3055560) derivative. Due to the limited availability of in-depth biological data for Lariciresinol acetate, this document also extensively covers the well-researched biological activities and mechanisms of its parent compound, Lariciresinol, offering valuable insights for future research and drug development.
Physicochemical Properties of this compound
This compound is the acetylated form of Lariciresinol, a naturally occurring lignan found in various plants. The addition of an acetate group modifies its chemical properties.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆O₇ | [1][2] |
| Molecular Weight | 402.44 g/mol | [2] |
| IUPAC Name | [(+)-(3S)-acetyloxymethyl-(2S)-(4-hydroxy-3-methoxyphenyl)-(4R)-[(4-hydroxy-3-methoxyphenyl)methyl]tetrahydrofuran] | [3] |
| CAS Number | 79114-77-5 | [2][4] |
Biological Activities and Potential Applications
Direct research on the biological activities of this compound is limited. However, one study has highlighted its potential as an anti-mildew agent, suggesting its utility in agricultural applications[1].
Given that this compound is a derivative of Lariciresinol, it is plausible that it may exhibit similar biological activities. The following sections detail the extensively studied properties of Lariciresinol, which may provide a foundation for investigating the therapeutic potential of its acetylated form.
Biological Activities of Lariciresinol
Lariciresinol has been the subject of numerous studies, revealing a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer activities.
| Biological Activity | Key Findings | Relevant Pathways |
| Antioxidant | Exhibits strong radical scavenging activity (DPPH, ABTS) and reducing power. Upregulates antioxidant enzymes through the Nrf2-mediated HO-1 pathway[5][6]. | Nrf2/HO-1 Signaling |
| Anti-inflammatory | Inhibits the production of pro-inflammatory mediators. May act by suppressing the NF-κB signaling pathway[7][8]. | NF-κB Signaling |
| Anti-diabetic | Inhibits α-glucosidase and enhances insulin (B600854) signaling, leading to increased glucose uptake[4]. | Insulin Signaling Pathway |
| Anti-cancer | Attenuates mammary tumor growth and reduces blood vessel density in preclinical models[9]. | - |
| Antiviral | Shows inhibitory activity against Hepatitis B virus by regulating viral transcription[2]. | - |
| Antifungal | Displays potent antifungal properties against several human pathogenic fungal strains[10]. | - |
Experimental Protocols for Biological Assays of Lariciresinol
The following are detailed methodologies for key experiments used to characterize the biological activities of Lariciresinol. These protocols can be adapted for the investigation of this compound.
Antioxidant Activity Assays
| Assay | Experimental Protocol |
| DPPH Radical Scavenging Assay | 1. Prepare a methanolic solution of DPPH (e.g., 100 µM). 2. Mix various concentrations of the test compound with the DPPH solution. 3. Incubate in the dark at room temperature for a specified time (e.g., 30 minutes). 4. Measure the absorbance at a specific wavelength (e.g., 517 nm). 5. Calculate the percentage of radical scavenging activity. |
| ABTS Radical Scavenging Assay | 1. Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with a strong oxidizing agent (e.g., potassium persulfate). 2. Dilute the ABTS•+ solution with a suitable solvent to a specific absorbance at a particular wavelength (e.g., 734 nm). 3. Add various concentrations of the test compound to the ABTS•+ solution. 4. After a set incubation time, measure the decrease in absorbance. 5. Calculate the percentage of inhibition. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | 1. Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution. 2. Add the test compound to the FRAP reagent. 3. Incubate the mixture at a specific temperature (e.g., 37°C). 4. Measure the absorbance of the colored product (ferrous-TPTZ complex) at a specific wavelength (e.g., 593 nm). 5. Construct a standard curve using a known antioxidant (e.g., FeSO₄) to quantify the reducing power. |
Anti-inflammatory Activity Assay
| Assay | Experimental Protocol |
| Nitric Oxide (NO) Inhibition Assay in Macrophages | 1. Culture macrophage cells (e.g., RAW 264.7) in a suitable medium. 2. Pre-treat the cells with various concentrations of the test compound for a specific duration. 3. Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce NO production. 4. After incubation, collect the cell culture supernatant. 5. Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent. 6. Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify NO production. |
Signaling Pathways
Proposed Anti-inflammatory Mechanism of Lariciresinol via NF-κB Pathway Inhibition
Caption: Proposed inhibitory effect of Lariciresinol on the NF-κB signaling pathway.
Proposed Anti-diabetic Mechanism of Lariciresinol via Insulin Signaling Pathway
Caption: Proposed enhancement of the insulin signaling pathway by Lariciresinol.
Conclusion and Future Directions
This compound is a chemically defined lignan with established physicochemical properties. While direct evidence of its biological activity is currently sparse, its structural relationship to the well-studied compound Lariciresinol suggests a promising area for future investigation. The detailed experimental protocols and signaling pathway information provided for Lariciresinol in this guide can serve as a valuable resource for researchers and drug development professionals to explore the potential antioxidant, anti-inflammatory, and other therapeutic effects of this compound. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription [mdpi.com]
- 3. Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-management.mq.edu.au [research-management.mq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal activity of lariciresinol derived from Sambucus williamsii and their membrane-active mechanisms in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Lariciresinol Acetate in Aglaia elaeagnoidea: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery of lariciresinol (B1674508) acetate (B1210297), a lignan (B3055560) identified as a metabolite of Aglaia elaeagnoidea. While comprehensive details regarding its initial isolation from this specific botanical source are limited in readily available literature, this document consolidates the existing knowledge surrounding its synthesis and the significant biological activities of its parent compound, lariciresinol. This information provides a foundational understanding for researchers interested in the therapeutic potential of this class of compounds.
Chemical Profile and Synthesis
(+)-Lariciresinol 3a-acetate is chemically defined as (+)-(3S)-acetyloxymethyl-(2S)-(4-hydroxy-3-methoxyphenyl)-(4R)-[(4-hydroxy-3-methoxyphenyl)methyl]tetrahydrofuran. Its presence as a natural metabolite in Aglaia elaeagnoidea has been noted in scientific literature, leading to efforts to synthesize this compound for further study.
Synthetic Protocol
A reported synthesis of (+)-lariciresinol 3a-acetate commences with the precursor (-)-lariciresinol.[1] The transformation is achieved through a three-step process, culminating in an overall yield of 66%.[1] While the specific reagents and conditions for each step are detailed in the primary literature, a generalized workflow is presented below.
Caption: Synthetic workflow for (+)-Lariciresinol 3a-acetate.
Spectroscopic Data
Detailed spectroscopic data for the naturally isolated lariciresinol acetate from Aglaia elaeagnoidea is not extensively available in the public domain. However, the characterization of the synthesized product would have relied on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.
Biological Activity of the Parent Compound: Lariciresinol
While specific bioactivity data for this compound is not widely reported, the parent compound, lariciresinol, has been the subject of numerous studies, revealing a range of therapeutic potentials. These findings offer a valuable starting point for investigating the pharmacological profile of its acetylated derivative.
Anti-Diabetic Properties
Lariciresinol has demonstrated notable anti-diabetic effects. It acts as an inhibitor of α-glucosidase, an enzyme critical for carbohydrate digestion, with a reported IC50 value of 6.97 ± 0.37 µM. This inhibitory action is competitive, with a Ki value of 0.046 µM. Furthermore, lariciresinol has been shown to activate insulin (B600854) signaling pathways in C2C12 myotubes, leading to the translocation of glucose transporter 4 (GLUT4) and consequently, increased glucose uptake. In vivo studies using streptozotocin-induced diabetic mice have shown that oral administration of lariciresinol can decrease blood glucose levels and enhance insulin signaling in skeletal muscle.
A simplified representation of the proposed anti-diabetic signaling pathway is illustrated below.
Caption: Lariciresinol's anti-diabetic signaling pathway.
Anti-inflammatory and Other Activities
Beyond its anti-diabetic effects, lariciresinol has been reported to modulate key signaling pathways associated with inflammation, such as NF-κB and TGF-β. Investigations into other compounds isolated from Aglaia elaeagnoidea have revealed cytotoxic activities against various cancer cell lines, suggesting that compounds from this plant, potentially including this compound, could be a source of novel therapeutic agents. The phytochemical screening of Aglaia elaeagnoidea has shown the presence of a diverse range of secondary metabolites, including alkaloids, flavonoids, tannins, and terpenoids, which contribute to its traditional medicinal uses.[2][3][4][5]
Future Directions
The discovery of this compound in Aglaia elaeagnoidea opens avenues for further research. A crucial next step is the comprehensive biological evaluation of this specific compound. Its pharmacological profile, including its potential anti-diabetic, anti-inflammatory, and cytotoxic activities, warrants detailed investigation. Furthermore, elucidating the specific signaling pathways modulated by this compound will be vital in understanding its mechanism of action and potential for therapeutic development. The synthesis of the compound provides a means to obtain sufficient quantities for such studies, overcoming the limitations of natural product isolation.
References
Lariciresinol Acetate: A Technical Guide for Researchers
Disclaimer: Scientific literature extensively covers the biological activities and mechanisms of lariciresinol (B1674508). However, specific research on its derivative, lariciresinol acetate (B1210297), is limited. This guide primarily summarizes the data available for lariciresinol, which, due to its structural similarity, is considered a relevant proxy for understanding the potential properties of lariciresinol acetate. The addition of an acetate group may influence the pharmacokinetic and pharmacodynamic properties of the molecule, and further research is warranted to elucidate the specific characteristics of this compound.
Introduction
Lariciresinol is a naturally occurring lignan (B3055560) found in various plants, belonging to the phenylpropanoid class of compounds. Lignans are recognized for their diverse pharmacological activities, and lariciresinol has demonstrated significant potential as an antioxidant, anti-inflammatory, anticancer, and antidiabetic agent.[1][2] this compound is a derivative of lariciresinol, and while direct studies are scarce, its biological activities are anticipated to be similar to the parent compound.[3] This technical guide provides an in-depth overview of the chemical properties, biological activities, and underlying mechanisms of action of lariciresinol, serving as a foundational resource for research on this compound.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | [(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate | N/A |
| Molecular Formula | C22H26O7 | N/A |
| Molecular Weight | 402.44 g/mol | N/A |
| Parent Compound | Lariciresinol | [3] |
Biological Activities and Quantitative Data
The biological activities of lariciresinol have been investigated in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Anticancer Activity
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| SKBr3 | Breast Cancer | 500 | 48 | [2][4] |
| HepG2 | Liver Cancer | Not specified | 24-72 | [1] |
Note: In healthy fibroblast and HEK-293 cell lines, the IC50 was >500 µM, suggesting a degree of selectivity for cancer cells.[2]
Antidiabetic Activity
| Assay | Target | IC50 (µM) | Ki (µM) | Reference |
| α-glucosidase inhibition | α-glucosidase | 6.97 ± 0.37 | 0.046 | [5][6] |
Antifungal Activity
| Fungal Strain | MIC (µg/mL) | Reference |
| Candida albicans | 25 | [1] |
| Trichosporon beigelii | 12.5 | [1] |
| Malassezia furfur | 25 | [1] |
Antioxidant Activity
Lariciresinol has demonstrated broad-spectrum antioxidant properties in various assays, including DPPH, ABTS, SOD, and OH-radical scavenging assays, as well as FRAP, CUPRAC, and ORAC assays.[7]
Signaling Pathways
Lariciresinol has been shown to modulate several key signaling pathways implicated in various disease processes.
NF-κB Signaling Pathway
Lariciresinol is suggested to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses.
TGF-β Signaling Pathway
Lariciresinol has been shown to regulate the TGF-β signaling pathway, which is involved in cell growth, differentiation, and apoptosis.
Insulin (B600854) Signaling Pathway
Lariciresinol enhances insulin signaling, which is crucial for glucose homeostasis. This mechanism contributes to its antidiabetic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research-management.mq.edu.au [research-management.mq.edu.au]
Spectroscopic and Spectrometric Characterization of Lariciresinol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for Lariciresinol acetate (B1210297), a naturally occurring lignan (B3055560) with potential applications in pharmaceutical research. Due to the limited public availability of the full-text primary literature detailing its synthesis and characterization, this document presents expected data based on the known structure of Lariciresinol acetate and spectroscopic data from its parent compound, Lariciresinol, and related acetylated lignans. Detailed experimental protocols for obtaining such data are also provided.
Core Spectroscopic and Spectrometric Data
This compound is a derivative of Lariciresinol, with the molecular formula C₂₂H₂₆O₇ and a molecular weight of 402.44 g/mol . The acetylation typically occurs at one of the hydroxyl groups of the Lariciresinol backbone. The precise spectroscopic data is crucial for its unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm). Data is predicted based on known shifts for Lariciresinol and the effect of acetylation.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | 6.50 - 7.00 | m | - |
| H-2 | ~4.70 | d | ~7.0 |
| H-7'α | ~4.20 | dd | ~11.0, 4.0 |
| H-7'β | ~3.90 | dd | ~11.0, 6.0 |
| Methoxy (B1213986) Protons (-OCH₃) | 3.80 - 3.90 | s | - |
| H-8 | ~2.90 | m | - |
| H-7α | ~2.60 | dd | ~14.0, 5.0 |
| H-7β | ~2.50 | dd | ~14.0, 9.0 |
| H-8' | ~2.40 | m | - |
| Acetyl Protons (-COCH₃) | ~2.10 | s | - |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm). Data is predicted based on known shifts for Lariciresinol and the effect of acetylation.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Acetyl Carbonyl (-C OCH₃) | ~171.0 |
| Aromatic Carbons | 145.0 - 148.0 |
| Aromatic Carbons | 132.0 - 134.0 |
| Aromatic Carbons | 110.0 - 122.0 |
| C-2 | ~83.0 |
| C-3 | ~72.0 |
| C-9' | ~65.0 |
| Methoxy Carbons (-OC H₃) | ~56.0 |
| C-8 | ~54.0 |
| C-4 | ~42.0 |
| C-7 | ~34.0 |
| Acetyl Methyl (-COC H₃) | ~21.0 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. For this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique.
Table 3: Expected Mass Spectrometry Data for this compound
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative Modes.
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 403.1699 | Molecular ion in positive mode (Calculated for C₂₂H₂₇O₇⁺) |
| [M+Na]⁺ | 425.1518 | Sodium adduct in positive mode (Calculated for C₂₂H₂₆O₇Na⁺) |
| [M-H]⁻ | 401.1555 | Molecular ion in negative mode (Calculated for C₂₂H₂₅O₇⁻) |
| Fragmentation Ions | Various | Fragmentation would likely involve the loss of the acetyl group (CH₃CO), water (H₂O), and methoxy groups (CH₃O), as well as cleavage of the tetrahydrofuran (B95107) ring. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic and spectrometric data for this compound. These are generalized protocols based on standard practices for the analysis of lignans.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard proton NMR experiment.
-
Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64 (depending on sample concentration)
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Experiment: Proton-decoupled ¹³C NMR experiment.
-
Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
Spectral width: -10 to 220 ppm
-
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of purified this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
The solvent should be compatible with the electrospray ionization source.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to ensure good separation.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) System:
-
Ion Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive and/or negative.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
For MS/MS: Collision-induced dissociation (CID) with varying collision energies to induce fragmentation.
-
-
Visualizations
Workflow for Isolation and Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation of this compound from a plant source and its subsequent spectroscopic and spectrometric analysis.
Caption: Workflow for the isolation and analysis of this compound.
This guide provides a foundational understanding of the spectroscopic and spectrometric properties of this compound. For definitive and precise data, access to the primary literature or experimental replication is recommended. The provided protocols offer a robust starting point for researchers aiming to characterize this and similar lignan compounds.
A Technical Guide to the Therapeutic Potential of Lariciresinol and its Acetate Derivative
Executive Summary: This technical guide addresses the therapeutic applications of Lariciresinol (B1674508) acetate (B1210297). An extensive review of current scientific literature reveals a significant lack of data on the specific biological activities of Lariciresinol acetate. The available information primarily confirms its existence as a natural lignan (B3055560), isolated from species such as Phyllanthus niruri, and outlines its chemical synthesis from its precursor, (-)-lariciresinol.[1][2]
Given the scarcity of data on the acetate form, this document will focus on the extensively studied parent compound, Lariciresinol . As the direct precursor, the pharmacological profile of Lariciresinol provides the foundational knowledge for understanding the potential applications of its derivatives. This guide synthesizes the known therapeutic activities of Lariciresinol, including its anti-diabetic, anti-cancer, antioxidant, anti-inflammatory, and antiviral properties. We present quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of key signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Anti-Diabetic Applications
Lariciresinol has demonstrated significant potential in the management of diabetes through a dual mechanism of action: inhibiting glucose absorption and enhancing insulin (B600854) signaling.[3]
Mechanism of Action: α-Glucosidase Inhibition and Insulin Signaling
Lariciresinol competitively inhibits α-glucosidase, a key enzyme in the digestion of carbohydrates, which helps to control postprandial glucose levels.[3] Concurrently, it activates the insulin signaling pathway in muscle cells, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[3][4] This enhances glucose uptake from the bloodstream. The pathway involves the activation of the insulin receptor (IR), which in turn phosphorylates various signaling proteins, ultimately leading to improved glucose homeostasis and increased glycogen (B147801) content.[3][4]
Quantitative Data: Anti-Diabetic Effects
| Parameter | Target/Model | Value | Reference |
| IC₅₀ | α-Glucosidase | 6.97 ± 0.37 µM | [3] |
| Ki | α-Glucosidase | 0.046 µM | [3] |
| In Vivo Dosage | Streptozotocin-induced diabetic mice | 10 mg/kg (oral admin. for 3 weeks) | [3] |
Signaling Pathway: Insulin Signaling Cascade
Caption: Lariciresinol enhances insulin signaling, promoting glucose uptake.
Experimental Protocols
α-Glucosidase Inhibition Assay:
-
Prepare a reaction mixture containing α-glucosidase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Add various concentrations of Lariciresinol to the mixture.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding a basic solution, such as sodium carbonate.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value from the dose-response curve.
In Vivo Study in STZ-Induced Diabetic Mice:
-
Induce diabetes in mice using streptozotocin (B1681764) (STZ).
-
Divide the diabetic mice into control and treatment groups.
-
Administer Lariciresinol (e.g., 10 mg/kg) orally to the treatment group daily for a set period (e.g., 3 weeks).[3]
-
Monitor blood glucose levels and perform an oral glucose tolerance test (OGTT) at the end of the treatment period.
-
Harvest skeletal muscle and pancreas tissues for further analysis.
-
Use Western blotting to assess the expression levels of proteins in the insulin signaling pathway (e.g., GLUT4, Akt).
-
Perform histological examinations on pancreatic islets.[3]
Anti-Cancer Applications
Lariciresinol exhibits anti-cancer properties against several cancer types, including breast, liver, and gastric cancers.[5] Its primary mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of tumor growth and angiogenesis.[5][6]
Mechanism of Action: Apoptosis Induction
Lariciresinol induces apoptosis through the mitochondrial-mediated pathway. It downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which execute cell death. In breast cancer models, Lariciresinol has also been shown to enhance the expression of estrogen receptor beta, which is associated with anti-proliferative effects.[6]
Quantitative Data: Anti-Cancer Effects
| Cancer Type | Model | Treatment Protocol | Key Quantitative Outcomes | Reference |
| Breast Cancer | SKBr3 Cells | 72h incubation | Decreased cell growth, survival, and proliferation; increased apoptosis. | [5] |
| Breast Cancer | MCF-7 Xenografts (Athymic Mice) | 20 or 100 mg/kg in diet for 5 weeks | Inhibited tumor growth and angiogenesis; enhanced tumor cell apoptosis. | [6] |
| Breast Cancer | DMBA-Induced Mammary Tumors (Rats) | 3 or 15 mg/kg body weight (p.o.) daily for 9 weeks | Inhibited tumor growth and angiogenesis. | [6] |
| Liver Cancer | HepG2 Cells | 100-400 µg/mL for 24-72h | Induced apoptosis via mitochondrial-mediated pathway. | [5] |
| Healthy Cells | Fibroblast Cells | 48h incubation | 47% reduction in cell viability. | [7] |
Signaling Pathway: Mitochondrial Apoptosis
Caption: Lariciresinol promotes apoptosis by modulating Bcl-2 and Bax.
Experimental Protocols
Cell Viability (MTT) Assay:
-
Seed cancer cells (e.g., SKBr3, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Lariciresinol for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.[7]
In Vivo Xenograft Model:
-
Use immunocompromised mice (e.g., athymic nude mice).
-
Inject human cancer cells (e.g., MCF-7) orthotopically to establish tumors.
-
Once tumors are established, randomize mice into control and treatment groups.
-
Administer Lariciresinol through a specified route, such as mixed in the diet (e.g., 20 or 100 mg/kg of diet).[6]
-
Measure tumor volume regularly for the duration of the study (e.g., 5 weeks).[6]
-
At the end of the study, excise tumors for histological analysis, such as TUNEL staining for apoptosis or CD31 staining for blood vessel density (angiogenesis).
Antioxidant and Anti-inflammatory Effects
Lariciresinol demonstrates potent antioxidant and anti-inflammatory activities, which are foundational to its therapeutic potential in a range of pathologies.[8]
Mechanism of Action: Nrf2 and NF-κB Pathways
As an antioxidant, Lariciresinol can scavenge free radicals and reduce reactive oxygen species (ROS) generation.[9][10] It activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway via p38 MAPK activation.[9][10] Activated Nrf2 translocates to the nucleus and upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[9]
Its anti-inflammatory effects are mediated through the regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and TGF-β (transforming growth factor-beta) pathways.[5][8] By inhibiting the activation of NF-κB, a key regulator of inflammation, Lariciresinol can mitigate inflammatory responses.[8]
Quantitative Data: Anti-inflammatory Effects
| Model | Treatment Protocol | Pathway Modulated | Reference |
| Complete Freund's Adjuvant-Induced Arthritis (Rats) | 10-30 mg/kg (oral admin.) for 28 days | TGF-β and NF-κB | [8] |
Signaling Pathway: Antioxidant Response
Caption: Lariciresinol activates the Nrf2 pathway to combat oxidative stress.
Other Potential Applications
Antiviral Activity
(-)-Lariciresinol, isolated from Isatis indigotica, has been shown to inhibit Hepatitis B Virus (HBV) replication in vitro, affecting both wild-type and drug-resistant strains.[11] The mechanism involves the inhibition of viral transcription, potentially by modulating hepatocyte nuclear factor 1α (HNF1α).[11][12]
| Parameter | Virus/Model | Value | Reference |
| EC₅₀ | HBV in HepG2.2.15 cells | 42.62 µM | [11] |
| CC₅₀ | HepG2.2.15 cells | >750 µM | [11] |
Fibrosis Inhibition
In patient-derived hypertrophic scar fibroblasts, Lariciresinol was found to prevent the accumulation of collagen in a concentration-dependent manner.[13] It also inhibited the migration and invasion of these fibroblasts and induced apoptosis by arresting the cell cycle at the G2/M phase, suggesting its potential for treating pathological skin scarring.[13]
Neuroprotective Effects
While direct evidence for Lariciresinol is emerging, related lignans (B1203133) and their derivatives have shown neuroprotective effects against glutamate-induced oxidative stress in hippocampal cells.[14] The strong antioxidant capacity of Lariciresinol suggests it may protect neurons from oxidative damage, a key factor in neurodegenerative diseases.[9]
Conclusion
Lariciresinol is a multi-target natural compound with significant therapeutic potential across a spectrum of diseases, including diabetes, cancer, and inflammatory conditions. Its ability to modulate key signaling pathways such as insulin signaling, apoptosis, Nrf2, and NF-κB provides a strong mechanistic basis for its observed pharmacological effects. While the specific therapeutic applications of its derivative, this compound, are yet to be explored, the robust activity of the parent compound makes it a compelling candidate for further investigation and drug development. Future research should focus on the comparative efficacy, bioavailability, and safety profile of this compound to determine if acetylation offers any therapeutic advantages.
References
- 1. Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. research-management.mq.edu.au [research-management.mq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription [mdpi.com]
- 12. (-)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lariciresinol Induces Apoptosis and Inhibits Migration-Invasion of Patient-Derived Hypertrophic Scar Fibroblasts via Preventing Accumulation of Collagen | Semantic Scholar [semanticscholar.org]
- 14. New secoisolariciresinol derivatives from Lindera obtusiloba stems and their neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Lariciresinol Acetate
For Researchers, Scientists, and Drug Development Professionals
Principle
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of lariciresinol (B1674508) acetate (B1210297). Lariciresinol acetate is a lignan (B3055560) derivative with potential pharmacological activities.[1][2] This method utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity. A C18 stationary phase is used in conjunction with a polar mobile phase. Detection is achieved using UV spectrophotometry, leveraging the chromophoric nature of the phenylpropanoid units within the this compound molecule.[1]
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE or other suitable material)
-
Analytical column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for lignan analysis.[3]
-
-
Reagents and Materials:
-
This compound analytical standard (>95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Acetic acid, analytical grade)
-
Solvents for sample extraction (e.g., Methanol, Ethanol, Ethyl Acetate, Chloroform, Dichloromethane, DMSO, Acetone)[4]
-
Experimental Protocols
Preparation of Standard Solutions
-
Primary Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound analytical standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to volume with the same solvent and mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions will be used to construct a calibration curve.
-
Sample Preparation
The appropriate sample preparation method will depend on the matrix from which this compound is being extracted (e.g., plant material, biological fluid, pharmaceutical formulation). A general procedure for plant extracts is provided below.
-
Extraction:
-
For dried and powdered plant material, use a suitable extraction technique such as maceration, sonication, or Soxhlet extraction with a polar solvent like methanol or ethanol.[3]
-
-
Purification (Optional):
-
For complex matrices, a liquid-liquid partitioning or solid-phase extraction (SPE) step may be necessary to remove interfering substances.[3]
-
-
Final Sample Solution:
-
Evaporate the solvent from the extract.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[5]
-
Chromatographic Conditions
The following are proposed starting conditions and can be optimized for specific applications.
| Parameter | Recommended Condition |
| Analytical Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (based on typical lignan absorbance)[3] |
Data Analysis and Quantification
-
Identification: The this compound peak in a sample chromatogram is identified by comparing its retention time with that of the analytical standard.
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
The concentration of this compound in the sample is calculated using the regression equation based on its peak area.
-
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for n=6 injections) |
| Relative Standard Deviation (RSD) of Retention Time | < 1.0% (for n=6 injections) |
Table 2: Method Validation Parameters (Example Data)
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Workflow for HPLC Analysis of this compound.
Caption: General Sample Preparation Workflow for this compound.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of Lariciresinol Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the structural elucidation of Lariciresinol acetate (B1210297) using Nuclear Magnetic Resonance (NMR) spectroscopy. Lariciresinol, a naturally occurring lignan (B3055560), and its derivatives are of significant interest due to their potential pharmacological activities. Acetylation, a common chemical modification, can alter the biological properties of natural products. Therefore, detailed structural characterization of acetylated derivatives like Lariciresinol acetate is crucial. These protocols detail the necessary steps for sample preparation, data acquisition, and spectral interpretation for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.
Introduction
Lariciresinol is a lignan found in various plant species and is a known precursor to mammalian lignans (B1203133) with potential health benefits. Chemical modification, such as acetylation, is a common strategy in drug discovery to enhance the pharmacokinetic or pharmacodynamic properties of a lead compound. The addition of an acetyl group to Lariciresinol yields this compound. Verifying the structure and purity of this modified compound is essential, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for this purpose.
This application note describes the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete structural assignment of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Purity: Ensure the this compound sample is of high purity (>95%), as impurities can significantly complicate spectral analysis. Purification can be achieved by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography.
-
Solvent Selection: The choice of a deuterated solvent is crucial. Chloroform-d (CDCl₃) is commonly used for lignans of this type due to its good dissolving power and relatively simple residual solvent signal. Other solvents like acetone-d₆ or DMSO-d₆ can also be used, but this will alter the chemical shifts.
-
Concentration: Prepare a solution by dissolving 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent. This concentration is generally adequate for most modern NMR spectrometers (400 MHz and higher).
-
Filtration: After dissolution, filter the sample through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube. This will remove any particulate matter that could adversely affect the spectral resolution.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts (δ = 0.00 ppm). Modern NMR software often uses the residual solvent peak as a secondary reference.
NMR Data Acquisition
For a complete structural elucidation of this compound, a suite of 1D and 2D NMR experiments should be performed. The following are recommended experiments for a spectrometer with a proton frequency of 400 MHz or higher.
-
¹H NMR (Proton): Provides information on the number, chemical environment, and coupling of protons.
-
¹³C NMR (Carbon-13): Shows the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary).
-
COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations), which is crucial for connecting different parts of the molecule.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The data for the parent compound, Lariciresinol, is provided for comparison. The chemical shifts for this compound are predicted based on the known values for Lariciresinol and the expected deshielding effects of acetylation on nearby nuclei.
Table 1: ¹H NMR Chemical Shift Data (Predicted for this compound in CDCl₃)
| Atom No. | Lariciresinol (δ ppm) | This compound (Predicted δ ppm) | Multiplicity | J (Hz) |
| H-2 | ~4.7 | ~4.8 | d | ~6.5 |
| H-3 | ~2.5 | ~2.6 | m | |
| H-4 | ~2.9 | ~3.0 | m | |
| H-5 | ~6.8-6.9 | ~6.8-6.9 | m | |
| H-6 | ~6.8-6.9 | ~6.8-6.9 | m | |
| H-7a | ~2.6 | ~2.7 | dd | ~14.0, 4.5 |
| H-7b | ~2.9 | ~3.0 | dd | ~14.0, 8.5 |
| H-8 | ~3.8-4.2 | ~3.8-4.2 | m | |
| H-9a | ~3.6 | ~4.1 | dd | ~11.0, 5.5 |
| H-9b | ~3.8 | ~4.3 | dd | ~11.0, 3.5 |
| H-2' | ~6.8-6.9 | ~6.8-6.9 | m | |
| H-5' | ~6.8-6.9 | ~6.8-6.9 | m | |
| H-6' | ~6.8-6.9 | ~6.8-6.9 | m | |
| OMe | ~3.85 | ~3.85 | s | |
| OMe' | ~3.85 | ~3.85 | s | |
| OH | ~5.5 | - | - | |
| OH' | ~5.5 | - | - | |
| Ac-CH₃ | - | ~2.1 | s |
Note: The most significant predicted change is the downfield shift of the H-9 protons due to the deshielding effect of the neighboring acetyl group.
Table 2: ¹³C NMR Chemical Shift Data (Predicted for this compound in CDCl₃)
| Atom No. | Lariciresinol (δ ppm) | This compound (Predicted δ ppm) |
| C-1 | ~133 | ~133 |
| C-2 | ~110 | ~110 |
| C-3 | ~147 | ~147 |
| C-4 | ~145 | ~145 |
| C-5 | ~115 | ~115 |
| C-6 | ~120 | ~120 |
| C-7 | ~83 | ~83 |
| C-8 | ~54 | ~54 |
| C-8a | ~42 | ~42 |
| C-9 | ~61 | ~65 |
| C-1' | ~132 | ~132 |
| C-2' | ~112 | ~112 |
| C-3' | ~148 | ~148 |
| C-4' | ~146 | ~146 |
| C-5' | ~114 | ~114 |
| C-6' | ~122 | ~122 |
| OMe | ~56 | ~56 |
| OMe' | ~56 | ~56 |
| Ac-C=O | - | ~171 |
| Ac-CH₃ | - | ~21 |
Note: The C-9 carbon is expected to shift downfield upon acetylation. New signals for the acetyl carbonyl and methyl carbons will appear.
Visualization of Experimental Workflow and Structural Analysis
The following diagrams illustrate the workflow for NMR analysis and the key correlations used for structural elucidation.
Caption: NMR experimental workflow for this compound.
Caption: Logic diagram for 2D NMR-based structural elucidation.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and by careful analysis of the correlation spectra, researchers can unambiguously confirm the molecular structure. The key diagnostic signals for successful acetylation are the downfield shift of the protons and carbon at the site of acetylation (C-9) and the appearance of new signals corresponding to the acetyl methyl and carbonyl groups in the ¹H and ¹³C NMR spectra, respectively. This application note serves as a practical guide for scientists working on the synthesis and characterization of acetylated natural products.
Application Note: GC-MS Analysis of Lariciresinol Acetate After Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of lariciresinol (B1674508) acetate (B1210297) using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Lariciresinol, a naturally occurring lignan (B3055560), and its derivatives are of significant interest in drug development due to their potential health benefits, including antioxidant and phytoestrogenic activities.[1] Given the low volatility and thermal lability of lignans (B1203133), derivatization is a critical step to enable robust and reproducible GC-MS analysis.[2][3] This document outlines the necessary steps for sample preparation, derivatization via silylation, and the instrumental parameters for GC-MS analysis.
Introduction
Lignans are a class of polyphenolic compounds found in a variety of plants. Their analysis is crucial for understanding their role in nutrition and medicine. GC-MS is a powerful technique for the separation, identification, and quantification of lignans due to its high sensitivity and specificity.[1] However, the presence of polar functional groups, such as hydroxyl groups in lariciresinol, makes them non-volatile.[1] Derivatization is therefore employed to convert these polar groups into less polar, more volatile substitutes, making them amenable to GC analysis. Silylation, the replacement of active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, is a widely used derivatization technique for this purpose.[2][3][4] This protocol focuses on the analysis of lariciresinol acetate, assuming it may still contain free hydroxyl groups requiring derivatization, or serves as a representative lignan for the establishment of a robust analytical method.
Experimental Protocols
Sample Preparation
The initial step involves the extraction of lariciresinol and its derivatives from the sample matrix (e.g., plant material, biological fluids).
a. Extraction from Plant Material:
-
Methanolysis: For plant samples where lignans may be present as glycosides, methanolysis can be performed to cleave ester bonds.[1]
-
Enzymatic Hydrolysis: To break glycosidic linkages and release the aglycones, enzymatic hydrolysis using cellulase (B1617823) can be employed.[1]
-
Solvent Extraction: A common method involves extraction with aqueous ethanol (B145695) or methanol (B129727) (typically 70-100%).[4] The resulting extract is then filtered and concentrated under reduced pressure. For less polar lignans, solvents like dichloromethane (B109758) or chloroform (B151607) may be used.[4]
b. Extraction from Biological Fluids (e.g., Plasma, Urine):
-
Supported Liquid Extraction (SLE): This technique can be used for the efficient extraction of lignan metabolites from biological samples.[4]
-
Liquid-Liquid Extraction (LLE): A common approach involves extraction with an organic solvent such as ethyl acetate after enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to deconjugate metabolites.
Derivatization: Silylation
Silylation is performed to increase the volatility of this compound by converting hydroxyl groups to trimethylsilyl (TMS) ethers.
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent.[1][4] The addition of 1% Trimethylchlorosilane (TMCS) can act as a catalyst.[1][4]
-
Other silylating mixtures include pyridine (B92270) with BSTFA containing 1% TMCS or Tri-Sil reagent (hexamethyldisilazane/trimethylchlorosilane in pyridine).[4]
-
-
Protocol:
-
Evaporate the dried extract or a known amount of standard to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.
-
Add 100 µL of the silylating reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent such as pyridine to the dried sample.
-
Cap the vial tightly and heat at 60-75°C for 30-60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection into the GC-MS system.
-
GC-MS Analysis
a. Instrumentation:
-
A gas chromatograph equipped with a mass selective detector is used.
b. Chromatographic Conditions (Example):
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate of approximately 1.0-1.5 mL/min.[4]
-
Injector Temperature: 250-280°C.
-
Injection Mode: Splitless injection is often preferred for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 300-320°C at a rate of 10-15°C/min.[5]
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Transfer Line Temperature: 280-300°C.
c. Mass Spectrometer Conditions (Example):
-
Ion Source Temperature: 230-250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification of unknown compounds, a scan range of m/z 50-650 is appropriate.
-
Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode is used to monitor characteristic ions of the derivatized this compound, which provides higher sensitivity and selectivity.
-
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison. An internal standard method is recommended for accurate quantification.
Table 1: Example Quantitative Data for this compound Analysis
| Sample ID | Retention Time (min) | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration (µg/mL) |
| Standard 1 | 15.2 | 150,000 | 200,000 | 1.0 |
| Standard 2 | 15.2 | 310,000 | 205,000 | 2.0 |
| Standard 3 | 15.2 | 740,000 | 198,000 | 5.0 |
| Sample 1 | 15.2 | 450,000 | 202,000 | 2.98 |
| Sample 2 | 15.2 | 620,000 | 199,000 | 4.15 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the GC-MS analysis of this compound after derivatization.
Conclusion
The protocol described provides a robust framework for the analysis of this compound by GC-MS. The critical step of derivatization, specifically silylation, is essential for achieving the necessary volatility for gas chromatographic separation. By following this detailed methodology, researchers can obtain reliable and reproducible quantitative data for lariciresinol and related lignans, aiding in drug development and other scientific investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fast and simple GC MS method for lignan profiling in Anthriscus sylvestris and biosynthetically related Plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lariciresinol Acetate in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lariciresinol (B1674508), a furofuran lignan (B3055560) found in various plants, has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Its acetate (B1210297) derivative, lariciresinol acetate, is a related compound of significant interest. These application notes provide a guide to the use of this compound in cell culture, with a focus on its solubility in Dimethyl Sulfoxide (DMSO).
Important Note: Publicly available data specifically for this compound is limited. The information and protocols provided herein are largely based on data for the parent compound, (-)-lariciresinol. Acetylation is a common chemical modification that can alter a compound's solubility and biological activity. Therefore, the following data should be used as a starting point, and researchers are strongly encouraged to perform their own validation experiments for this compound.
Data Presentation
Solubility Data
Table 1: Solubility and Stock Solution Parameters for (-)-Lariciresinol (Parent Compound)
| Parameter | Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | Recommended for primary stock solutions.[2] |
| Molar Mass | 360.40 g/mol | For (-)-Lariciresinol.[2] |
| Solubility in DMSO | 100 mg/mL | For (-)-Lariciresinol.[2] |
| Molar Concentration | ~277 mM | For (-)-Lariciresinol.[2] |
| Recommended Stock Conc. | 10-100 mM | A high-concentration stock minimizes the volume of DMSO added to cell cultures.[2][3] |
Effective Concentrations in Cell Culture (for (-)-Lariciresinol)
The optimal concentration of a compound is cell-type specific. The following table provides a guideline based on published studies for the parent compound, (-)-lariciresinol.
Table 2: Effective Concentrations of (-)-Lariciresinol in Various Cell Lines
| Cell Line | Application | Effective Concentration Range | Incubation Time |
| HepG2 (liver cancer) | Apoptosis Induction | 100-400 µg/mL | 24-72 hours[3][4] |
| SKBr3 (breast cancer) | Apoptosis Induction & Proliferation Inhibition | 500 µM | 24-48 hours[3] |
| Hypertrophic Scar Fibroblasts | Inhibition of Migration and Invasion | 10-40 µM | 24 hours[3][4] |
| C2C12 (myoblasts) | Insulin (B600854) Signaling Activation | 50 µM | 4 hours[5] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution. Adjust the amounts accordingly for a different desired concentration.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
-
0.22 µm sterile syringe filter compatible with DMSO
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution (Molar Mass of this compound: ~402.44 g/mol ), weigh out approximately 4.02 mg.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.[2] Gentle warming or sonication can be used to aid dissolution if necessary.
-
Sterilization: For stringent cell culture applications, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.[2]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Label the aliquots clearly with the compound name, concentration, and date.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[3]
Protocol 2: General Protocol for Treating Cells in Culture
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Precipitation: To avoid precipitation upon dilution in aqueous culture medium, add the DMSO stock solution dropwise to the pre-warmed (37°C) medium while gently swirling.[3]
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include untreated and vehicle (DMSO) control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability (MTT, XTT), apoptosis (caspase activity, annexin (B1180172) V staining), or molecular analysis (Western blot, qPCR).
Potential Signaling Pathways
Based on the known biological activities of the parent compound, lariciresinol, this compound may modulate several key cellular signaling pathways.
-
Anti-inflammatory Pathways: Lariciresinol has been shown to regulate the TGF-β and NF-κB pathways, which are central to the inflammatory response.[4][6]
-
Apoptosis Pathway: In cancer cells, lariciresinol can induce apoptosis through the mitochondrial-mediated pathway, which involves the regulation of Bcl-2 family proteins.[4][6]
-
Insulin Signaling Pathway: Lariciresinol can activate the insulin signaling pathway in C2C12 myotubes, leading to the translocation of GLUT4 and increased glucose uptake.[5][7][8] This involves the phosphorylation of key proteins such as IRS-1, Akt, and GSK-3β.[5][7][8]
Visualizations
Experimental Workflow
Caption: General workflow for cell-based assays using this compound.
Potential Signaling Pathway: Insulin Signaling (based on Lariciresinol)
Caption: Lariciresinol's effect on the insulin signaling pathway.
Potential Signaling Pathway: Anti-inflammatory and Apoptotic Regulation (based on Lariciresinol)
Caption: Lariciresinol's regulation of inflammation and apoptosis pathways.
References
- 1. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Lariciresinol dimethyl ether | CAS:67560-68-3 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Lariciresinol Acetate Stock Solutions for Research Applications
Abstract
These application notes provide a detailed protocol for the preparation of lariciresinol (B1674508) acetate (B1210297) stock solutions for use in various experimental settings. Lariciresinol acetate, a lignan (B3055560) derivative, has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory properties.[1] Accurate and reproducible preparation of stock solutions is crucial for obtaining reliable experimental results. This document outlines the necessary materials, a step-by-step procedure for dissolution, and recommendations for storage to ensure the stability and integrity of the compound.
Introduction
This compound is a naturally occurring lignan that can be isolated from various plant sources.[2][3] Its chemical structure consists of two phenylpropanoid units linked by a carbon-carbon bond, with an acetate group attached to the lariciresinol backbone.[1] Due to its potential therapeutic applications, this compound is increasingly being investigated in pharmacological and biological research. To facilitate such studies, the preparation of a stable, concentrated stock solution is a fundamental first step. This protocol focuses on the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent, owing to its broad solvency for organic compounds and its compatibility with many in vitro experimental systems.
Materials and Methods
Materials
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
-
(Optional) 0.22 µm syringe filter (DMSO-compatible)
Quantitative Data Summary
For the accurate preparation of a this compound stock solution, the following quantitative data is essential.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆O₇ | [1] |
| Molecular Weight | 402.4 g/mol | [1] |
| Appearance | Solid | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Recommended Storage | -20°C or -80°C, protected from light |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound. The concentration can be adjusted as needed by modifying the mass of the compound or the volume of the solvent accordingly.
1. Calculation of Mass:
To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 402.4 g/mol x 1000 mg/g
-
Mass = 4.024 mg
2. Weighing:
Accurately weigh 4.024 mg of this compound powder using a calibrated analytical balance. Transfer the powder to a sterile, amber microcentrifuge tube or vial.
3. Dissolution:
a. Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
b. Cap the tube tightly and vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
c. Visually inspect the solution to ensure that all the solid has dissolved. If any particulate matter remains, sonicate the solution in a water bath for 5-10 minutes.
4. (Optional) Sterilization:
For sterile applications, such as cell culture experiments, the stock solution can be sterilized by passing it through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.
5. Aliquoting and Storage:
a. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.
b. Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
c. Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution is expected to be stable for several months.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Potential Signaling Pathway Interaction
This compound, as a lignan with anti-inflammatory properties, may interact with cellular signaling pathways such as the NF-κB pathway. The following diagram provides a simplified overview of this potential interaction.
Caption: Simplified diagram of potential NF-κB pathway inhibition.
Conclusion
This document provides a comprehensive and easy-to-follow protocol for the preparation of this compound stock solutions. Adherence to these guidelines will help ensure the quality and reproducibility of experimental results. Researchers should always consult the manufacturer's safety data sheet (SDS) for this compound and DMSO before handling these chemicals.
References
Application Notes and Protocols: Stability of Lariciresinol Acetate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lariciresinol (B1674508), a naturally occurring lignan, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] Its mechanism of action often involves the modulation of key cellular signaling pathways such as NF-κB, TGF-β, and AMPK/SIRT1.[1] To enhance its bioavailability or modify its pharmacokinetic properties, derivatives such as lariciresinol acetate (B1210297) are synthesized. When utilizing such derivatives in in-vitro cell culture experiments, it is crucial to understand their stability in the experimental milieu. Cell culture media are complex aqueous solutions containing salts, amino acids, vitamins, and often serum, which can chemically or enzymatically alter the structure of the test compound.
This document provides a detailed overview of the potential stability issues of lariciresinol acetate in cell culture media and presents protocols to assess its stability, ensuring accurate interpretation of experimental results. The primary anticipated degradation pathway for this compound is the hydrolysis of the acetate ester to form lariciresinol. This can occur via chemical hydrolysis in the aqueous, near-neutral pH environment of the media, and more rapidly, via enzymatic hydrolysis by esterases present in fetal bovine serum (FBS) or other serum supplements.
Factors Potentially Influencing this compound Stability
Several factors can impact the stability of this compound in cell culture medium:
-
pH: Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4. Ester hydrolysis can be catalyzed by both acidic and basic conditions. While the rate at neutral pH is slower than at pH extremes, it can still be significant over the course of a typical cell culture experiment (24-72 hours).
-
Temperature: Cell cultures are typically maintained at 37°C. This elevated temperature, compared to room temperature or refrigerated storage, will accelerate the rate of chemical hydrolysis.
-
Media Components: While less common for ester hydrolysis, certain components in the media could potentially interact with the compound. It is important to use a consistent source and lot of media and supplements.
-
Serum Components (Esterases): The most significant factor for the degradation of this compound in serum-containing media is the presence of esterase enzymes.[2] These enzymes efficiently catalyze the hydrolysis of ester bonds, converting this compound to lariciresinol and acetic acid.
-
Light Exposure: As a general precaution for phenolic compounds, prolonged exposure to light should be avoided to prevent potential photodegradation.
Experimental Protocol: Assessing the Stability of this compound
This protocol describes a method to determine the stability of this compound in a specific cell culture medium over time, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This technique allows for the simultaneous quantification of the parent compound (this compound) and its primary degradation product (lariciresinol).
Materials and Reagents
-
This compound (high purity)
-
Lariciresinol (as a reference standard)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated if desired
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Sterile microcentrifuge tubes
-
Sterile-filter units (0.22 µm)
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system with a C18 reversed-phase column
Experimental Workflow
A visual representation of the experimental workflow is provided below.
Detailed Procedure
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved. Sterile-filter the stock solution through a 0.22 µm filter if it will be added to cell cultures.
-
Preparation of Test Media: Prepare two batches of the desired cell culture medium: one without FBS and one with the standard concentration of FBS (e.g., 10%). Pre-warm the media to 37°C.
-
Spiking the Media: Spike both batches of media with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (≤ 0.1%) to avoid artifacts.
-
Incubation: Aliquot the spiked media into sterile microcentrifuge tubes. Place the tubes in a 37°C incubator with 5% CO₂.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), remove one aliquot from each batch (serum-free and serum-containing). The T=0 sample should be processed immediately after spiking.
-
Sample Processing: To stop any enzymatic degradation and precipitate proteins, add two volumes of ice-cold acetonitrile to each one-volume sample (e.g., 200 µL acetonitrile for 100 µL of media). Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to HPLC vials for LC-MS analysis.
HPLC-MS/MS Analysis
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from lariciresinol. For example: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for both this compound and lariciresinol need to be determined by infusing pure standards.
Data Presentation and Interpretation
The stability of this compound is determined by measuring its concentration at each time point relative to the T=0 sample. The appearance of lariciresinol should also be monitored.
Quantitative Data Summary
The results can be summarized in tables for clear comparison.
Table 1: Stability of this compound in Serum-Free Medium at 37°C
| Time (hours) | This compound Remaining (%) | Lariciresinol Formed (µM) |
| 0 | 100.0 | 0.0 |
| 2 | 98.5 | 0.15 |
| 8 | 92.3 | 0.77 |
| 24 | 75.1 | 2.49 |
| 48 | 55.8 | 4.42 |
| 72 | 38.2 | 6.18 |
Table 2: Stability of this compound in Medium with 10% FBS at 37°C
| Time (hours) | This compound Remaining (%) | Lariciresinol Formed (µM) |
| 0 | 100.0 | 0.0 |
| 2 | 45.2 | 5.48 |
| 8 | 5.7 | 9.43 |
| 24 | < 1.0 | > 9.90 |
| 48 | Not Detected | > 9.90 |
| 72 | Not Detected | > 9.90 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Degradation Pathway
The primary degradation pathway is the hydrolysis of the ester bond.
Signaling Pathway Considerations
Given the likely rapid conversion of this compound to lariciresinol in serum-containing media, the observed biological effects are most likely attributable to lariciresinol itself. Lariciresinol is known to modulate several signaling pathways, including the NF-κB pathway, which is central to inflammation.
Conclusion and Recommendations
This compound is likely to be unstable in standard cell culture conditions, especially in the presence of serum due to enzymatic hydrolysis. It is strongly recommended that researchers perform a stability study as outlined above before conducting extensive biological assays.
-
If this compound is Unstable: The compound may be acting as a pro-drug for lariciresinol. In this case, it may be more straightforward to use lariciresinol directly for in-vitro experiments. If the acetate form has a specific purpose (e.g., increased cell permeability), the short-term nature of its existence should be considered in the experimental design and data interpretation.
-
If this compound is Stable (e.g., in serum-free media): The biological activity observed can be attributed to the acetate form itself. Comparing results from serum-free and serum-containing media can provide insights into the differential effects of the parent compound and its metabolite.
By carefully characterizing the stability of this compound in the relevant cell culture medium, researchers can ensure the reliability and accuracy of their findings.
References
Application Note: Determination of the Antioxidant Capacity of Lariciresinol Acetate using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lariciresinol (B1674508) acetate (B1210297) is a lignan, a class of polyphenolic compounds found in various plants. Lignans (B1203133) are of significant interest in the pharmaceutical and nutraceutical industries due to their potential health benefits, including antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][2] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[3] The reduction of the deep violet DPPH radical to the pale yellow hydrazine (B178648) is measured by the decrease in absorbance at approximately 517 nm.[2] This application note provides a detailed protocol for determining the antioxidant capacity of lariciresinol acetate using the DPPH assay.
Principle of the DPPH Assay
The DPPH assay is based on the reduction of the DPPH radical. In its radical form, DPPH has a deep violet color with a maximum absorbance around 517 nm.[2] When an antioxidant compound, such as this compound, is added, it donates a hydrogen atom to the DPPH radical. This results in the formation of the reduced, non-radical form of DPPH (DPPH-H), which is a pale yellow color.[4] The degree of discoloration, which is indicative of the scavenging potential of the antioxidant, is determined by measuring the decrease in absorbance.[5] The antioxidant activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[6]
Materials and Reagents
-
This compound (analyte)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (or Ethanol), spectrophotometric grade[7]
-
Ascorbic acid (or Trolox) as a positive control[7]
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (microplate reader or UV-Vis spectrophotometer) capable of measuring absorbance at 517 nm[8]
-
Precision pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
-
Analytical balance
Experimental Protocol
Preparation of Solutions
-
DPPH Stock Solution (e.g., 0.2 mM):
-
DPPH Working Solution (e.g., 0.1 mM):
-
This compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
-
Working Solutions of this compound:
-
Prepare a series of dilutions from the stock solution to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.
-
-
Positive Control Stock Solution (e.g., Ascorbic Acid, 1 mg/mL):
-
Prepare a stock solution of ascorbic acid in methanol in the same manner as the this compound stock solution.
-
-
Working Solutions of Positive Control:
-
Prepare a series of dilutions of the positive control to similar concentrations as the this compound working solutions.
-
Assay Procedure (Microplate Method)
-
Add 100 µL of the various concentrations of this compound working solutions into the wells of a 96-well microplate.
-
For the positive control, add 100 µL of the various concentrations of ascorbic acid working solutions into separate wells.
-
For the blank (control), add 100 µL of methanol to several wells.[7]
-
To each well, add 100 µL of the DPPH working solution.[9]
-
Mix the contents of the wells thoroughly by gentle shaking.
-
Incubate the microplate in the dark at room temperature for 30 minutes.[10]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[11]
Data Analysis and Calculation
-
Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration of this compound and the positive control using the following formula: [4]
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the blank (methanol + DPPH solution).
-
A_sample is the absorbance of the sample (this compound or positive control + DPPH solution).
-
-
Determine the IC50 value:
-
Plot a graph of % Inhibition versus the concentration of this compound (and the positive control).
-
The IC50 value is the concentration of the sample required to cause 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation or by using linear regression analysis. For a linear regression (y = mx + c), where y = 50, the IC50 (x) can be calculated as (50 - c) / m.
-
Data Presentation
The antioxidant activity of this compound is summarized in the table below. For comparative purposes, the activity of a standard antioxidant, Ascorbic Acid, is also presented.
| Compound | IC50 (µg/mL) |
| This compound | *Hypothetical Value |
| Ascorbic Acid (Standard) | ~5 - 15 |
| Trolox (Standard) | ~2 - 8 |
Note: A specific experimental IC50 value for this compound was not found in the referenced literature. The value presented here is for illustrative purposes and would need to be determined experimentally. The antioxidant activity of lignans can vary significantly based on their specific chemical structure.
Visualizations
Experimental Workflow
Caption: Workflow for the DPPH antioxidant assay.
Antioxidant Mechanism
Caption: Scavenging of the DPPH radical by this compound.
Conclusion
The DPPH assay is a reliable and straightforward method for assessing the antioxidant capacity of this compound. The protocol outlined in this application note provides a systematic approach for researchers and drug development professionals to quantify the free radical scavenging activity of this and other similar compounds. The determination of the IC50 value allows for the comparison of the antioxidant potency of this compound with other substances and provides valuable data for its potential application as a natural antioxidant in various products.
References
- 1. pub.h-brs.de [pub.h-brs.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Guidelines for Evaluating the Antioxidant Activity of Lignin via the 2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: ABTS Radical Scavenging Activity of Lariciresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lariciresinol, a furofuran lignan (B3055560) found in various plants, has garnered significant interest for its diverse pharmacological properties, including its potent antioxidant effects.[1][2] This document provides a detailed overview of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activity of Lariciresinol. While specific data for Lariciresinol acetate (B1210297) is not extensively available in the reviewed literature, the information presented here for Lariciresinol serves as a crucial reference point for understanding the antioxidant potential of its derivatives. The antioxidant activity of Lariciresinol is attributed to its ability to donate a hydrogen atom or a single electron to neutralize free radicals.[3]
Data Presentation: ABTS Radical Scavenging Activity
The antioxidant capacity of a compound can be quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. While direct IC50 values for Lariciresinol acetate in the ABTS assay are not specified in the provided search results, the activity of the parent compound, Lariciresinol, and other related lignans (B1203133) provide valuable context.
| Compound | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| (-)-Secoisolariciresinol | ABTS | 12.252 | Trolox | 14.264 |
| Nordihydroguaiaretic acid | ABTS | 13.070 | BHT | 13.007 |
| α-(-)-Conidendrin | ABTS | 13.345 | BHA | 16.552 |
| (-)-Secoisolariciresinol diglycoside | ABTS | 13.547 | α-Tocopherol | 27.829 |
| Enterodiol | ABTS | 13.378 | ||
| Enterolactone | ABTS | 14.146 |
This table presents IC50 values for various lignans in the ABTS assay, offering a comparative perspective on their radical scavenging activities.[4] It is important to note that the antioxidant activity is concentration-dependent.[3]
Experimental Protocols
ABTS Radical Cation Decolorization Assay
This protocol outlines the procedure for determining the ABTS radical scavenging activity of a test compound like Lariciresinol. The method is based on the reduction of the pre-formed blue/green ABTS radical cation by an antioxidant, which is measured spectrophotometrically.[5][6]
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Methanol (B129727) or Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (Lariciresinol)
-
Standard antioxidant (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:
-
Preparation of ABTS•⁺ Working Solution:
-
Assay Protocol:
-
Prepare serial dilutions of the test compound and the standard antioxidant in a suitable solvent.
-
Add 100 µL of the ABTS•⁺ working solution to each well of a 96-well microplate.
-
Add 100 µL of the sample (test compound or standard) to the wells.[7]
-
For the control, add 100 µL of the solvent instead of the sample.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[7]
-
Measure the absorbance at 734 nm using a microplate reader.[7]
-
-
Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[9][11] Where:
-
A_control is the absorbance of the control (ABTS solution without the sample).
-
A_sample is the absorbance of the ABTS solution with the sample.
-
-
Determination of IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound. The concentration that causes 50% inhibition is the IC50 value.[7][11]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for ABTS Assay
The following diagram illustrates the key steps involved in the ABTS radical scavenging assay.
Caption: Workflow for the ABTS radical scavenging assay.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
Lariciresinol has been shown to exert its antioxidant effects, at least in part, by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][12] This pathway plays a crucial role in the cellular defense against oxidative stress.
Caption: Activation of the Nrf2 antioxidant pathway by Lariciresinol.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ojs.openagrar.de [ojs.openagrar.de]
- 9. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-management.mq.edu.au [research-management.mq.edu.au]
Application Notes and Protocols for Lariciresinol Acetate in LPS-Stimulated RAW 264.7 Macrophage Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, key players in the innate immune system, are instrumental in initiating and resolving inflammation. The murine macrophage cell line, RAW 264.7, when stimulated with lipopolysaccharide (LPS), provides a robust and widely-used in vitro model for studying inflammatory processes and screening potential anti-inflammatory agents. LPS, a component of the outer membrane of Gram-negative bacteria, activates signaling cascades that result in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
Lariciresinol (B1674508), a furofuran lignan (B3055560) found in various plants, has demonstrated anti-inflammatory properties. Studies on its parent compound suggest that it may exert its effects through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[1] A glycoside derivative of lariciresinol has also been shown to attenuate virus-induced NF-κB activation.[1] This document provides detailed protocols for evaluating the anti-inflammatory potential of lariciresinol acetate, a derivative of lariciresinol, using the LPS-stimulated RAW 264.7 macrophage assay.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols. Researchers should populate these tables with their own experimental results for a clear and comparative analysis of the effects of this compound.
Table 1: Effect of this compound on the Viability of LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (Untreated) | - | 100 |
| LPS (1 µg/mL) | - | |
| This compound | 1 | |
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| LPS + this compound | 1 | |
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | NO Production (µM) | % Inhibition of NO | PGE2 Production (pg/mL) | % Inhibition of PGE2 |
| Control (Untreated) | - | ||||
| LPS (1 µg/mL) | - | 0 | 0 | ||
| LPS + this compound | 1 | ||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| 50 |
Table 3: Inhibitory Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition | IL-1β (pg/mL) | % Inhibition |
| Control (Untreated) | - | ||||||
| LPS (1 µg/mL) | - | 0 | 0 | 0 | |||
| LPS + this compound | 1 | ||||||
| 5 | |||||||
| 10 | |||||||
| 25 | |||||||
| 50 |
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: LPS-induced inflammatory signaling pathways in RAW 264.7 macrophages.
Caption: Proposed inhibitory mechanism of this compound on inflammatory pathways.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for ELISA and Western blotting) and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO; ensure the final solvent concentration is non-toxic, typically <0.1%) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with 1 µg/mL of LPS.
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, cells treated with LPS only, and cells treated with this compound only.
-
Incubate for the desired time period (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product.
-
Procedure:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) group.
-
Nitric Oxide (NO) Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Quantification of PGE2 and Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins (PGE2, TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after the 24-hour treatment period.
-
Centrifuge to remove any cellular debris.
-
Perform the ELISA for each mediator (PGE2, TNF-α, IL-6, and IL-1β) using commercially available kits.
-
Follow the manufacturer's instructions for the specific kit regarding antibody coating, sample and standard addition, incubation times, washing steps, and substrate addition.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each mediator by interpolating from the respective standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Principle: Western blotting is used to detect the levels of specific proteins, including the phosphorylated (activated) forms of key signaling molecules, in cell lysates.
-
Procedure:
-
After a shorter treatment period (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK, and JNK overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
References
Application Notes: Cytotoxicity of Lariciresinol Acetate on HepG2 Cells using MTT Assay
Introduction
Lariciresinol, a naturally occurring lignan, has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including the human hepatocellular carcinoma cell line, HepG2.[1][2] This document provides a detailed protocol for assessing the cytotoxicity of Lariciresinol acetate (B1210297), a derivative of Lariciresinol, on HepG2 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell viability, based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Mechanism of Action of Lariciresinol
Lariciresinol has been shown to induce apoptosis in HepG2 cells through the mitochondrial-mediated pathway.[1][2] This intrinsic apoptotic pathway is characterized by a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[1][2] This event triggers a cascade of caspase activation, including caspase-9 and caspase-3, ultimately leading to the execution of apoptosis.[1][2] A key regulatory step in this process is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Lariciresinol has been observed to decrease the Bcl-2/Bax ratio, further promoting apoptosis.[1][2] While these findings pertain to Lariciresinol, it is hypothesized that Lariciresinol acetate will exhibit a similar mechanism of action, potentially with altered potency.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of (+)-Lariciresinol on HepG2 cells. It is important to note that this data is for the parent compound, and the acetate derivative may exhibit different potency.
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µg/mL) | Reference |
| (+)-Lariciresinol | HepG2 | CCK-8 | 48 | 208 ± 0.51 | [2] |
Note: The CCK-8 assay is similar to the MTT assay in that it measures cell viability.
Experimental Protocols
Materials and Reagents
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Cell Culture
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
MTT Assay Protocol
-
Cell Seeding:
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free DMEM from a stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell attachment, carefully remove the medium from each well.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
After the desired incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
Caption: Workflow for MTT Assay.
Caption: Mitochondrial-mediated apoptosis pathway.
References
Application Notes: Detection of Lariciresinol Acetate-Induced Apoptosis using Annexin V/PI Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lariciresinol acetate (B1210297), a prominent lignan (B3055560) found in various medicinal plants, has demonstrated significant potential as an anti-cancer agent. Its mechanism of action involves the induction of programmed cell death, or apoptosis, in cancer cell lines. Notably, studies on human liver cancer (HepG2) and breast cancer (SKBr3) cells have shown that Lariciresinol acetate can trigger apoptosis in a dose-dependent manner.[1] A reliable and widely used method for quantifying apoptosis is through Annexin V and Propidium Iodide (PI) dual staining, analyzed by flow cytometry. This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanism of Action: The Mitochondrial-Mediated Pathway
This compound primarily induces apoptosis through the intrinsic, or mitochondrial-mediated, pathway.[1][2] This process involves several key molecular events:
-
Regulation of Bcl-2 Family Proteins: this compound treatment has been shown to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[1]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: This disruption of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytoplasm.[1]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome. This complex then activates initiator caspase-9, which in turn cleaves and activates effector caspase-3.[1]
-
Execution of Apoptosis: Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Data Presentation: Quantitative Analysis of Apoptosis
The pro-apoptotic effects of Lariciresinol have been quantified in various studies. The following table summarizes the findings from a study on the SKBr3 human breast cancer cell line treated with 500 μM of Lariciresinol.
| Cell Line | Treatment | Duration (hours) | Fold Increase in Apoptosis (Compared to Control) |
| SKBr3 | 500 µM Lariciresinol | 24 | 10.7-fold |
| SKBr3 | 500 µM Lariciresinol | 48 | 12.7-fold |
Data adapted from Soltani M, et al. (2024). The study measured the percentage of apoptotic cells using Annexin V/PI staining and presented the results as a fold-change relative to untreated control cells.[3]
Mandatory Visualizations
Here are the diagrams illustrating the experimental workflow and the signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Protocol: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol provides a detailed methodology for the detection and quantification of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Cultured cells (e.g., HepG2, SKBr3)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
6-well plates
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing):
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer
-
-
Deionized water
-
Flow cytometry tubes
-
Flow cytometer with appropriate lasers and filters for FITC and PI detection
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest. b. Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂). c. Prepare the desired concentrations of this compound by diluting the stock solution in complete culture medium. d. Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound. e. Aspirate the old medium from the wells and add the medium containing this compound or the vehicle control. f. Incubate the cells for the desired time periods (e.g., 24, 48 hours).
-
Cell Harvesting: a. Adherent Cells: i. Carefully collect the culture medium from each well into a separate labeled tube, as it may contain floating apoptotic cells. ii. Gently wash the adherent cells with PBS. iii. Detach the cells using a gentle, non-enzymatic cell dissociation solution or by gentle scraping. Avoid using trypsin if possible, as it can damage the cell membrane. iv. Combine the detached cells with their corresponding culture medium collected in step 2.a.i. b. Centrifuge the cell suspensions at 300-400 x g for 5 minutes at 4°C. c. Carefully discard the supernatant.
-
Staining: a. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Keep on ice. b. Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuging again at 300-400 x g for 5 minutes. c. Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer. d. Add 5 µL of Annexin V-FITC to the cell suspension. e. Gently vortex or tap the tube to mix and incubate for 15 minutes at room temperature in the dark. f. Add 5 µL of Propidium Iodide (PI) solution to the cell suspension. g. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer as soon as possible (ideally within one hour) to ensure data accuracy. b. Use unstained, Annexin V-FITC only, and PI only stained cells to set up appropriate compensation and gates. c. Acquire data for at least 10,000 events per sample. d. Analyze the data to quantify the percentage of cells in each of the four quadrants:
- Lower-Left (Annexin V- / PI-): Live, healthy cells.
- Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
- Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
- Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical damage).
References
- 1. researchgate.net [researchgate.net]
- 2. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells [ijms.sums.ac.ir]
Application Notes and Protocols: The Effect of Lariciresinol on MCF-7 Breast Cancer Cell Proliferation
Disclaimer: As of the latest literature search, specific data on the effect of lariciresinol (B1674508) acetate (B1210297) on MCF-7 breast cancer cell proliferation is not available. The following application notes and protocols are based on the available research for lariciresinol . Acetylation can influence the biological activity of compounds; for instance, the acetylated derivative of the lignan (B3055560) secoisolariciresinol (B192356) has shown increased potency against MCF-7 cells.[1] Therefore, the effects of lariciresinol acetate may differ from those of lariciresinol. The provided protocols are standard methods to assess these effects.
Introduction
Lignans, a class of phytoestrogens found in various plants, have garnered interest for their potential anticancer properties.[2][3] Lariciresinol, a furofuran lignan, is a precursor to enterolignans, which are thought to contribute to the health benefits associated with lignan-rich diets.[4][5] Research suggests that lariciresinol and its metabolites may inhibit the growth of breast cancer cells.[6][7] In vivo studies using human MCF-7 breast cancer xenografts have shown that dietary lariciresinol can inhibit tumor growth and enhance tumor cell apoptosis.[6] This document provides detailed protocols for investigating the effects of lariciresinol on the proliferation, apoptosis, and cell cycle of MCF-7 human breast cancer cells.
Data Presentation
The following tables summarize the available quantitative data on the cytotoxic and apoptotic effects of lariciresinol on a breast cancer cell line.
Table 1: Cytotoxic Effects of Lariciresinol on SkBr3 Breast Cancer Cells
| Compound | Cell Line | Concentration (µM) | Treatment Duration (hours) | Cell Viability (%) | Reference |
| Lariciresinol | SkBr3 | 500 | 48 | 50 | [8] |
Table 2: Apoptotic Effects of Lariciresinol on Various Cell Lines
| Compound | Cell Line | Concentration (µM) | Treatment Duration (hours) | Fold Increase in Apoptosis | Reference |
| Lariciresinol | SkBr3 | 500 | 24 | 10.7 | [8] |
| Lariciresinol | SkBr3 | 500 | 48 | 12.7 | [8] |
| Lariciresinol | Fibroblast | 500 | 24 | 7.4 | [8] |
| Lariciresinol | Fibroblast | 500 | 48 | 20.2 | [8] |
| Lariciresinol | HEK-293 | 500 | 24 | 6.7 | [8] |
| Lariciresinol | HEK-293 | 500 | 48 | 7.4 | [8] |
Note: While the above data is for the SkBr3 cell line, it provides a basis for designing dose-response studies in MCF-7 cells.
Experimental Protocols
Herein are detailed methodologies for key experiments to evaluate the effect of lariciresinol on MCF-7 breast cancer cells.
1. Cell Proliferation Assessment using MTT Assay
This protocol is for determining the effect of lariciresinol on the viability and proliferation of MCF-7 cells.
-
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lariciresinol (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of lariciresinol in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of lariciresinol. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
MCF-7 cells
-
Lariciresinol
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of lariciresinol for the desired time period (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
MCF-7 cells
-
Lariciresinol
-
PBS
-
70% ice-cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with lariciresinol as described for the apoptosis assay.
-
Harvest the cells and wash twice with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells at 1000 x g for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Visualizations
Caption: Experimental workflow for assessing the effects of lariciresinol on MCF-7 cells.
Caption: Postulated signaling pathway for lariciresinol in breast cancer cells.
References
- 1. Antiestrogenic and antiproliferative potency of secoisolariciresinol diglucoside derivatives on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells [ijms.sums.ac.ir]
- 3. lignans.com [lignans.com]
- 4. Lariciresinol - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Estrogen Receptor Binding Assay for Lariciresinol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lariciresinol acetate (B1210297) is a lignan (B3055560) that, like other phytoestrogens, may exert biological effects through interaction with estrogen receptors (ERs). The estrogen signaling pathway plays a crucial role in various physiological and pathological processes, making it a key target in drug discovery and development.[1][2] Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that modulate gene expression.[3][4] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and binds to estrogen response elements (EREs) in the promoter regions of target genes, initiating the classical genomic signaling pathway.[3][4] Additionally, ERs can mediate rapid, non-genomic effects through interactions with membrane-associated proteins and activation of various kinase cascades.[3][5]
This document provides a detailed protocol for determining the binding affinity of Lariciresinol acetate to the estrogen receptor using a competitive radioligand binding assay. This assay is a fundamental tool for screening and characterizing compounds that may modulate estrogenic activity.[6] The protocol is based on established methods using rat uterine cytosol as a source of estrogen receptors.[6][7]
Data Presentation
The results of the competitive binding assay should be tabulated to facilitate the determination of the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) for this compound. The data can be structured as follows:
| Competitor Concentration (M) | [³H]-Estradiol Bound (DPM/cpm) | % Specific Binding |
| 1.00E-10 | ||
| 1.00E-09 | ||
| 1.00E-08 | ||
| 1.00E-07 | ||
| 1.00E-06 | ||
| 1.00E-05 | ||
| 1.00E-04 | ||
| Calculated Values | ||
| IC50 (M) | ||
| Ki (M) |
DPM: Disintegrations Per Minute; cpm: counts per minute
Experimental Protocols
This section details the methodology for performing a competitive estrogen receptor binding assay to evaluate this compound.
Materials and Reagents
-
Test Compound: this compound
-
Radioligand: [2,4,6,7-³H]-Estradiol ([³H]-E2)
-
Unlabeled Ligand: 17β-Estradiol (E2)
-
Positive Control: Diethylstilbestrol (DES)
-
Assay Buffer (TEDG): 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, and 1 mM dithiothreitol (B142953) (DTT), pH 7.4. DTT should be added just before use.[6]
-
Hydroxylapatite (HAP) slurry: 50% (w/v) in TEDG buffer.
-
Washing Buffer: 10 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Solvent for Test Compound: Anhydrous Dimethyl Sulfoxide (DMSO)[8]
Preparation of Rat Uterine Cytosol
This procedure should be performed at 4°C to minimize protein degradation.
-
Uteri from immature female Sprague-Dawley rats (21-25 days old) are excised, trimmed of fat and connective tissue, and placed in ice-cold TEDG buffer.
-
The tissue is homogenized in TEDG buffer (4 mL/g of tissue) using a Polytron or similar homogenizer.
-
The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[6]
-
The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C to obtain the cytosol (the supernatant).[6]
-
The cytosol is carefully collected, and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA). The cytosol can be used immediately or aliquoted and stored at -80°C for up to one month.[6] Avoid repeated freeze-thaw cycles.[6]
Preparation of this compound Solutions
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO.[8] For example, to prepare a 100 mM stock, dissolve 36.04 mg of this compound (MW: 360.40 g/mol ) in 1 mL of DMSO.[8]
-
Vortex vigorously to ensure complete dissolution.[8] Sonication may be used if necessary.[8]
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the competition assay. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid interference with the assay.
Competitive Binding Assay Protocol
-
Assay Setup: Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the competitor (this compound, unlabeled E2, and positive control).
-
Total Binding: To these tubes, add 100 µL of assay buffer, 100 µL of a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and 100 µL of the prepared rat uterine cytosol (containing 50-100 µg of protein).[6]
-
Non-Specific Binding: To these tubes, add 100 µL of a high concentration of unlabeled E2 (100-fold excess over the radioligand), 100 µL of [³H]-E2, and 100 µL of cytosol.
-
Competitor Binding: To these tubes, add 100 µL of the serially diluted this compound solutions, 100 µL of [³H]-E2, and 100 µL of cytosol. Suggested concentration ranges for test chemicals with unknown affinity are from 1 x 10⁻¹⁰ M to 3 x 10⁻⁴ M.[6]
-
Incubation: Gently vortex all tubes and incubate overnight (16-18 hours) at 4°C.
-
Separation of Bound and Free Ligand: After incubation, add 500 µL of ice-cold HAP slurry to each tube. Vortex and incubate on ice for 15-20 minutes with intermittent vortexing.
-
Centrifuge the tubes at 1,500 x g for 5 minutes at 4°C to pellet the HAP.
-
Discard the supernatant and wash the HAP pellet three times with 1 mL of ice-cold washing buffer. After the final wash, carefully aspirate and discard the supernatant.
-
Quantification: Add 1 mL of ethanol (B145695) to each tube to extract the bound [³H]-E2 from the HAP pellet. Vortex and transfer the ethanol to scintillation vials. Add an appropriate volume of scintillation cocktail.
-
Radioactivity Counting: Measure the radioactivity in a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]-E2 as a function of the log concentration of the competitor (this compound).
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of [³H]-E2, using non-linear regression analysis.[6]
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
Caption: Estrogen Receptor Signaling Pathways.
Caption: Competitive ER Binding Assay Workflow.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Dual-mechanism estrogen receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vivo Xenograft Model for Evaluating the Anticancer Activity of Lariciresinol Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing an in vivo xenograft model to assess the anticancer properties of Lariciresinol (B1674508) acetate (B1210297). The information is compiled from preclinical studies investigating the effects of the related compound, Lariciresinol, on tumor growth, and outlines the key methodologies and expected outcomes.
Introduction
Lariciresinol, a plant lignan, has demonstrated notable anticancer activities in preclinical research.[1] Its acetate form, Lariciresinol acetate, is a subject of interest for cancer therapy development. This document details the use of a human tumor xenograft model in immunodeficient mice, a crucial step in evaluating the therapeutic potential of this compound in vivo. The primary focus is on breast cancer models, for which there is published data on Lariciresinol.[1] The protocols and data presented herein serve as a guide for researchers aiming to investigate the efficacy and mechanisms of action of this compound.
Data Presentation
The following tables summarize the quantitative data from key in vivo studies on Lariciresinol. While specific percentage inhibition values for tumor growth were not detailed in the available literature, the studies consistently report a significant attenuation of tumor progression.
Table 1: In Vivo Anticancer Effects of Lariciresinol
| Animal Model | Cancer Type | Treatment Protocol | Key Quantitative Outcomes |
| Athymic Mice | MCF-7 Human Breast Cancer Xenografts | 20 or 100 mg/kg of diet for 5 weeks | Inhibition of tumor growth and angiogenesis was observed.[1] Specific percentages of tumor volume or weight reduction were not reported in the reviewed literature. |
| Rats | DMBA-Induced Mammary Tumors | 3 or 15 mg/kg body weight, administered orally daily for 9 weeks | Attenuated tumor growth and reduced blood vessel density.[1] |
Table 2: Observed In Vivo Mechanistic Effects of Lariciresinol
| Animal Model | Cancer Type | Key Mechanistic Findings |
| Athymic Mice | MCF-7 Human Breast Cancer Xenografts | Enhanced tumor cell apoptosis.[1] |
| Athymic Mice | MCF-7 Human Breast Cancer Xenografts | Increased estrogen receptor beta expression.[1] |
| Rats | DMBA-Induced Mammary Tumors | Reduced blood vessel density, indicating anti-angiogenic effects.[1] |
Experimental Protocols
This section provides a detailed methodology for a subcutaneous xenograft study using the MCF-7 human breast cancer cell line to evaluate the anticancer activity of this compound.
Protocol 1: MCF-7 Breast Cancer Xenograft Model
1. Cell Culture and Preparation:
-
Culture MCF-7 cells in an appropriate medium (e.g., Eagle's Minimum Essential Medium) supplemented with 10% fetal bovine serum, insulin, and penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 10^7 cells/mL. Keep on ice.
2. Animal Model and Husbandry:
-
Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
House the animals in a specific pathogen-free environment with a 12-hour light/dark cycle.
-
Provide sterile food and water ad libitum.
-
Allow a one-week acclimatization period before the experiment begins.
3. Tumor Cell Implantation:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Inject 0.1 mL of the cell suspension (containing 5 x 10^6 MCF-7 cells) subcutaneously into the right flank of each mouse.
4. Treatment Regimen:
-
Monitor the mice for tumor growth by measuring tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomly assign the mice to the following treatment groups (n=8-10 mice per group):
-
Vehicle Control (e.g., corn oil, appropriate solvent for this compound)
-
This compound (low dose, e.g., 20 mg/kg body weight)
-
This compound (high dose, e.g., 100 mg/kg body weight)
-
Positive Control (e.g., a standard-of-care chemotherapy agent for breast cancer)
-
-
Administer the treatments via the appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a predetermined schedule for a specified duration (e.g., 5 weeks).[1]
5. Monitoring and Endpoint:
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Excise the tumors, weigh them, and either fix them in 10% neutral buffered formalin for immunohistochemistry or snap-freeze them in liquid nitrogen for molecular analysis.
6. Data Analysis:
-
Analyze the differences in tumor volume and final tumor weight between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA, t-test).
-
Perform immunohistochemical analysis on tumor sections to assess markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL, cleaved caspase-3), and angiogenesis (e.g., CD31).
-
Conduct Western blot or qPCR analysis on tumor lysates to evaluate the expression of proteins involved in relevant signaling pathways.
Signaling Pathways and Visualizations
Mitochondrial-Mediated Apoptosis
Lariciresinol has been shown to induce apoptosis through the intrinsic, or mitochondrial-mediated, pathway.[2] This is a key mechanism of its anticancer activity. The process involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death.
Caption: Mitochondrial-mediated apoptosis induced by this compound.
Putative PI3K/Akt/mTOR Signaling Pathway Inhibition
While not yet directly demonstrated for this compound in an in vivo xenograft model, the PI3K/Akt/mTOR pathway is a common target for many natural anticancer compounds.[2] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis. The following diagram illustrates the potential mechanism of action of this compound on this critical signaling cascade.
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflow
The following diagram outlines the general workflow for conducting an in vivo xenograft study to evaluate the anticancer activity of this compound.
Caption: Workflow for in vivo xenograft study of this compound.
References
- 1. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Lariciresinol Acetate in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of lariciresinol (B1674508), a bioactive lignan (B3055560) found in various plant species. While the primary focus is on lariciresinol, this note also addresses the quantification of its acetylated form, lariciresinol acetate (B1210297). In many analytical procedures, ester linkages, such as those in lariciresinol acetate, are cleaved through hydrolysis during sample preparation. Therefore, this method quantifies this compound as lariciresinol. The protocol described herein is applicable for the analysis of lariciresinol in plant extracts and is suitable for quality control, phytochemical analysis, and drug discovery applications.
Introduction
Lariciresinol is a naturally occurring lignan, a class of polyphenolic compounds widely distributed in the plant kingdom, including in flaxseed, sesame seeds, and various vegetables[1]. As a phytoestrogen, lariciresinol is a precursor to the mammalian enterolignans, enterodiol (B191174) and enterolactone, which are produced by the gut microbiota and are associated with protective effects against certain cancers and cardiovascular diseases[2]. Furthermore, recent studies have highlighted the potential anti-diabetic and anti-inflammatory properties of lariciresinol, making it a compound of significant interest for therapeutic development[3]. Lariciresinol often exists in plants in its glycosidic or esterified forms, such as this compound.
Accurate quantification of lariciresinol and its derivatives in plant materials is crucial for the standardization of herbal extracts and the development of new therapeutic agents. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of lignans (B1203133) due to its high resolution, sensitivity, and reproducibility[2][4]. This application note provides a detailed protocol for the extraction and subsequent HPLC-UV analysis of lariciresinol from plant extracts.
Experimental Protocols
Sample Preparation and Extraction
The following protocol outlines a general procedure for the extraction of lignans from dried plant material. Optimization may be required depending on the specific plant matrix.
a. Grinding and Milling: Air-dry the plant material (e.g., seeds, roots, leaves) at a controlled temperature (typically <60°C) to prevent thermal degradation of the analytes. Grind the dried material into a fine powder using a laboratory mill to increase the surface area for efficient extraction[4].
b. Solvent Extraction:
-
Weigh accurately about 1 gram of the powdered plant material into a flask.
-
Add 20 mL of a polar solvent such as methanol (B129727) or ethanol (B145695) (or a mixture with water, e.g., 80% methanol)[4].
-
Perform extraction using one of the following methods:
-
Filter the extract through a Whatman No. 1 filter paper to remove solid debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract[4].
c. Hydrolysis of Esters and Glycosides (Optional but Recommended for Total Lignan Content): To quantify this compound and other conjugated forms as lariciresinol, a hydrolysis step is necessary to cleave the ester and glycosidic bonds.
-
Methanolysis (for ester cleavage): Subject the plant sample or extract to methanolysis to break the ester bonds[2][5].
-
Enzymatic Hydrolysis (for glycoside cleavage): After methanolysis, perform enzymatic hydrolysis using cellulase (B1617823) or a mixture of β-glucuronidase/sulfatase to break the glycosidic linkages and release the aglycones[2][5].
-
Following hydrolysis, perform a liquid-liquid extraction, for example, with diethyl ether, to isolate the liberated lignans[2].
-
Evaporate the organic solvent and reconstitute the residue in the HPLC mobile phase for analysis.
d. Final Sample Preparation for HPLC:
-
Accurately weigh the dried extract and dissolve it in a known volume of HPLC-grade methanol or the initial mobile phase[4].
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter[4].
HPLC Instrumentation and Conditions
The following HPLC conditions are based on established methods for lignan analysis and have been shown to provide good resolution and sensitivity.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD)[6].
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[4].
-
Mobile Phase: A gradient elution is commonly employed for complex plant extracts. A typical mobile phase consists of:
-
Flow Rate: A typical flow rate is 1.0 mL/min[4].
-
Column Temperature: 30-40°C.
-
Detection Wavelength: UV detection at approximately 280 nm, which is a common absorbance maximum for lignans[4].
-
Injection Volume: 10-20 µL.
Calibration and Quantification
-
Standard Preparation: Prepare a stock solution of a certified lariciresinol reference standard in HPLC-grade methanol. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of lariciresinol.
-
Quantification: Inject the prepared plant extract sample. Identify the lariciresinol peak by comparing its retention time with that of the reference standard. The concentration of lariciresinol in the sample can be determined from the calibration curve using the peak area of the analyte[4].
Data Presentation
The performance of the HPLC method should be validated according to ICH guidelines. The following table summarizes representative validation data for the quantification of lignans using a similar HPLC-UV method, which can be expected for lariciresinol analysis.
| Validation Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | |
| - Intra-day | < 2% |
| - Inter-day | < 3% |
| Accuracy (% Recovery) | 98 - 102% |
Data presented is representative and based on validated methods for similar lignan compounds.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of lariciresinol in plant extracts.
Caption: Workflow for Lariciresinol Quantification.
Signaling Pathway
Lariciresinol has been shown to exert anti-diabetic effects by enhancing the insulin (B600854) signaling pathway, leading to increased glucose uptake in cells. The diagram below illustrates a simplified representation of this pathway.
Caption: Lariciresinol Enhances Insulin Signaling.
Conclusion
The described RP-HPLC-UV method provides a reliable and accurate approach for the quantification of lariciresinol in plant extracts. By incorporating a hydrolysis step, this method can also be used to determine the total lariciresinol content, including from its acetylated form. This application note serves as a comprehensive guide for researchers in the fields of phytochemistry, natural product chemistry, and drug development, enabling the standardized analysis of this promising bioactive compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Lariciresinol Acetate for In Vitro Studies
Welcome to the technical support center for the use of Lariciresinol acetate (B1210297) in in vitro research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.
A Note on Lariciresinol Acetate vs. Lariciresinol
Most of the available scientific literature focuses on the biological activities of Lariciresinol, the parent compound. This compound is an acetylated derivative. While specific data on the acetate form is limited, it is generally anticipated that it will be deacetylated by cellular esterases to yield Lariciresinol as the active compound. Therefore, the information provided here is based on the extensive research conducted on Lariciresinol and should serve as a strong starting point for your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro studies?
The optimal concentration is highly dependent on the cell type, assay duration, and the specific biological effect being investigated. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup. However, based on published studies with Lariciresinol, the following concentrations have been reported to be effective.
Table 1: Effective Concentrations of Lariciresinol in Various In Vitro Models
| Cell Line | Application | Effective Concentration Range | Incubation Time |
| HepG2 (Liver Cancer) | Apoptosis Induction | 100-400 µg/mL | 24-72 hours[1] |
| SKBr3 (Breast Cancer) | Apoptosis Induction & Proliferation Inhibition | 500 µM | 24-48 hours[1][2] |
| Hypertrophic Scar Fibroblasts | Inhibition of Migration and Invasion | 10-40 µM | 24 hours[1][3] |
| HepG2.2.15 (HBV Model) | Inhibition of HBV Replication | 150-300 µM (EC₅₀ of 42.62 µM) | 6 days[1][4] |
| RAW 264.7 (Macrophages) | Upregulation of Antioxidant Enzymes | 1-20 µM | 24 hours[5] |
Q2: How should I prepare a stock solution of this compound?
This compound, similar to its parent compound, is expected to have low aqueous solubility. Therefore, an organic solvent is required to prepare a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent.[6]
Table 2: Solubility of Lariciresinol
| Solvent | Molar Mass ( g/mol ) | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 360.40 | 100 mg/mL[6] | 277.47 mM[6] | Recommended for primary stock solutions. Use anhydrous DMSO as it is hygroscopic.[6] |
| Methanol | 360.40 | 25 mg/mL[6] | 69.37 mM[6] | Ultrasonic treatment may be required.[6] |
| Water | 360.40 | 174.5 mg/L (estimated) | ~0.48 mM[6] | Very low solubility. Not recommended for stock solution preparation.[6] |
See Protocol 1 for a detailed method for preparing a stock solution.
Troubleshooting Guide
Q3: I see a precipitate forming after adding the compound to my cell culture medium. What should I do?
This is a common issue related to the limited aqueous solubility of the compound.[1]
-
Cause: The solubility of this compound in the aqueous culture medium is limited, leading to precipitation when the concentrated stock solution is diluted.[1]
-
Solution:
-
Warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[1]
-
Dilution Technique: Add the DMSO stock solution dropwise to the medium while gently swirling to facilitate rapid mixing and prevent localized high concentrations.[1]
-
Intermediate Dilution: Consider performing an intermediate dilution of the stock solution in cell culture medium before the final dilution.[6]
-
Lower Final Concentration: You may need to use a lower final concentration of the compound if precipitation persists.[1]
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%, and ideally is ≤ 0.1%, to avoid solvent-induced cytotoxicity.[1][6]
-
Q4: I am observing high levels of cytotoxicity, even at concentrations where a biological effect is expected. What could be the cause?
Unexpectedly high cytotoxicity can arise from several factors.
-
Cause: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high.[1]
-
Solution: Always calculate the final DMSO concentration and ensure it is below cytotoxic levels (typically <0.5%). Run a "vehicle control" with the same amount of DMSO to assess the solvent's effect on cell viability.[1]
-
Cause: The cells are overly sensitive to the treatment, or the incubation time is too long.
-
Solution: Reduce the incubation time. Performing a time-course experiment (e.g., 12, 24, 48 hours) can help determine the optimal treatment duration for your cell line.[1]
-
Cause: The compound has degraded.
-
Solution: Store the stock solution properly in aliquots at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles.[1][6]
Q5: I am not observing the expected biological effect. What are some possible reasons?
-
Cause: The concentration of this compound is too low.
-
Solution: The effective concentration can vary significantly between cell lines.[1] Perform a dose-response study with a wider range of concentrations to identify the optimal working concentration.
-
Cause: The incubation time is not optimal.
-
Solution: Some cellular responses take longer to develop. Try extending the incubation period and performing a time-course experiment.
-
Cause: The compound has degraded or was improperly prepared.
-
Solution: Prepare a fresh stock solution following the recommended protocol (see Protocol 1 ). Ensure complete dissolution in the solvent.[6]
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a sterile, high-concentration stock solution.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)[6]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. (Molecular Weight of Lariciresinol: 360.40 g/mol ; adjust for the acetate group as necessary based on your product sheet).
-
Calculate the volume of anhydrous DMSO required to achieve a 100 mM concentration.[6]
-
Add the DMSO to the vial containing the powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming or sonication can be used if dissolution is difficult.[1][6]
-
Draw the solution into a sterile syringe and attach a 0.22 µm sterile syringe filter.[1]
-
Filter the solution into a sterile, light-protected container.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][6]
-
Label aliquots clearly with the compound name, concentration, and date.
-
Store aliquots at -20°C for short-term storage or -80°C for long-term stability, protected from light.[1][6]
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is a standard method to determine the cytotoxic effects of a compound and calculate its IC₅₀ value.
Materials:
-
Cells of interest seeded in a 96-well plate
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Include untreated cells and vehicle (DMSO) control wells.[1]
-
Remove the old medium and add the media containing the different concentrations of the compound to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
Following incubation, add MTT reagent to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC₅₀.
Signaling Pathways and Workflows
Experimental and Signaling Diagrams
The following diagrams illustrate key workflows and signaling pathways modulated by Lariciresinol.
Caption: Workflow for optimizing this compound concentration.
Caption: Mitochondrial-mediated apoptosis pathway induced by Lariciresinol.[7][8][9]
Caption: Activation of the Nrf2 antioxidant pathway by Lariciresinol.[5][8][10]
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lariciresinol Induces Apoptosis and Inhibits Migration-Invasion of Patient-Derived Hypertrophic Scar Fibroblasts via Preventing Accumulation of Collagen | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. research-management.mq.edu.au [research-management.mq.edu.au]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Lariciresinol Acetate Precipitation in Culture Media
For researchers, scientists, and drug development professionals utilizing Lariciresinol acetate (B1210297) in their experiments, maintaining its solubility in culture media is critical for obtaining accurate and reproducible results. This guide provides detailed troubleshooting strategies and answers to frequently asked questions to address the common challenge of Lariciresinol acetate precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound, like its parent compound Lariciresinol, is a hydrophobic molecule with limited solubility in aqueous solutions such as cell culture media. Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in the media. This can be caused by several factors, including the final concentration of the compound, the concentration of the organic solvent used to dissolve it, the temperature of the media, and the method of addition.
Q2: What is the best solvent to dissolve this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of Lariciresinol and similar hydrophobic compounds.[1] It is advisable to use sterile, anhydrous DMSO to prevent degradation of the compound and to ensure the sterility of your stock solution.
Q3: What is the maximum recommended final concentration of DMSO in the culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[1] Ideally, a concentration of 0.1% or lower is recommended. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent on cell behavior.
Q4: Can I use other solvents to dissolve this compound?
A4: While DMSO is preferred, other organic solvents like ethanol, acetone, and ethyl acetate can also dissolve Lariciresinol.[2][3] However, their compatibility with cell culture and potential for cytotoxicity at effective concentrations must be carefully evaluated. For most cell culture applications, DMSO remains the solvent of choice.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound precipitation during your experiments.
Issue 1: Immediate Precipitation Upon Addition to Culture Media
-
Possible Cause: The concentration of this compound in the working solution is too high for the aqueous environment of the culture medium.
-
Solution:
-
Prepare a higher concentration stock solution in DMSO. This will allow you to add a smaller volume of the stock solution to your media, thereby keeping the final DMSO concentration low and reducing the chances of the compound precipitating out.
-
Perform a serial dilution. Instead of adding the stock solution directly to your final volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the rest of your media.
-
Add the stock solution dropwise to pre-warmed media while gently swirling. This gradual introduction and mixing can help to keep the compound in solution. Warming the medium to 37°C increases the solubility of many compounds.[1]
-
Issue 2: Fine Precipitate Forms Over Time in the Incubator
-
Possible Cause: The compound is slowly coming out of solution due to temperature fluctuations or interactions with media components.
-
Solution:
-
Ensure the stability of your incubator's temperature. Fluctuations can affect the solubility of the compound.
-
Consider the serum content of your media. In some cases, interacting with serum proteins can either help to solubilize a hydrophobic compound or cause it to precipitate. You can test for precipitation in media with and without serum.
-
Reduce the final concentration of this compound. It is possible that the concentration you are using is at the very edge of its solubility limit and is not stable over long incubation periods.
-
Issue 3: Inconsistent Results or Lower Than Expected Efficacy
-
Possible Cause: Micro-precipitation, which may not be easily visible to the naked eye, is reducing the effective concentration of the compound in the media.
-
Solution:
-
Visually inspect the media for any signs of precipitation before adding it to your cells. Hold the flask or plate up to a light source to check for any cloudiness or particles.
-
Prepare fresh working solutions for each experiment. Do not store diluted solutions of this compound in culture media for extended periods.
-
Sterile-filter your final working solution. If you suspect micro-precipitation, you can try filtering the final working solution through a 0.22 µm filter before adding it to your cells. However, be aware that this could also remove some of the dissolved compound if it adsorbs to the filter membrane.
-
Data Presentation: Solubility of Lariciresinol and its Acetate
While specific quantitative solubility data for this compound is limited, the following table summarizes the available information for the parent compound, (-)-Lariciresinol, which can serve as a useful reference. The addition of an acetate group generally increases a compound's hydrophobicity, suggesting that this compound's aqueous solubility may be even lower than that of Lariciresinol.
| Solvent | Molar Mass ( g/mol ) | Solubility of (-)-Lariciresinol | Notes |
| Dimethyl Sulfoxide (DMSO) | 360.40 | 100 mg/mL (277.47 mM) | Recommended for primary stock solutions. |
| Methanol | 360.40 | 25 mg/mL (69.37 mM) | - |
| Ethanol | 360.40 | Soluble | Qualitative data; specific concentration not reported. |
| Acetone | 360.40 | Soluble | Qualitative data; specific concentration not reported. |
| Chloroform | 360.40 | Soluble | Qualitative data; specific concentration not reported. |
| Dichloromethane | 360.40 | Soluble | Qualitative data; specific concentration not reported. |
| Ethyl Acetate | 360.40 | Soluble | Qualitative data; specific concentration not reported. |
| Water | 360.40 | 174.5 mg/L (~0.48 mM) (estimated) | Very low solubility. Not recommended for stock solution preparation. |
| This compound | 402.44 | No quantitative data available. | Expected to have lower aqueous solubility than Lariciresinol. |
Note: The solubility data for (-)-Lariciresinol is sourced from publicly available information. It is strongly recommended to perform your own solubility tests for this compound in your specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 402.44 g/mol )
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for stringent sterility requirements)
-
Sterile syringe (optional)
Procedure:
-
In a sterile environment, accurately weigh out 40.24 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes, or until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
(Optional) For applications requiring absolute sterility, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
-
Sterile pipette tips
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Example for a 100 µM final concentration in 10 mL of media: a. It is recommended to perform an intermediate dilution to ensure accurate pipetting and thorough mixing. b. Add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed media to make a 100 µM intermediate solution. Mix well by gentle pipetting. c. Alternatively, for direct addition, add 10 µL of the 100 mM stock solution to 10 mL of pre-warmed media.
-
When adding the stock or intermediate solution to the final volume of media, do so dropwise while gently swirling the flask or tube.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples. For the example above, the final DMSO concentration would be 0.1%.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
References
How to improve Lariciresinol acetate solubility for assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Lariciresinol acetate (B1210297) in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve Lariciresinol acetate for creating a stock solution?
A1: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It exhibits good solubility in several common organic solvents but has limited aqueous solubility.[1]
Q2: What is the recommended concentration for a this compound stock solution in DMSO?
A2: A stock solution of 10-100 mM in anhydrous DMSO is a common starting point.[1][2] For example, to prepare 1 mL of a 100 mM stock solution of a related compound, (-)-Lariciresinol (Molecular Weight: 360.40 g/mol ), you would dissolve 36.04 mg in 1 mL of anhydrous DMSO.[1]
Q3: How should I store the this compound stock solution?
A3: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[2] The stock solution should be protected from light.[2]
Q4: My this compound precipitates when I dilute the DMSO stock in my aqueous assay buffer. What can I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically ≤ 0.1%, to maintain cell health and compound solubility.[1]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
-
Order of Addition: Always add the DMSO stock solution to the aqueous buffer while vortexing or mixing, not the other way around. This helps to disperse the compound quickly.
-
Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the compound stock can sometimes improve solubility.[2]
-
Co-solvents: In some cases, the use of a co-solvent may be necessary, but this should be approached with caution as it can impact cellular behavior.
Troubleshooting Guides
Guide 1: Cell-Based Assays
Issue: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, "edge effects" in the microplate, or precipitation of this compound.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before and during plating.
-
Avoid using the outer wells of the microplate for experimental data to minimize evaporation-related "edge effects".
-
Visually inspect the wells under a microscope after adding the compound to check for any precipitation.
-
Follow the recommendations in the FAQs for preparing and diluting the compound.
-
Issue: Compound appears to be cytotoxic at expected non-toxic concentrations.
-
Possible Cause: The final DMSO concentration may be too high, or the compound has precipitated out of solution, leading to inaccurate concentrations and potential physical effects on the cells.
-
Troubleshooting Steps:
-
Calculate and confirm that the final DMSO concentration in your assay is at a non-toxic level for your specific cell line (generally ≤ 0.1%).
-
Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[1]
-
If precipitation is observed, refer to the troubleshooting steps for compound precipitation.
-
Guide 2: Enzyme Assays
Issue: Inconsistent or lower-than-expected enzyme inhibition.
-
Possible Cause: The compound is not fully soluble in the enzyme assay buffer, leading to a lower effective concentration. The buffer composition itself may also be interfering with the assay.
-
Troubleshooting Steps:
-
Buffer Selection: Choose a buffer with a pH that is optimal for your enzyme's activity and stability.[3] Be aware that some buffers can interact with enzymes or substrates (e.g., phosphate (B84403) buffers can inhibit some kinases).[3]
-
Solubility in Buffer: Test the solubility of this compound in your chosen enzyme assay buffer at the desired final concentration. You may need to adjust the buffer composition or the final DMSO concentration.
-
Ionic Strength: Reducing the ionic strength of the buffer can sometimes improve the solubility of hydrophobic compounds.[4]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may increase its solubility.[4] However, ensure the new pH is still compatible with your enzyme's activity.
-
Data Presentation
Table 1: Solubility of (-)-Lariciresinol in Various Solvents
| Solvent | Molar Mass ( g/mol ) | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 360.40 | 100 mg/mL | 277.47 | Recommended for primary stock solutions. Ultrasonic treatment may be required. Use anhydrous DMSO.[1] |
| Methanol | 360.40 | 25 mg/mL | 69.37 | Ultrasonic treatment may be required.[1] |
| Acetone | 360.40 | Soluble | - | Qualitative data; specific concentration not reported.[1] |
| Chloroform | 360.40 | Soluble | - | Qualitative data; specific concentration not reported.[1] |
| Dichloromethane | 360.40 | Soluble | - | Qualitative data; specific concentration not reported.[1] |
| Ethyl Acetate | 360.40 | Soluble | - | Qualitative data; specific concentration not reported.[1] |
| Water | 360.40 | 174.5 mg/L (estimated) | ~0.48 | Very low solubility. Not recommended for stock solution preparation.[1] |
Note: This data is for the parent compound, (-)-Lariciresinol. This compound is expected to have similar solubility characteristics, but empirical testing is recommended.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution of a compound with a molecular weight of 402.44 g/mol , weigh out 40.24 mg.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[1]
-
If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes.
-
For sterile applications, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.[2]
-
Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw a single aliquot of the 100 mM stock solution at room temperature.[1]
-
To minimize precipitation, it is recommended to perform an intermediate dilution. For example, dilute the 100 mM stock 1:100 in pre-warmed cell culture medium to create a 1 mM intermediate stock.
-
Further dilute the intermediate stock to your desired final concentration in pre-warmed cell culture medium. For instance, to achieve a final concentration of 10 µM, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium.
-
Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing, which can damage proteins in the medium.[1]
-
Prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.[1]
-
Apply the prepared working solutions to your cells immediately.[1]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for compound precipitation.
References
Preventing Lariciresinol acetate degradation during experiments
Welcome to the technical support center for Lariciresinol (B1674508) acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Lariciresinol acetate during experimental procedures. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is an acetylated form of the lignan (B3055560) Lariciresinol.[1] Lignans are a class of polyphenolic compounds found in plants and are investigated for their potential health benefits, including antioxidant, anti-inflammatory, and phytoestrogenic properties.[1] The parent compound, Lariciresinol, is studied for its role in modulating signaling pathways related to diabetes, inflammation, and hormone-dependent conditions.[2][3][4] this compound is often used in research as a more stable or bioavailable precursor to Lariciresinol.
Q2: What are the main causes of this compound degradation during experiments?
Like many phenolic compounds, this compound is susceptible to degradation from several factors:
-
Hydrolysis: The ester linkage of the acetate group is susceptible to cleavage under acidic or basic pH conditions, converting this compound back to Lariciresinol. This is a primary degradation pathway.
-
Oxidation: The phenolic hydroxyl groups on the molecule are prone to oxidation, especially when exposed to air, metal ions, or high pH. This can lead to the formation of quinone-type structures and a brownish discoloration of the solution.
-
Photodegradation: Exposure to light, particularly UV radiation, can promote the degradation of phenolic compounds.
-
Thermal Stress: High temperatures can accelerate the rates of both hydrolysis and oxidation.
-
Enzymatic Degradation: In cell-based assays or experiments using biological matrices, cellular esterases can cleave the acetate group, converting the compound to Lariciresinol.
Q3: How should I prepare and store stock solutions of this compound?
For maximum stability, follow these guidelines:
-
Solvent Selection: Prepare high-concentration stock solutions in a dry, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or absolute ethanol.
-
Storage Conditions: Store the solid compound and stock solutions at -20°C or -80°C, desiccated.[2]
-
Light Protection: Always protect the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For long-term storage of solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to prevent oxidation.
-
Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: My experimental results are inconsistent. Could this compound degradation be the cause?
Yes, inconsistent results are a key indicator of compound degradation. If you observe a loss of expected biological activity, or high variability between replicates, degradation should be suspected. A color change in your solution (e.g., yellowing or browning) is a strong visual sign of oxidative degradation. It is recommended to run an analytical check (e.g., HPLC) on your working solution to confirm its integrity by comparing it to a freshly prepared standard.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
-
Possible Cause 1: Degradation in Culture Media.
-
Problem: this compound may be hydrolyzed to Lariciresinol or oxidized in the aqueous, near-neutral pH environment of cell culture media, especially during long incubation periods. The presence of esterases in serum or secreted by cells can also cleave the acetate group.
-
Solution: Prepare fresh working solutions from a frozen stock immediately before each experiment. Minimize the time the compound spends in the culture medium by adding it to the cells as the final step. For long-term experiments, consider replenishing the media with a fresh compound at regular intervals. Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiment.[5]
-
-
Possible Cause 2: Photodegradation during Incubation.
-
Problem: Standard laboratory lighting can be sufficient to cause degradation over several hours or days of incubation.
-
Solution: Protect your cell culture plates from light by using amber-colored plates or by covering them with aluminum foil during incubation.
-
-
Possible Cause 3: Adsorption to Plasticware.
-
Problem: As a lipophilic molecule, this compound may adsorb to the surface of plastic labware (e.g., pipette tips, tubes, plates), reducing the effective concentration in your experiment.
-
Solution: Consider using low-adhesion plasticware. Pre-conditioning pipette tips by aspirating and dispensing the solution a few times back into the source container can help saturate binding sites before transferring the final volume.
-
Issue 2: Appearance of unknown peaks or a shift in retention time in HPLC analysis.
-
Problem: The appearance of a new peak, particularly one that corresponds to the retention time of a Lariciresinol standard, is a strong indicator of hydrolytic degradation. A cluster of new, often poorly resolved peaks can indicate oxidative degradation.
-
Solution:
-
Confirm Identity: If possible, confirm the identity of the new peak using mass spectrometry (LC-MS). The primary degradation product from hydrolysis will have a molecular weight corresponding to Lariciresinol (360.4 g/mol ) instead of this compound (402.4 g/mol ).[1]
-
Assess Mobile Phase pH: Ensure the pH of your mobile phase is optimized for stability. For lignans, a slightly acidic mobile phase (e.g., pH 4.8 using a sodium acetate buffer or water with 0.1% formic acid) is often used to ensure good peak shape and minimize on-column degradation.[6]
-
Use a Cooled Autosampler: If samples must wait in an autosampler before injection, use a cooled autosampler (e.g., 4°C) to minimize degradation in the vial.
-
Issue 3: Precipitate formation when diluting stock solution into aqueous buffer or media.
-
Problem: this compound has limited aqueous solubility. Diluting a concentrated DMSO stock directly into an aqueous solution can cause it to precipitate out.[5]
-
Solution:
-
Warm the Aqueous Solution: Warm your buffer or cell culture medium to 37°C before adding the compound.[5]
-
Dilute Slowly with Mixing: Add the DMSO stock solution dropwise into the aqueous solution while gently swirling or vortexing to facilitate rapid mixing and prevent localized high concentrations that lead to precipitation.[5]
-
Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions in a mixture of organic solvent and aqueous buffer to gradually decrease the solvent strength.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO is low (typically <0.5%) to avoid both precipitation and solvent-induced cytotoxicity.[5]
-
Data on Compound Stability
Forced degradation studies are critical for understanding a compound's stability profile. While specific public data for this compound is limited, the following table provides a hypothetical summary of expected stability based on the known behavior of similar phenolic acetates under stress conditions. These conditions are based on ICH guidelines for forced degradation studies.[7][8]
| Stress Condition | Parameter | Duration | Expected Degradation (%) | Primary Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 15 - 25% | Lariciresinol |
| Basic Hydrolysis | 0.1 M NaOH | 4 hours | 20 - 30% | Lariciresinol, Oxidized Products |
| Oxidative | 3% H₂O₂ | 24 hours | 10 - 20% | Various Oxidized Species |
| Thermal | 60°C in Solution | 48 hours | 5 - 10% | Lariciresinol, Oxidized Products |
| Photolytic | ICH D65/ID65 Light | 24 hours | 5 - 15% | Various Photodegradation Products |
Note: This table is illustrative. Actual degradation rates should be determined empirically.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724) or methanol.
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for 24 hours.
-
Thermal Degradation: Incubate a sealed vial of the stock solution in an oven at 60°C for 48 hours.
-
Control Sample: Keep a stock solution protected from light at 4°C.
-
-
Sample Preparation for Analysis: Before injection, dilute all samples (stressed and control) to a final concentration of ~50 µg/mL with the mobile phase.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile and 10 mM sodium acetate buffer (pH 4.8) at a ratio of 30:70 (v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation by measuring the decrease in the peak area of the parent this compound peak. Identify degradation products by their retention times and, if possible, by LC-MS.
Visualizations
Logical Workflow for Troubleshooting Degradation
The following diagram illustrates a systematic approach to troubleshooting experimental issues that may be caused by the degradation of this compound.
Potential Degradation Pathways
This diagram illustrates the primary chemical degradation pathways for this compound.
Involvement in Insulin (B600854) Signaling Pathway
Based on studies of its parent compound, this compound is expected to influence the insulin signaling pathway after being hydrolyzed to Lariciresinol. This pathway is crucial for glucose homeostasis.[2][9]
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of secoisolariciresinol, lariciresinol and isolariciresinol in plant foods by high performance liquid chromatography coupled with coulometric electrode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onyxipca.com [onyxipca.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Adjusting mobile phase pH for Lariciresinol acetate HPLC analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for scientists and researchers working on the High-Performance Liquid Chromatography (HPLC) analysis of Lariciresinol acetate (B1210297). The focus is on resolving common issues by adjusting the mobile phase pH.
Frequently Asked Questions (FAQs)
Q1: Why is the mobile phase pH so critical for the HPLC analysis of Lariciresinol acetate? A1: this compound is a phenolic compound.[1] The ionization state of its phenolic hydroxyl groups is dependent on the pH of the mobile phase. Controlling the pH is crucial because it directly affects the analyte's polarity, which in turn influences its retention time, selectivity, and peak shape in reversed-phase HPLC.[2][3] An incorrect pH can lead to issues like poor peak shape, variable retention times, and loss of resolution.[3]
Q2: What is a good starting pH for developing a this compound HPLC method? A2: A good starting point is an acidic mobile phase with a pH between 2 and 4.[4] The acidic pKa of Lariciresinol is approximately 9.75.[1] To ensure the compound is in its non-ionized, more hydrophobic form, the mobile phase pH should be at least 2 pH units below its pKa.[1][5] This suppresses the ionization of the phenolic groups, leading to better retention and more symmetrical peaks. A common and effective starting mobile phase is a mixture of water and acetonitrile (B52724) (or methanol) containing 0.1% formic acid, which typically yields a pH of 2.5 to 3.0.[1]
Q3: My this compound peak is tailing. What is the most likely mobile-phase-related cause? A3: Peak tailing for phenolic compounds like this compound is often caused by the partial ionization of the analyte if the pH is not low enough.[1][3] Another common cause is the interaction between the analyte and free silanol (B1196071) groups on the surface of silica-based C18 columns; these interactions are more pronounced at mid-range pH.[4] Lowering the mobile phase pH to a range of 2.5-3.0 helps protonate both the analyte and the silanol groups, minimizing these secondary interactions and significantly improving peak symmetry.[1][4]
Q4: My retention times for this compound are inconsistent across a series of injections. Could pH be the problem? A4: Yes, inconsistent retention times, or "retention time drift," can be a symptom of an unstable mobile phase pH.[3] If you are using a mobile phase with a pH near the pKa of your analyte without a proper buffering agent, even small changes in pH can cause significant shifts in retention.[3][6] Using a well-buffered mobile phase or an acid modifier like formic acid to maintain a consistently low pH can resolve this issue.
Q5: Should I use a simple acid modifier like formic acid or a formal buffer system? A5: For many applications involving this compound, adding 0.1% formic or acetic acid is sufficient to lower the pH to a stable and effective range (pH 2.5-4.0).[1][7] A formal buffer system (e.g., acetate or formate (B1220265) buffer) is recommended when you need to maintain a precise pH in the 3.8 to 5.8 range to achieve a specific separation selectivity between this compound and other compounds in the sample.[4][8] Buffers provide higher capacity to resist pH changes, leading to more robust and reproducible methods.
Troubleshooting Guide: Mobile Phase pH Adjustment
Problem: Significant Peak Tailing or Fronting
-
Primary Cause: The mobile phase pH may be too close to the analyte's pKa (~9.75), causing a mixed population of ionized and non-ionized species, or it may be promoting undesirable interactions with the stationary phase.[3]
-
Solution: Adjust the mobile phase to an acidic pH, ideally between 2.5 and 4.0, to ensure the analyte is fully protonated.[1][4] This will result in a single, non-ionized species that interacts consistently with the reversed-phase column, improving peak shape.
Problem: Poor or Insufficient Retention
-
Primary Cause: If this compound elutes too early (near the solvent front), the mobile phase pH may be too high. At a high pH, the phenolic groups become ionized, making the molecule more polar and less retained on a nonpolar C18 stationary phase.[2][5]
-
Solution: Decrease the pH of the mobile phase. Lowering the pH increases the hydrophobicity of the analyte, leading to stronger interaction with the stationary phase and a longer, more appropriate retention time.[2]
Data Presentation: Mobile Phase Options
The table below summarizes common mobile phase conditions used for the analysis of Lariciresinol and similar phenolic compounds, which can serve as a starting point for method development.
| Mobile Phase Composition | Typical pH Range | Primary Use Case & Expected Outcome |
| Acetonitrile / Water with 0.1% Formic Acid | 2.5 - 3.0 | General-purpose analysis. Suppresses ionization of this compound and column silanols, leading to good peak shape and retention.[1] |
| Acetonitrile / 10 mM Sodium Acetate Buffer | 4.8 | Used when a specific, stable pH is required for selectivity. Provides robust pH control.[4][8] |
| Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) | ~2.0 | Often used for peptide analysis but effective for suppressing ionization. Can sometimes cause ion suppression in LC-MS.[9] |
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH to Reduce Peak Tailing
This protocol details the steps to adjust the mobile phase pH to improve the peak symmetry of this compound.
-
Initial Analysis:
-
Prepare a mobile phase of Acetonitrile and Water (e.g., 30:70 v/v).
-
Equilibrate your HPLC system (e.g., C18 column) with this mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound and record the chromatogram. Note the retention time and peak tailing factor.
-
-
pH Adjustment:
-
Prepare the aqueous component of the mobile phase (Mobile Phase A) by adding 1.0 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).[1]
-
Prepare the organic component (Mobile Phase B) by using HPLC-grade acetonitrile or methanol (B129727).[1]
-
Set your HPLC gradient or isocratic conditions using the newly prepared Mobile Phase A. A common starting point is a simple isocratic elution.
-
-
System Re-equilibration and Analysis:
-
Flush the entire HPLC system, including the pump, lines, and column, with the new acidic mobile phase for at least 15-20 minutes or until the baseline is stable.[1]
-
Inject the same this compound standard.
-
-
Evaluation:
Protocol 2: General Sample Preparation from Plant Material
For accurate analysis, this compound often needs to be extracted from a complex plant matrix. This is a generalized workflow.
-
Hydrolysis (if necessary): For samples where Lariciresinol may be present as a glycoside, perform enzymatic hydrolysis to release the aglycone.[8]
-
Extraction: Perform a solvent extraction of the hydrolyzed or raw sample. An ether extraction or extraction with a polar solvent like methanol or ethanol (B145695) is common.[8][10]
-
Concentration: Evaporate the solvent from the extract, often under reduced pressure using a rotary evaporator.[8][10]
-
Reconstitution: Dissolve the dried residue in the initial mobile phase that will be used for the HPLC analysis. This ensures compatibility between the sample solvent and the mobile phase, preventing peak distortion.[8]
-
Filtration: Filter the reconstituted sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulates that could block the column.
Visualizations
Caption: Troubleshooting workflow for HPLC peak shape issues in this compound analysis.
Caption: Relationship between mobile phase pH, analyte ionization, and chromatographic results.
References
- 1. benchchem.com [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. benchchem.com [benchchem.com]
Unexpected cytotoxicity of Lariciresinol acetate in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity with Lariciresinol (B1674508) acetate (B1210297) in cell lines.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the cytotoxic effects of Lariciresinol acetate.
Q1: Is this compound expected to be cytotoxic to all cell lines?
A1: Not necessarily. Lariciresinol has demonstrated selective cytotoxicity, primarily against various cancer cell lines, including liver (HepG2) and breast (SKBR3) cancer cells.[1][2][3][4][5] Its cytotoxic effects on non-cancerous or "healthy" cell lines, such as human fibroblasts and HEK-293 cells, have been observed to be lower in some studies.[1][4] Therefore, high cytotoxicity in a non-cancerous cell line could be considered an unexpected result.
Q2: What is the primary mechanism of Lariciresinol-induced cytotoxicity?
A2: The primary mechanism of cytotoxicity is the induction of apoptosis, often through the mitochondrial-mediated (intrinsic) pathway.[2][3][4][5] Key events include a decrease in the Bcl-2/Bax ratio, loss of mitochondrial membrane potential, release of cytochrome c from the mitochondria, and subsequent activation of caspase-9 and caspase-3.[2][3]
Q3: Can this compound affect the cell cycle?
A3: Yes, Lariciresinol has been shown to induce cell cycle arrest.[6] Depending on the cell line and experimental conditions, it can cause arrest in the S phase or G2/M phase.[6][7] This cell cycle arrest is a crucial aspect of its anti-proliferative effect.
Q4: I am observing significantly higher/lower IC50 values than what is reported in the literature. What could be the reason?
A4: Discrepancies in IC50 values can arise from several factors:
-
Cell Line Specifics: Different cell lines, and even different passages of the same cell line, can exhibit varying sensitivities.
-
Compound Purity and Solvent: The purity of your this compound and the solvent used (e.g., DMSO) can impact its effective concentration.
-
Assay Conditions: Variations in cell seeding density, incubation time, and the type of cytotoxicity assay used (e.g., MTT, XTT, LDH) can all influence the outcome.
-
Metabolism: The metabolic rate of the cell line can affect the conversion of this compound to its active metabolites.
Q5: My supposedly resistant cancer cell line is showing sensitivity to this compound. Is this possible?
A5: Yes, this is a plausible, albeit unexpected, result. "Resistance" is often specific to certain drugs or mechanisms. This compound's multi-target nature and its ability to induce apoptosis through the mitochondrial pathway might bypass the specific resistance mechanisms of your cell line.[6]
Section 2: Troubleshooting Guide
This guide provides structured advice for troubleshooting common experimental issues.
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicate wells in a cytotoxicity assay. | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent compound concentration. 4. Contamination. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS. 3. Prepare a fresh stock solution and ensure thorough mixing. 4. Regularly check for mycoplasma and other contaminants. |
| No apoptotic cells detected by flow cytometry despite a decrease in cell viability. | 1. The primary mechanism of cell death in your specific cell line might be necrosis or autophagy, not apoptosis. 2. The timing of the assay is incorrect (too early or too late). 3. Incorrect staining protocol. | 1. Perform assays to detect markers of necrosis (e.g., LDH assay) or autophagy (e.g., LC3-II expression). 2. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for apoptosis detection. 3. Review and optimize your Annexin V/PI staining protocol. |
| Unexpected cytotoxicity in control (vehicle-treated) cells. | 1. The solvent (e.g., DMSO) concentration is too high. 2. The solvent itself is contaminated. | 1. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). 2. Use a fresh, high-purity solvent. |
| This compound appears to increase cell proliferation at low concentrations. | This phenomenon, known as hormesis, can sometimes occur. Low doses of a substance may elicit a stimulatory response. | Carefully document this biphasic dose-response. This could be a significant finding. Ensure the effect is reproducible and consider investigating the underlying signaling pathways at these low concentrations. |
Section 3: Quantitative Data Summary
The following tables summarize key quantitative data from studies on Lariciresinol.
Table 1: IC50 Values of Lariciresinol in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |
| SKBr3 | Human Breast Cancer | Not explicitly stated, but showed significant viability decrease | 24 & 48 |
| HEK-293 | Human Embryonic Kidney (Non-cancerous) | Higher than SKBr3 | 24 & 48 |
| Fibroblast | Human Fibroblast (Non-cancerous) | Higher than SKBr3 | 24 & 48 |
| HepG2 | Human Liver Cancer | Dose-dependent decrease in viability | Not specified |
Data synthesized from multiple sources which indicate dose-dependent effects rather than explicit IC50 values in all cases.[1][2][3]
Table 2: Apoptosis Induction by Lariciresinol
| Cell Line | Treatment Duration (h) | Fold Increase in Apoptosis (Compared to Control) |
| Fibroblast | 24 | 7.4 |
| 48 | 20.2 | |
| HEK-293 | 24 | 6.7 |
| 48 | 7.4 | |
| SKBr3 | 24 | 10.7 |
| 48 | 12.7 |
Data adapted from a comparative study.[1]
Section 4: Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Section 5: Visualizations
Diagrams illustrating key pathways and workflows are provided below.
References
- 1. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Proteomic analysis of apoptosis induction by lariciresinol in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lariciresinol Induces Apoptosis and Inhibits Migration-Invasion of Patient-Derived Hypertrophic Scar Fibroblasts via Preventing Accumulation of Collagen | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Bioassays with Lariciresinol Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of observable effects in bioassays involving Lariciresinol acetate (B1210297). The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are not observing any biological effect of Lariciresinol acetate in our cell-based assays. What are the potential reasons?
A1: A lack of an observable effect with this compound can stem from several factors, broadly categorized as issues with the compound itself, the experimental setup, or the biological system being used. It is crucial to systematically troubleshoot each of these areas.
Q2: How can we ensure the quality and activity of our this compound?
A2: Compound integrity is paramount. Verify the purity of your this compound using methods like HPLC or NMR. Improper storage can lead to degradation; it should be stored in a cool, dark, and dry place. To confirm its biological activity, consider using a positive control compound with a known, similar mechanism of action.
Q3: What are the optimal solvent and concentration for this compound in cell culture?
A3: this compound is soluble in organic solvents such as DMSO, ethanol, and acetone. For cell-based assays, a high-concentration stock solution in DMSO is typically prepared and then diluted in culture medium to the final working concentration. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, generally below 0.5% and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments. The optimal working concentration of this compound will be cell-line and assay-dependent and should be determined by a dose-response experiment (e.g., a cell viability assay).
Q4: Could the issue be with our cell line or culture conditions?
A4: Absolutely. Ensure your cells are healthy, free from contamination (especially mycoplasma), and are within a suitable passage number range. The expression level of the target protein or pathway in your chosen cell line is also a critical factor. If the target of this compound is not present or is at very low levels, no effect will be observed.
Q5: What are some common pitfalls in the experimental protocol that could lead to a null result?
A5: Suboptimal assay conditions are a frequent cause of failed experiments. Key parameters to re-evaluate include:
-
Incubation time: The duration of treatment with this compound may be too short or too long.
-
Assay sensitivity: The chosen assay may not be sensitive enough to detect subtle changes induced by the compound.
-
Reagent quality: Ensure all reagents are fresh and properly prepared.
-
Pipetting accuracy: Inaccurate pipetting can lead to significant variability and erroneous results.
Troubleshooting Guides
Issue 1: No Effect Observed in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)
| Potential Cause | Recommended Solution |
| Compound Inactivity | Verify compound purity and integrity. Perform a positive control experiment with a known cytotoxic agent. |
| Inappropriate Concentration Range | Conduct a broad dose-response study, from nanomolar to high micromolar ranges. |
| Poor Solubility | Ensure complete dissolution of this compound in the stock solvent and proper dilution in the final medium. Visually inspect for precipitation. |
| Cell Line Resistance | Use a different cell line known to be sensitive to similar compounds or one that overexpresses the putative target. |
| Incorrect Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., by directly reducing MTT). Run a cell-free control to test for this. |
Issue 2: No Effect Observed in Anti-Inflammatory Assays (e.g., measuring NO, PGE2, or cytokines)
| Potential Cause | Recommended Solution |
| Inadequate Inflammatory Stimulus | Ensure the concentration of the inflammatory agent (e.g., LPS, TNF-α) is sufficient to induce a robust response. |
| Timing of Treatment | The timing of this compound treatment relative to the inflammatory stimulus is critical. Test pre-treatment, co-treatment, and post-treatment protocols. |
| Low Target Expression | Confirm that the key signaling molecules (e.g., iNOS, COX-2, NF-κB) are expressed and functional in your cell model. |
| Assay Detection Limits | Use a more sensitive detection method, such as a high-sensitivity ELISA kit or a reporter assay. |
Quantitative Data Summary
The following tables summarize quantitative data for the parent compound, Lariciresinol, which may serve as a reference for designing experiments with this compound.
Table 1: Reported IC50 Values for Lariciresinol
| Bioassay | Cell Line / System | IC50 Value | Reference |
| α-Glucosidase Inhibition | - | 6.97 ± 0.37 µM | [1] |
| Anti-proliferative | SKBr3 (Breast Cancer) | 500 µM | [2] |
| Anti-proliferative | Fibroblast (Healthy) | >500 µM | [2] |
| Anti-proliferative | HEK-293 (Healthy) | >500 µM | [2] |
| Hepatitis B Virus DNA Replication Inhibition | HepG2.2.15 | 42.62 µM |
Table 2: Solubility of Lariciresinol
| Solvent | Solubility |
| DMSO | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium. Include vehicle controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value from the dose-response curve.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve and express the results as a percentage of the LPS-stimulated control.
Visualizations
Caption: Troubleshooting workflow for no observable effect.
Caption: Potential role of Lariciresinol in the Insulin Signaling Pathway.
Caption: Postulated inhibitory effect of Lariciresinol on the NF-κB Pathway.
References
Lariciresinol acetate stability at different pH and temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of lariciresinol (B1674508) acetate (B1210297) under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the handling and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lariciresinol acetate?
A1: While specific stability data for this compound is limited, based on the information for its parent compound, lariciresinol, it is recommended to store this compound in a cool, dry, and well-ventilated place. For short-term storage, refrigeration at 2°C - 8°C is advisable. For long-term storage of stock solutions, it is best to keep them sealed at -20°C, which can maintain stability for several months.[1]
Q2: How does pH affect the stability of this compound?
Q3: Is this compound sensitive to temperature?
A3: Yes, like many complex organic molecules, this compound is likely sensitive to high temperatures. While specific degradation kinetics at various temperatures are not published, general guidelines for lignans (B1203133) and other phytopharmaceuticals suggest that elevated temperatures can lead to degradation. For experimental procedures, it is recommended to avoid unnecessary exposure to high heat. If heating is required, it should be done for the shortest possible duration and at the lowest effective temperature.
Q4: What are the potential degradation products of this compound?
A4: The exact degradation products of this compound under various stress conditions (pH, temperature, light) have not been extensively documented in the available literature. However, potential degradation pathways could involve hydrolysis of the acetate group, leading to the formation of lariciresinol, and further degradation of the lignan (B3055560) structure itself.
Q5: Which analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the separation and quantification of lariciresinol and its derivatives, making it an excellent choice for stability studies.[3][4][5] HPLC coupled with UV or mass spectrometry (LC-MS) detectors can be used to monitor the concentration of this compound over time and to detect the appearance of any degradation products.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected concentrations of this compound in my samples.
| Potential Cause | Troubleshooting Steps |
| pH-induced Degradation | - Ensure all buffers and solvents used are at or near a neutral pH (6-8).- Avoid prolonged exposure to acidic or basic conditions during sample preparation and analysis.[2] |
| Thermal Degradation | - Minimize exposure of samples to elevated temperatures. Store stock solutions and samples at recommended low temperatures (2-8°C for short-term, -20°C for long-term).[1]- If heating is a necessary step in your protocol, perform it as quickly as possible and at the lowest required temperature. |
| Oxidation | - The parent compound, lariciresinol, is noted to be incompatible with oxidizing agents.[2]- Degas solvents where possible and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. |
| Improper Storage of Stock Solutions | - Prepare fresh stock solutions for critical experiments. If storing, ensure they are in airtight containers, protected from light, and kept at -20°C.[1] |
| Inaccurate Quantification | - Verify the calibration of your analytical instruments.- Use a certified reference standard for this compound to prepare your calibration curve. |
Experimental Protocols
Protocol: Stability Testing of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound under specific pH and temperature conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol (B129727) and water
-
Phosphate (B84403) buffer solutions (pH 5, 7, and 9)
-
0.45 µm syringe filters
-
HPLC system with a C18 column and UV detector
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in HPLC-grade methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stability Study Setup:
-
pH Stability:
-
Dilute the stock solution with each phosphate buffer (pH 5, 7, and 9) to a final concentration of 100 µg/mL.
-
Incubate the solutions at a constant temperature (e.g., 25°C) and protect them from light.
-
-
Temperature Stability:
-
Dilute the stock solution with a neutral buffer (pH 7) to a final concentration of 100 µg/mL.
-
Incubate the solutions at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Filter the aliquot through a 0.45 µm syringe filter.
-
Analyze the sample using HPLC.
5. HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 280 nm[5]
-
Column Temperature: 30°C[4]
6. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial concentration (time 0).
-
Plot the percentage remaining against time for each condition to determine the stability profile.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Lariciresinol and the NF-κB Signaling Pathway
Lariciresinol and its metabolites have been shown to exhibit anti-inflammatory effects, which may be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6][7][8]
Caption: Proposed mechanism of lariciresinol in inhibiting the NF-κB pathway.
References
- 1. (-)-Lariciresinol | CAS:83327-19-9 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. (+)-LARICIRESINOL - Safety Data Sheet [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lariciresinol Acetate Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Lariciresinol acetate (B1210297). Our goal is to help you improve your reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of Lariciresinol acetate in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]
-
Purity of Reactants: The purity of your starting material, Lariciresinol, and reagents like acetic anhydride (B1165640) and pyridine (B92270) is crucial. Impurities can interfere with the reaction. Ensure you are using high-purity, anhydrous reagents.
-
Sub-optimal Reaction Conditions: The molar ratio of reactants, catalyst concentration, and temperature can significantly impact the yield. Refer to the data tables below for guidance on optimizing these parameters.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps. Ensure proper phase separation during liquid-liquid extraction and optimize your chromatography protocol.
Q2: I'm observing multiple spots on my TLC plate after the reaction, indicating the presence of byproducts. What are these byproducts and how can I minimize their formation?
A2: The formation of multiple products is a common issue. Potential byproducts in the acetylation of Lariciresinol include:
-
Di-acetylated Lariciresinol: Acetylation of both the primary alcohol and the phenolic hydroxyl groups can occur. To favor mono-acetylation at the primary alcohol, you can use milder reaction conditions, such as lower temperatures and shorter reaction times.
-
Unreacted Lariciresinol: If the reaction is incomplete, you will have unreacted starting material.
-
Side-products from Pyridine and Acetic Anhydride: In some cases, pyridine and acetic anhydride can react to form byproducts.[2] Using freshly distilled reagents can help minimize this.
To minimize byproduct formation, careful control of the reaction stoichiometry and conditions is key. Using a slight excess of acetic anhydride can help drive the reaction to completion, but a large excess may promote di-acetylation.
Q3: I'm having difficulty purifying the final product. What are the recommended purification methods?
A3: Purification of this compound can be achieved through column chromatography. Here are some tips:
-
Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the purification of lignans (B1203133) and their derivatives.[3]
-
Mobile Phase: A gradient elution system is often effective. You can start with a less polar solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate or adding a small amount of methanol.[4]
-
Monitoring: Use TLC to monitor the separation and identify the fractions containing your desired product.
-
Alternative Methods: For highly pure samples, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: What is a typical protocol for the synthesis of this compound?
A1: A common method for the acetylation of alcohols and phenols is the use of acetic anhydride with pyridine as a catalyst.[1][8][9] A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Q2: What is the expected yield for the synthesis of this compound?
A2: A reported synthesis of (+)-Lariciresinol 3a-acetate from (+)-lariciresinol proceeds in three steps with an overall yield of 66%.[10][11] The yield of the acetylation step itself will depend on the optimization of reaction conditions.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques can be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Data Presentation
The following tables summarize the impact of key reaction parameters on the theoretical yield of this compound. This data is illustrative and based on general principles of acetylation reactions to guide your optimization experiments.
Table 1: Effect of Temperature on Yield
| Entry | Temperature (°C) | Reaction Time (h) | Molar Ratio (Lariciresinol:Acetic Anhydride) | Theoretical Yield (%) |
| 1 | 25 (Room Temp) | 4 | 1:1.2 | 65 |
| 2 | 40 | 4 | 1:1.2 | 78 |
| 3 | 60 | 4 | 1:1.2 | 85 |
| 4 | 80 | 4 | 1:1.2 | 75 (decomposition) |
Table 2: Effect of Reaction Time on Yield
| Entry | Temperature (°C) | Reaction Time (h) | Molar Ratio (Lariciresinol:Acetic Anhydride) | Theoretical Yield (%) |
| 1 | 60 | 1 | 1:1.2 | 60 |
| 2 | 60 | 2 | 1:1.2 | 75 |
| 3 | 60 | 4 | 1:1.2 | 85 |
| 4 | 60 | 8 | 1:1.2 | 86 |
Table 3: Effect of Molar Ratio of Acetic Anhydride on Yield
| Entry | Temperature (°C) | Reaction Time (h) | Molar Ratio (Lariciresinol:Acetic Anhydride) | Theoretical Yield (%) |
| 1 | 60 | 4 | 1:1.0 | 70 |
| 2 | 60 | 4 | 1:1.2 | 85 |
| 3 | 60 | 4 | 1:1.5 | 88 |
| 4 | 60 | 4 | 1:2.0 | 89 (risk of di-acetylation) |
Experimental Protocols
Selective Acetylation of Lariciresinol to this compound
This protocol describes the selective acetylation of the primary hydroxyl group of Lariciresinol.
Materials:
-
Lariciresinol
-
Acetic Anhydride (freshly distilled)
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lariciresinol (1 equivalent) in anhydrous pyridine.
-
Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified this compound by NMR and MS to confirm its structure and purity.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A product from the reaction of pyridine with acetic anhydride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoinduced Specific Acylation of Phenolic Hydroxy Groups with Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lariciresinol Acetate Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the low in vivo bioavailability of Lariciresinol (B1674508) acetate (B1210297).
Disclaimer: Specific experimental data on Lariciresinol acetate is limited in publicly available literature. Therefore, this guide draws upon established principles and data from the broader class of lignans, including the parent compound Lariciresinol, and other poorly water-soluble phytochemicals. The protocols and data provided should be considered as foundational templates for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an acetylated form of Lariciresinol, a naturally occurring lignan (B3055560) found in various plants like sesame seeds and Brassica vegetables.[1][2] Like many lignans, its therapeutic potential is often hindered by low oral bioavailability.[3][4] This is primarily due to poor aqueous solubility, potential degradation in the gastrointestinal (GI) tract, and rapid first-pass metabolism, which collectively limit the extent of its absorption into systemic circulation.[5][6]
Q2: What are the primary factors limiting the in vivo bioavailability of lipophilic compounds like this compound?
A2: The key limiting factors are:
-
Poor Aqueous Solubility: The compound must be in a dissolved state to be absorbed across the intestinal membrane. Low solubility is a major rate-limiting step.[7][8]
-
Limited Permeability: The physicochemical properties of the molecule may restrict its ability to pass through the intestinal epithelium.
-
Gastrointestinal Degradation: The compound may be unstable in the harsh acidic or enzymatic environment of the GI tract.
-
First-Pass Metabolism: After absorption, the compound passes through the liver, where it can be extensively metabolized by enzymes before reaching systemic circulation, reducing its effective concentration.[6]
-
Efflux Transporters: Transmembrane proteins like P-glycoprotein (P-gp) can actively pump the compound back into the intestinal lumen, preventing its absorption.[5]
Q3: What are the main formulation strategies to enhance the oral bioavailability of this compound?
A3: Several strategies can be employed, broadly categorized as:
-
Particle Size Reduction: Increasing the surface area-to-volume ratio by reducing particle size enhances the dissolution rate. Techniques include micronization and nanosuspension.[8][9]
-
Lipid-Based Formulations: Encapsulating the compound in lipid carriers like self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve solubility and facilitate absorption via the lymphatic pathway, bypassing some first-pass metabolism.[3][10][11]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its high-energy, amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[10][12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the lipophilic nature of the drug and improve its water solubility.[13]
Troubleshooting Guide
This guide addresses common issues encountered during the development of formulations for this compound.
| Problem Encountered | Potential Cause | Suggested Solution |
| Low Drug Loading / Encapsulation Efficiency in Nanoparticles | 1. Poor solubility of this compound in the selected organic solvent. 2. Drug precipitation during the emulsification process. 3. Incompatible polymer/lipid and drug ratio. | 1. Screen various biocompatible solvents to find one with higher solubility for this compound (e.g., ethyl acetate, dichloromethane). 2. Optimize the homogenization/sonication energy and time. Ensure rapid solvent evaporation. 3. Systematically vary the drug-to-carrier ratio (e.g., 1:5, 1:10, 1:20) to find the optimal loading capacity. |
| Particle Aggregation or Instability in Suspension | 1. Insufficient stabilizer (surfactant) concentration. 2. High particle concentration leading to agglomeration. 3. Inappropriate pH or ionic strength of the suspension medium. | 1. Increase the concentration of the stabilizer or use a combination of stabilizers (e.g., Pluronic F68, Tween 80). 2. Prepare a more dilute suspension or add a cryoprotectant (e.g., trehalose) before lyophilization for long-term storage. 3. Evaluate the zeta potential of the particles and adjust the pH of the medium to be further from the isoelectric point to increase electrostatic repulsion. |
| High Variability in In Vivo Pharmacokinetic Data | 1. Inconsistent formulation quality (e.g., variable particle size). 2. Differences in animal fasting protocols. 3. Inter-individual differences in gut microbiota and metabolism.[5] | 1. Implement stringent quality control for each batch, ensuring consistent particle size distribution, polydispersity index (PDI), and drug loading. 2. Standardize the fasting period for all animals (e.g., 12-14 hours overnight) before oral administration.[14] 3. Increase the number of animals per group to improve statistical power and account for biological variability. |
| No Significant Improvement in Bioavailability Compared to Unformulated Drug | 1. The formulation releases the drug too slowly or too quickly in the GI tract. 2. The chosen strategy does not adequately address the primary absorption barrier (e.g., using a solubility enhancer when efflux is the main problem). 3. The in vitro dissolution method does not accurately predict in vivo performance. | 1. Modify the polymer or lipid composition to tailor the release profile. For example, use a higher molecular weight PLGA for slower release.[15] 2. Consider combination approaches, such as a nanoemulsion containing a P-gp inhibitor (e.g., piperine, though this requires extensive safety evaluation). 3. Develop a more biorelevant dissolution test using simulated gastric and intestinal fluids (e.g., FaSSIF, FeSSIF) to better mimic in vivo conditions. |
Data Presentation: Solubility & Pharmacokinetics
Table 1: Solubility of Lariciresinol
This table summarizes the solubility of the parent compound, (-)-Lariciresinol, which can serve as a baseline for this compound. The acetate form is expected to have different solubility properties, likely being more lipophilic.
| Solvent | Molar Mass ( g/mol ) | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 360.40 | 100 mg/mL | 277.47 mM | Recommended for primary stock solutions.[16] |
| Methanol | 360.40 | 25 mg/mL | 69.37 mM | Ultrasonic treatment may be required.[16] |
| Acetone | 360.40 | Soluble | Not Reported | Qualitative data.[16] |
| Chloroform | 360.40 | Soluble | Not Reported | Qualitative data.[16] |
| Dichloromethane | 360.40 | Soluble | Not Reported | Qualitative data.[16] |
| Ethyl Acetate | 360.40 | Soluble | Not Reported | Qualitative data.[16] |
Table 2: Hypothetical Pharmacokinetic Parameters for Different Formulations
This table presents a hypothetical comparison of pharmacokinetic parameters for this compound following oral administration in a rat model. These values are illustrative and intended to show the expected outcomes of successful formulation strategies.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 | 45 ± 12 | 1.0 | 150 ± 45 | 100% |
| Micronized Suspension | 50 | 90 ± 25 | 1.0 | 350 ± 80 | ~233% |
| PLGA Nanoparticles | 50 | 250 ± 60 | 2.5 | 1800 ± 350 | ~1200% |
| Self-Emulsifying System (SEDDS) | 50 | 400 ± 95 | 1.5 | 2500 ± 510 | ~1667% |
Data are presented as mean ± SD and are for illustrative purposes only.
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes a common method for preparing polymeric nanoparticles using an emulsion-solvent evaporation technique.[6][17]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 10-20 kDa)
-
Ethyl acetate (or dichloromethane)
-
Poly(vinyl alcohol) (PVA) or Pluronic F68
-
Deionized water
-
Magnetic stirrer and probe sonicator
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of ethyl acetate. Ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare a 4 mL solution of 1% (w/v) PVA in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring. Immediately after, emulsify the mixture using a probe sonicator (e.g., 60% amplitude for 2 minutes) on an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at room temperature for 4-6 hours to allow the ethyl acetate to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet by vortexing and sonication, then repeat the centrifugation step.
-
Final Product: Resuspend the final pellet in a suitable medium (e.g., water with a cryoprotectant like 5% trehalose) and either use immediately or lyophilize for storage.
Diagrams and Visualizations
This diagram outlines a logical workflow for selecting an appropriate bioavailability enhancement strategy based on the physicochemical properties of this compound.
Caption: Workflow for selecting a bioavailability enhancement strategy.
This diagram provides a structured approach to troubleshooting poor in vivo results.
Caption: A systematic workflow for troubleshooting poor in vivo data.
Based on studies of Lariciresinol in cancer models, this diagram illustrates a potential signaling pathway involving the inhibition of VEGF and modulation of Estrogen Receptor Beta.[18]
Caption: Potential signaling pathway modulated by Lariciresinol.
References
- 1. Lariciresinol - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. wjpr.net [wjpr.net]
- 4. Rheumatoid Arthritis | Phytochemicals and nanoformulation strategies for rheumatoid arthritis: mechanistic insights, therapeutic advances, and translational challenges | springermedicine.com [springermedicine.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of solubility enhancements | PPTX [slideshare.net]
- 10. upm-inc.com [upm-inc.com]
- 11. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijmsdr.org [ijmsdr.org]
- 14. benchchem.com [benchchem.com]
- 15. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing DMSO toxicity in Lariciresinol acetate cell experiments
Welcome to the technical support center for researchers utilizing Lariciresinol acetate (B1210297) in cell-based experiments. This resource provides essential guidance on minimizing dimethyl sulfoxide (B87167) (DMSO) toxicity, a common solvent for Lariciresinol acetate, to ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended final concentration of DMSO in my cell culture medium when using this compound?
A1: The final concentration of DMSO should be kept as low as possible, ideally below 0.1%, to minimize solvent-induced effects on your cells.[1][2] While many robust cell lines can tolerate up to 0.5% DMSO, and some even up to 1% for short-term experiments, it is crucial to determine the specific tolerance of your cell line.[1][3] Primary cells are generally more sensitive to DMSO toxicity.[3] Always include a vehicle control in your experiments, which consists of culture medium with the same final DMSO concentration as your treated samples.[2][4]
Q2: I am observing high levels of cell death in my vehicle control group (DMSO only). What could be the cause?
A2: High cell death in your DMSO vehicle control group strongly suggests that the DMSO concentration is toxic to your specific cell line. The sensitivity to DMSO can vary significantly between different cell types.[1][5] It is recommended to perform a dose-response curve with DMSO alone to determine the maximum non-toxic concentration for your cells before proceeding with your this compound experiments.
Q3: Can DMSO interfere with the signaling pathways I am studying in relation to this compound?
A3: Yes, DMSO is not an inert solvent and can affect various cellular processes.[6] At certain concentrations, DMSO has been shown to suppress signaling pathways such as NF-κB and MAPK.[7] It can also induce changes in the epigenetic landscape, trigger apoptosis through caspase activation, and alter cytokine production.[6][7][8][9][10] Therefore, minimizing the final DMSO concentration is critical to ensure that the observed effects are due to this compound and not the solvent.
Q4: How should I prepare and store my this compound stock solution in DMSO?
A4: To prepare a high-concentration stock solution, dissolve the this compound powder in anhydrous, sterile DMSO.[11] It is advisable to filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.[11][12] To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C, protected from light.[12]
Q5: Are there any alternatives to DMSO for dissolving this compound?
A5: While DMSO is the most common solvent for this compound due to its high solubility, other organic solvents like ethanol, methanol, or acetone (B3395972) might be viable alternatives, although the solubility of this compound in these solvents may be lower.[11][13][14] If considering an alternative, it is essential to perform solubility and toxicity tests for the new solvent with your cell line.
Troubleshooting Guides
Problem 1: Unexpectedly High Cell Viability in Treated Wells
-
Possible Cause: The concentration of this compound is too low to induce a cytotoxic effect.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your cell line.[12]
-
-
Possible Cause: The compound has degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of your stock solution. Ensure stock solutions are stored properly at -20°C or -80°C in small, single-use aliquots.[12]
-
-
Possible Cause: The incubation time is too short for this compound to exert its effects.
-
Solution: Conduct a time-course experiment to identify the optimal treatment duration for your experimental goals.
-
Problem 2: High Variability Between Replicate Wells
-
Possible Cause: Uneven cell seeding in the multi-well plate.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
-
Possible Cause: Precipitation of this compound upon dilution into the aqueous culture medium.
-
Solution: Perform serial dilutions of your high-concentration DMSO stock solution in DMSO first, before making the final dilution into your culture medium.[2] Adding the DMSO stock dropwise to the medium while vortexing can also help prevent precipitation.
-
-
Possible Cause: Edge effects in the multi-well plate, where wells on the perimeter of the plate evaporate more quickly.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium to maintain humidity.
-
Problem 3: this compound Stock Solution Appears Cloudy or Contains Precipitate
-
Possible Cause: The solubility limit of this compound in DMSO has been exceeded.
-
Possible Cause: The DMSO used was not anhydrous, and the absorbed water has reduced the solubility of the compound.
-
Solution: Use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.[2]
-
Data Presentation
Table 1: General Guidelines for Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Effect on Cell Lines | Recommendation |
| < 0.1% | Generally considered safe for most cell lines, including sensitive ones.[1] | Recommended for most experiments. |
| 0.1% - 0.5% | Tolerated by many robust cancer cell lines without significant cytotoxicity.[3][4] | Use with caution. A DMSO toxicity test is highly recommended. |
| 0.5% - 1.0% | May induce off-target effects and cytotoxicity in some cell lines.[1][3] | Not generally recommended. Only for short-term exposure if absolutely necessary and validated. |
| > 1.0% | Often cytotoxic and can significantly impact cellular processes and signaling.[5][15] | Avoid. |
Table 2: Reported Biological Activity of Lariciresinol
| Cell Line | Biological Effect | Concentration Range | Incubation Time |
| HepG2 (liver cancer) | Apoptosis Induction | 100-400 µg/mL | 24-72 hours |
| SKBr3 (breast cancer) | Apoptosis Induction & Proliferation Inhibition | 500 µM | 24-48 hours |
| MCF-7 (breast cancer) | Inhibition of Tumor Growth | 20-100 mg/kg diet (in vivo) | 5 weeks |
| Hypertrophic Scar Fibroblasts | Inhibition of Migration and Invasion | 10-40 µM | 24 hours |
Note: The data above pertains to Lariciresinol. Researchers should perform their own dose-response experiments for this compound.
Experimental Protocols
Protocol 1: Determining DMSO Toxicity Threshold via MTT Assay
This protocol helps establish the maximum tolerated DMSO concentration for your specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared DMSO dilutions to the respective wells. Include a "medium only" blank control.
-
Incubation: Incubate the plate for the longest duration of your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[16][17]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of 100% DMSO to each well to dissolve the formazan crystals.[16][17][18]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and read the absorbance at 570-590 nm using a microplate reader.[17]
-
Analysis: Calculate cell viability as a percentage relative to the no-DMSO control. The highest concentration of DMSO that does not significantly reduce cell viability is your toxicity threshold.
Protocol 2: Preparing this compound Working Solutions
This protocol outlines the steps to dilute a high-concentration DMSO stock solution to the final working concentrations in culture medium.
-
Thaw Stock Solution: Thaw a single-use aliquot of your high-concentration this compound stock solution (e.g., 100 mM in DMSO).
-
Intermediate Dilutions (in DMSO): If necessary, perform serial dilutions of the stock solution in pure DMSO to create intermediate stocks. This is particularly useful for generating a wide range of final concentrations.[2]
-
Final Dilution (in Medium): To prepare the final working solution, dilute the DMSO stock (or intermediate stock) into pre-warmed complete culture medium to achieve the desired final concentration of this compound. Ensure the final DMSO concentration remains below the predetermined toxicity threshold (e.g., <0.1%).
-
Example: To make 10 mL of a 10 µM working solution from a 10 mM stock with a final DMSO concentration of 0.1%:
-
Add 10 µL of the 10 mM stock to 9.99 mL of culture medium.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to the same volume of culture medium used for the highest concentration of your drug.
-
Application: Vortex the working solutions gently and immediately add them to your cells.
Visualizations
Caption: Workflow for this compound Cell Experiments.
Caption: Troubleshooting unexpected cytotoxicity in control groups.
Caption: Simplified signaling pathways modulated by Lariciresinol.
References
- 1. researchgate.net [researchgate.net]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 7. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity | MDPI [mdpi.com]
- 8. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DMSO modulates the pathway of apoptosis triggering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Standardizing Lariciresinol Acetate Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of Lariciresinol acetate (B1210297) from plant materials. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist in standardizing your extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting Lariciresinol acetate?
A1: The most common and effective methods for extracting lignans (B1203133) like this compound include conventional techniques such as Maceration and Soxhlet extraction, as well as modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[1][2] The choice of method depends on factors like the plant material, desired purity, available equipment, and scalability.[3]
Q2: Which solvents are recommended for this compound extraction?
A2: Polar solvents are generally employed for the extraction of lignans. Methanol (B129727), ethanol, or aqueous mixtures of these alcohols (typically 70-100%) are highly effective.[1][4] The addition of water to organic solvents can enhance the extraction of more polar lignans.[1] For purification steps like liquid-liquid partitioning, solvents of increasing polarity such as n-hexane, chloroform, and ethyl acetate are used.[4]
Q3: What typical yields can I expect for lignans like this compound?
A3: The yield of Lariciresinol and its derivatives is highly variable and depends on the plant species, the specific part of the plant used, geographical origin, harvest time, and the extraction method employed.[4] For instance, the total lignan (B3055560) content in some varieties of Sesamum indicum (Sesame) seeds can range from 5.22 to 12.68 mg/g.[4]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical technique for quantifying this compound.[4] A reversed-phase C18 column with UV detection at approximately 280 nm is typically used.[4] For higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[5] Quantification is achieved by creating a calibration curve with a certified reference standard.[4]
Q5: Is this compound susceptible to degradation during extraction?
A5: Lignans are generally stable at temperatures below 100°C.[1] However, prolonged exposure to high temperatures, extreme pH conditions, or light can lead to the formation of artifacts or degradation.[1] For acetate derivatives, there is a potential risk of hydrolysis (cleavage of the acetate group) under acidic or alkaline conditions, which would convert this compound back to Lariciresinol.[2][6]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Poor Quality of Plant Material: Incorrect species, improper harvesting time, or poor storage conditions. | Verify the botanical identity of the plant material. Harvest at the optimal time and ensure proper drying and storage in a cool, dark, dry place. |
| Inadequate Grinding: Insufficient surface area for solvent penetration. | Grind the dried plant material to a fine, uniform powder. | |
| Incomplete Lysis: Plant cells are not sufficiently broken down. | Ensure the sample is fully homogenized. If solid material remains after initial extraction steps, the yield will be poor. | |
| Incorrect Solvent Choice: The solvent may not be optimal for this compound. | Use polar solvents like methanol, ethanol, or their aqueous mixtures. Optimize the solvent-to-solid ratio. | |
| Insufficient Extraction Time or Temperature: The compound may not have had enough time to be fully extracted. | Increase the extraction time or temperature (while being mindful of potential degradation above 100°C). For maceration, allow 24-48 hours.[4] | |
| Inconsistent Results in HPLC Analysis | Sample Preparation Variability: Inconsistent extraction or dilution. | Standardize the sample preparation protocol. Use calibrated pipettes and ensure complete dissolution of the extract before injection. |
| Column Degradation: Loss of stationary phase or contamination. | Use a guard column and ensure proper mobile phase pH. Flush the column regularly. | |
| Mobile Phase Issues: Incorrect composition, pH, or dissolved gases. | Prepare fresh mobile phases daily using high-purity solvents. Degas the mobile phase before use. | |
| Presence of Impurities in the Final Product | Inefficient Purification: Co-extraction of other compounds with similar polarity. | Optimize the liquid-liquid partitioning steps. For column chromatography, use a finer silica (B1680970) gel or a different solvent gradient. Consider using Sephadex LH-20 for further purification.[4] |
| Formation of Artifacts: Degradation or transformation of the target compound during extraction. | Avoid high temperatures and extreme pH. Protect samples from light. Consider using milder extraction techniques like UAE over prolonged Soxhlet extraction.[1] | |
| Emulsion Formation During Liquid-Liquid Partitioning | Presence of Surfactant-like Molecules: High concentration of fats, phospholipids, or proteins in the crude extract. | Gently swirl instead of vigorously shaking the separatory funnel. Add brine (salting out) to increase the ionic strength of the aqueous layer. Centrifugation can also help break the emulsion.[7] |
Quantitative Data Presentation
The following table summarizes the reported yields of Lariciresinol from various plant sources. Data for this compound is less commonly reported, but these values can serve as a useful benchmark.
| Plant Species | Part Used | Reported Yield of Lariciresinol | Extraction/Quantification Method | Reference |
| Sesamum indicum (Sesame) | Seeds | Minor lignan; total lignans 5.22 to 12.68 mg/g | Not specified | [4] |
| Linum usitatissimum (Flaxseed) | Seeds | 3.04 mg/100g | Not specified | [4] |
Note: Yields are highly dependent on the specific cultivar, growing conditions, and extraction protocol.[4]
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound
This protocol outlines a general methodology for extracting this compound, which can be adapted for different plant materials.
1. Plant Material Preparation:
-
Air-dry the collected plant material (e.g., stems, seeds, roots) at a controlled temperature (typically below 60°C) to prevent degradation.[4]
-
Grind the dried material into a fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction.[4]
2. Extraction:
-
Maceration: Soak 100g of the powdered plant material in 1L of 80% methanol at room temperature for 48 hours with occasional agitation.[4]
-
Filter the mixture to remove solid plant debris.
-
Repeat the extraction process on the residue with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[4]
3. Purification:
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a methanol-water mixture (e.g., 9:1 v/v).
-
Perform sequential partitioning in a separatory funnel with immiscible solvents of increasing polarity.
-
First, partition against n-hexane to remove non-polar compounds like fats and sterols. Discard the hexane (B92381) layer.
-
Next, partition the aqueous layer against ethyl acetate. This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.[4]
-
Collect the ethyl acetate fraction and evaporate the solvent to yield a purified extract.
-
-
Column Chromatography:
-
For further purification, subject the enriched ethyl acetate fraction to column chromatography using silica gel.[4]
-
Elute the column with a gradient of solvents, starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity by adding methanol.[4]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Alternatively, use Sephadex LH-20 column chromatography with methanol as the eluent for size-based separation.[4]
-
Protocol 2: Quantification by HPLC-UV
1. Sample and Standard Preparation:
-
Accurately weigh the dried, purified extract and dissolve it in a known volume of HPLC-grade methanol.[4]
-
Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
Prepare a stock solution of a certified this compound reference standard in methanol. From this, create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: Start with a low percentage of Solvent B (e.g., 10%), increase to a high percentage (e.g., 95%) over 20-30 minutes, hold for 5 minutes, and then return to the initial conditions to re-equilibrate the column.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at 280 nm.[4]
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[4]
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. US5705618A - Process for extracting lignans from flaxseed - Google Patents [patents.google.com]
- 3. CN103102252A - Method for separating and purifying (+)-isolariciresinol and (-)-lariciresinol from folium isatidis - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Extraction of lignans from flaxseed and evaluation of their biological effects on breast cancer MCF-7 and MDA-MB-231 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Validating a New Analytical Method for Lariciresinol Acetate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on validating a new analytical method for Lariciresinol acetate (B1210297). It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters for validating an analytical method for Lariciresinol acetate according to ICH guidelines?
A1: According to the International Council for Harmonisation (ICH) guidelines, the core parameters for validating an analytical method include Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Detection Limit (LOD), Quantitation Limit (LOQ), and Robustness.[1][2] These parameters ensure the method is reliable, reproducible, and suitable for its intended purpose.[1][2]
Q2: What is a stability-indicating method, and why is it important for this compound analysis?
A2: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, impurities, and excipients.[3][4][5] This is crucial for this compound as it provides assurance that any changes in the molecule's identity, purity, and potency due to storage or stress conditions can be reliably detected.[4][5] Forced degradation studies are a key component in developing and validating such a method.[3][4]
Q3: How should I prepare this compound samples for HPLC analysis?
A3: Sample preparation for this compound typically involves dissolving a precisely weighed amount of the sample in a suitable solvent, which is often the mobile phase or a component of it (e.g., methanol (B129727) or acetonitrile), to a known concentration. The final concentration should fall within the linear range of the method. It is also crucial to filter the sample solution through a 0.45 µm filter before injection to prevent particulates from damaging the HPLC system.
Q4: What are typical starting conditions for developing an HPLC method for this compound?
A4: A good starting point for developing a reversed-phase HPLC method for this compound, a moderately polar compound, would be:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) or methanol and water, often with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Around 280 nm, where lignans (B1203133) typically exhibit UV absorbance.
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C) to ensure consistent retention times.
Troubleshooting Guides
Issue 1: Peak Tailing
Q: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
A: Peak tailing for phenolic compounds like this compound is often due to interactions with residual silanols on the silica-based column packing. Here are some troubleshooting steps:
-
Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.5) by adding a small amount of an acid like formic, acetic, or phosphoric acid. This will suppress the ionization of both the phenolic hydroxyl groups on the analyte and the silanol (B1196071) groups on the stationary phase, minimizing secondary interactions.
-
Column Overload: Inject a series of dilutions of your sample. If the peak shape improves with dilution, you may be overloading the column. Reduce the concentration of your sample.
-
Column Contamination or Degradation: If the problem persists, the column may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent. If that fails, consider replacing the column.
Issue 2: Baseline Drift or Noise
Q: I am observing a drifting or noisy baseline during my analysis. What are the common causes?
A: An unstable baseline can be caused by several factors:
-
Inadequate Mobile Phase Mixing or Degassing: Ensure your mobile phase components are thoroughly mixed and degassed to prevent bubble formation, which can cause noise when passing through the detector.
-
Detector Lamp Issues: The detector lamp may be failing or may not have had sufficient time to warm up and stabilize. Allow for adequate warm-up time as per the manufacturer's instructions.
-
Contamination: Contamination in the mobile phase, injector, or column can lead to a drifting baseline. Use high-purity solvents and prepare fresh mobile phases daily.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Allow the mobile phase to run through the system until a stable baseline is achieved.
Issue 3: Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between injections. What should I investigate?
A: Fluctuations in retention time can compromise the reliability of your method. Check the following:
-
Pump and Flow Rate: Inconsistent flow from the HPLC pump is a primary cause of shifting retention times. Check for leaks, air bubbles in the pump head, or malfunctioning check valves.
-
Mobile Phase Composition: If you are mixing the mobile phase online, ensure the solvent proportions are accurate and consistent. If preparing it manually, ensure precise measurements.
-
Column Temperature: Variations in column temperature will affect retention times. Use a column oven to maintain a constant and stable temperature.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
Experimental Protocols
Specificity and Forced Degradation
The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. A key part of demonstrating specificity is performing forced degradation studies.[3][6]
Protocol for Forced Degradation:
-
Prepare Stock Solutions: Prepare stock solutions of this compound in a suitable solvent.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8 hours). Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified period. Cool, neutralize with 0.1 M HCl, and dilute to the target concentration.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period. Dilute to the target concentration.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for a specified duration. Dissolve a weighed amount in the solvent to the target concentration.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
-
Evaluation: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
Linearity and Range
Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a specified range.
Protocol:
-
Prepare a Stock Solution: Prepare a stock solution of this compound reference standard of known concentration.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels covering the expected range of the samples (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each calibration standard in triplicate.
-
Evaluation: Plot the mean peak area against the concentration and perform a linear regression analysis. The acceptance criteria typically include a correlation coefficient (r²) of ≥ 0.999.[7]
Accuracy (as Recovery)
Accuracy is the closeness of the test results to the true value. It is often determined by a recovery study.
Protocol:
-
Spike Placebo Samples: If working with a formulated product, prepare a placebo (a mixture of all excipients without the active ingredient). Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of this compound stock solution. Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples using the developed method.
-
Evaluation: Calculate the percentage recovery for each sample using the formula: (Amount found / Amount added) * 100. The acceptance criteria for recovery are typically between 98.0% and 102.0%.
Precision (Repeatability and Intermediate Precision)
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.
Protocol for Repeatability (Intra-assay Precision):
-
Prepare at least six independent samples of this compound at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results. A typical acceptance criterion for %RSD is ≤ 2%.
Protocol for Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies to assess the method's precision under varied conditions. The %RSD should still be within acceptable limits.
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).
-
Introduce small, deliberate variations to these parameters one at a time. For example:
-
Flow rate: ± 0.1 mL/min
-
Mobile phase pH: ± 0.2 units
-
Column temperature: ± 5 °C
-
-
Analyze a standard solution under each varied condition.
-
Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The method is robust if the results remain within the acceptance criteria.
Quantitative Data Summary
The following tables present example data for a validated HPLC method for a related lignan, (+)-pinoresinol-di-O-beta-D-glucopyranoside, which can be used as a reference for setting acceptance criteria for this compound method validation.[7]
Table 1: Linearity Data
| Parameter | Result | Acceptance Criteria |
| Linear Range (µg) | 0.068 - 0.68 | - |
| Correlation Coefficient (r²) | 0.9999 | ≥ 0.999 |
Table 2: Accuracy (Recovery) Data
| Spike Level | Number of Replicates (n) | Mean Recovery (%) | Acceptance Criteria |
| - | 3 | 99.22% | 98.0% - 102.0% |
Table 3: Precision (Repeatability) Data
| Parameter | Result | Acceptance Criteria |
| Number of Replicates (n) | 5 | ≥ 6 |
| Coefficient of Variation (%CV or %RSD) | 0.50% - 0.74% | ≤ 2.0% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC method with fluorescence detection for the quantitative determination of flaxseed lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. [A reversed-phase high performance liquid chromatographic method for the determination of pinoresinol diglucopyranoside in Eucommia Ulmoides Oliv] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Lariciresinol and Lariciresinol Acetate: Unveiling a Data Gap
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of related natural compounds is paramount for identifying promising therapeutic leads. This guide aims to provide a comparative analysis of the biological activities of lariciresinol (B1674508) and its acetylated form, lariciresinol acetate (B1210297). However, a comprehensive review of the current scientific literature reveals a significant disparity in the available experimental data for these two compounds. While lariciresinol has been the subject of numerous studies elucidating its diverse pharmacological effects, data on the biological activity of lariciresinol acetate is notably scarce, precluding a direct, data-driven comparison.
This guide will therefore present a detailed overview of the well-documented biological activities of lariciresinol, supported by quantitative data and experimental protocols. We will also highlight the current knowledge gap regarding this compound, a crucial consideration for future research endeavors.
Lariciresinol: A Multifaceted Lignan (B3055560)
Lariciresinol is a furofuran lignan found in a variety of plants and has demonstrated a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, anti-diabetic, and antiviral effects.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data on the biological activities of lariciresinol from various in vitro and in vivo studies.
Table 1: Anticancer Activity of Lariciresinol
| Cell Line | Assay | Metric | Result | Reference |
| HepG2 (Liver Cancer) | Apoptosis Assay | - | Induces apoptosis via the mitochondrial-mediated pathway at 100-400 µg/mL.[2] | |
| SKBr3 (Breast Cancer) | MTT Assay | IC₅₀ | 500 μM (after 48 hours) | [3] |
| Fibroblast (Healthy) | MTT Assay | Cell Viability | 47% reduction at 500 μM (after 48 hours) | [3] |
| HEK-293 (Healthy) | MTT Assay | Cell Viability | 49% reduction at 500 μM (after 48 hours) | [3] |
| MCF-7 (Breast Cancer) | In vivo (xenograft) | Tumor Growth | Inhibition of tumor growth and angiogenesis at 20-100 ppm in diet.[2] |
Table 2: Anti-diabetic Activity of Lariciresinol
| Assay/Model | Metric | Result | Reference |
| α-glucosidase Inhibition | IC₅₀ | 6.97 μM | [2] |
| α-glucosidase Inhibition | Kᵢ | 0.046 μM | [2] |
| Streptozotocin-induced diabetic mice | Blood Glucose | Decreased levels with 10 mg/kg oral administration for 3 weeks.[4] |
Table 3: Antifungal Activity of Lariciresinol
| Fungal Strain | Metric | Result | Reference |
| C. albicans | MIC | 25 μg/mL | [2] |
| T. beigelii | MIC | 12.5 μg/mL | [2] |
| M. furfur | MIC | 25 μg/mL | [2] |
Table 4: Antiviral Activity of Lariciresinol
| Virus | Cell Line | Metric | Result | Reference |
| Hepatitis B Virus (HBV) | HepG2.2.15 | EC₅₀ | 42.62 μM | [5] |
Signaling Pathways Modulated by Lariciresinol
Lariciresinol exerts its biological effects by modulating several key signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activity of lariciresinol.
α-Glucosidase Inhibition Assay
This assay is used to evaluate the anti-diabetic potential of a compound by measuring its ability to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.[1]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.[6]
This compound: The Unexplored Derivative
In stark contrast to lariciresinol, there is a significant lack of published research on the biological activities of this compound. A review of the scientific literature did not yield any substantial studies detailing its antioxidant, anti-inflammatory, anticancer, or neuroprotective properties. One study mentioned this compound as a constituent of Larch bark with anti-mildew activity, but no quantitative data was provided. Another paper described the chemical synthesis of (+)-lariciresinol 3a-acetate but did not investigate its biological effects.
This data gap makes a direct comparison of the biological activities of lariciresinol and this compound impossible at this time.
Future Directions
The acetylation of natural phenolic compounds can sometimes alter their biological activities, for instance by modifying their lipophilicity, which can affect cell membrane permeability and interaction with molecular targets. It is plausible that this compound may possess unique biological properties or a different potency compared to its parent compound.
Therefore, future research should focus on:
-
Investigating the fundamental biological activities of this compound , including its antioxidant, anti-inflammatory, anticancer, and neuroprotective potential.
-
Conducting direct comparative studies of lariciresinol and this compound in various in vitro and in vivo models to elucidate any differences in their efficacy and mechanisms of action.
Conclusion
Lariciresinol is a well-studied lignan with a wide array of promising biological activities that make it a compelling candidate for further therapeutic development. In contrast, this compound remains largely unexplored. The current body of scientific literature does not provide sufficient data to perform a meaningful comparison between these two compounds. This highlights a clear need for further investigation into the pharmacological profile of this compound to determine if it holds similar or even superior therapeutic potential to its more studied precursor. Such research is essential for a comprehensive understanding of the structure-activity relationships within this class of lignans (B1203133) and for the potential discovery of new therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Lariciresinol Acetate vs. Pinoresinol: A Comparative Guide to Antioxidant Capacity
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant potential of plant-derived lignans (B1203133) is crucial for identifying promising therapeutic agents. This guide provides a detailed comparison of the antioxidant capacities of two such lignans: lariciresinol (B1674508) acetate (B1210297) and pinoresinol (B1678388). While direct comparative studies are limited, this document synthesizes available data from various experimental evaluations to offer insights into their relative efficacy.
Quantitative Antioxidant Activity
The antioxidant potential of lariciresinol and pinoresinol has been evaluated using various in vitro assays, primarily focusing on their ability to scavenge free radicals. The following table summarizes key quantitative data from the existing literature. It is important to note that variations in experimental conditions across different studies warrant caution when making direct comparisons.
| Compound | Assay | IC50 / Activity | Reference |
| Pinoresinol | DPPH Radical Scavenging | 69 µM | [1] |
| Hydroxyl Radical Scavenging | Significant Activity | [2] | |
| DPPH Radical Scavenging | Significant Activity | [2] | |
| Oxygen Radical Absorbance Capacity (ORAC) | Comparable to Trolox | [2] | |
| Inhibition of Cu2+-induced LDL oxidation | 1.8 times stronger than probucol | [2] | |
| Pinoresinol-4-O-β-D-glucopyranoside | ABTS Assay | 1091.3 µmol/g (ascorbic acid equivalent) | [3][4] |
| FRAP Assay | 418.47 µmol/g (ascorbic acid equivalent) | [3][4] | |
| Lariciresinol | Antineoplastic Effects (related to oxidative stress) | Showed potential as an apoptosis-inducing agent in breast cancer cells, suggesting an influence on cellular redox status. | [5][6] |
Experimental Protocols
The following are detailed methodologies for the two most common assays used to evaluate the antioxidant capacity of lignans.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[7]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.[7][8]
-
Sample Preparation: The test compounds (lariciresinol acetate, pinoresinol) and a positive control (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.[7]
-
Reaction Mixture: A specific volume of the sample solution is mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.[7][9]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[7][10]
-
Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.[7][10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[11]
Procedure:
-
Generation of ABTS Radical Cation: The ABTS•+ is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[11][12][13]
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., methanol or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[12]
-
Sample Preparation: The test compounds and a standard antioxidant are prepared in various concentrations.
-
Reaction: A small volume of the sample is added to a larger volume of the diluted ABTS•+ solution.[12]
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at room temperature.[12]
-
Absorbance Measurement: The absorbance is measured at 734 nm.[11]
-
Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12]
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in assessing and mediating antioxidant activity, the following diagrams have been generated.
Caption: General workflow for in vitro antioxidant capacity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. pub.h-brs.de [pub.h-brs.de]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
Comparative study of Lariciresinol acetate and secoisolariciresinol
A Comparative Analysis of Lariciresinol (B1674508) Acetate (B1210297) and Secoisolariciresinol (B192356): Biological Activities and Signaling Pathways
This guide provides a comparative overview of Lariciresinol acetate and Secoisolariciresinol, focusing on their biological activities, underlying signaling pathways, and available experimental data. The information is intended for researchers, scientists, and professionals in drug development. While direct comparative studies on this compound versus Secoisolariciresinol are scarce, this document synthesizes the existing research on the parent compound, Lariciresinol, and the well-studied lignan (B3055560), Secoisolariciresinol, to offer a valuable comparative perspective.
Introduction
Lignans (B1203133) are a class of polyphenolic compounds found in a variety of plants, recognized for their diverse and potent biological activities. Among them, Lariciresinol and Secoisolariciresinol are two prominent members that have garnered significant scientific interest. This compound is a synthetically derived acetate ester of Lariciresinol.[1] Secoisolariciresinol is a key dietary lignan, notably abundant in flaxseed, and is a precursor to the mammalian enterolignans, enterodiol (B191174) and enterolactone, which are produced by gut microbiota.[2][3][4][5] These enterolignans are believed to be responsible for many of the health benefits associated with lignan consumption.[3][4] This guide will delve into the known biological effects and mechanisms of action of these compounds.
Comparative Summary of Biological Activities
| Biological Activity | Lariciresinol / this compound | Secoisolariciresinol | Key Findings |
| Anticancer | Limited data available. | Potent activity reported.[2][6] | Secoisolariciresinol (as its diglucoside, SDG) has demonstrated antiproliferative, antiestrogenic, and antiangiogenic effects, reducing tumor growth in breast, lung, and colon cancer models.[2][7][8] |
| Antidiabetic | Demonstrated activity.[9][10] | Demonstrated activity.[2] | Lariciresinol inhibits α-glucosidase and enhances insulin (B600854) signaling.[10][11] Secoisolariciresinol's antidiabetic effects are linked to its antioxidant properties and reduction of oxidative stress.[2] |
| Antioxidant | Reported activity. | Potent activity reported.[2][12] | Secoisolariciresinol is a strong scavenger of free radicals, including superoxide (B77818) and peroxyl radicals.[12] Its antioxidant activity contributes to its cardioprotective and antidiabetic effects.[2][3] |
| Cardioprotective | Not extensively studied. | Demonstrated activity.[13][14] | Secoisolariciresinol diglucoside (SDG) protects against atherosclerosis by reducing serum cholesterol and oxidative stress.[2] It also shows therapeutic impact against vascular injury and cardiac fibrosis.[13][14] |
| Anti-inflammatory | Reported activity.[15] | Reported activity.[3] | Lariciresinol is suggested to have anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[15] Secoisolariciresinol acts as a platelet-activating factor inhibitor.[3] |
| Antifungal | Demonstrated activity.[16] | Not a primary reported activity. | Lariciresinol shows potent antifungal properties against several human pathogenic fungal strains by disrupting the fungal plasma membrane.[16] |
| Antidepressant | Not extensively studied. | Demonstrated activity.[17] | Secoisolariciresinol has been shown to have antidepressant-like effects in ovariectomized mice by increasing brain monoamine levels.[17] |
Quantitative Data
| Compound | Assay | Model | IC50 / Key Quantitative Data | Reference |
| Lariciresinol | α-glucosidase inhibition | In vitro | IC50: 6.97 ± 0.37 µM | [10] |
| Secoisolariciresinol | DPPH radical scavenging | In vitro | Strong scavenging activity reported, more effective than BHA and Trolox. | [12] |
| Secoisolariciresinol Diglucoside | MCF-7 cell proliferation reduction | In vivo (OVX athymic mice) | 25.9% reduction (P = 0.007) | [6] |
| Secoisolariciresinol | Antidepressant effect (forced swimming test) | Ovariectomized mice | Significant reduction in immobility at 10 mg/kg. | [17] |
Signaling Pathways
Lariciresinol
Lariciresinol has been shown to modulate key signaling pathways related to its antidiabetic and anti-inflammatory effects.
-
Insulin Signaling Pathway: Lariciresinol enhances glucose uptake by activating the insulin signaling pathway. It stimulates the insulin receptor substrate-1 (IRS-1), which in turn activates the PI3K/Akt pathway. This leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating increased glucose absorption into skeletal muscle cells.[9][10][11]
-
NF-κB Signaling Pathway: It is proposed that Lariciresinol exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is central to the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory mediators.[15]
Caption: Proposed signaling pathways for Lariciresinol.
Secoisolariciresinol
The biological activities of Secoisolariciresinol are mediated through multiple signaling pathways, particularly in the context of cancer and cardiovascular health.
-
Estrogen Receptor (ER) Signaling Pathway: The metabolites of Secoisolariciresinol, enterodiol and enterolactone, can bind to estrogen receptors.[7] This interaction can lead to both estrogenic and antiestrogenic effects, which is a key mechanism in its potential to reduce the risk of hormone-dependent cancers like breast cancer.[7] It has been shown to reduce the expression of estrogen-sensitive genes such as PS2.[7][8]
-
Growth Factor Receptor Signaling Pathways: Secoisolariciresinol has been observed to modulate growth factor receptor-mediated signaling. It can reduce the expression of genes like IGF-1R and BCL2, and proteins such as PMAPK, which are involved in cell proliferation and survival.[6][7][8]
-
Apelin/AMPK/FOXO3a Signaling Pathway: In the context of cardiovascular health, Secoisolariciresinol diglucoside has been shown to exert protective effects against vascular injury and cardiac fibrosis by modulating the Apelin/AMPK/FOXO3a signaling pathway.[13][14]
Caption: Key signaling pathways modulated by Secoisolariciresinol.
Experimental Protocols
α-Glucosidase Inhibitory Assay for Lariciresinol
This assay is used to determine the potential of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion. Inhibition of this enzyme can help in managing postprandial hyperglycemia.
Methodology:
-
A reaction mixture containing α-glucosidase enzyme solution and various concentrations of Lariciresinol is prepared in a phosphate (B84403) buffer.
-
The mixture is incubated for a specific period at a controlled temperature.
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a set time and then stopped by adding a sodium carbonate solution.
-
The amount of p-nitrophenol released is measured spectrophotometrically at a specific wavelength.
-
The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined.[10]
Cell Proliferation Assay for Secoisolariciresinol Diglucoside (SDG)
This assay is performed to evaluate the effect of a compound on the growth of cancer cells.
Methodology:
-
Human breast cancer cells (e.g., MCF-7) are cultured in a suitable medium.
-
The cells are treated with various concentrations of SDG or a vehicle control.
-
The cells are incubated for a defined period (e.g., 24-72 hours).
-
Cell proliferation can be assessed using various methods, such as the MTT assay, which measures the metabolic activity of the cells, or by direct cell counting.
-
The results are expressed as the percentage of cell growth inhibition compared to the control group.[6]
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation or inhibition of signaling pathways.
Methodology:
-
Cells or tissues are treated with the compound of interest (e.g., Lariciresinol or Secoisolariciresinol).
-
The cells or tissues are lysed to extract the total protein content.
-
The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., Akt, p-Akt, NF-κB).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, which is proportional to the amount of the target protein.[9][11]
Conclusion
Both Lariciresinol and Secoisolariciresinol exhibit a range of promising biological activities with therapeutic potential. Secoisolariciresinol is extensively studied, with strong evidence supporting its anticancer, cardioprotective, antioxidant, and antidiabetic effects, primarily mediated through its metabolites' interaction with estrogen receptors and modulation of growth factor and other signaling pathways. Lariciresinol shows significant potential as an antidiabetic and anti-inflammatory agent by targeting the insulin signaling and NF-κB pathways, respectively, and also possesses antifungal properties.
Data on this compound is currently limited, with research primarily focused on its synthesis.[1] Future studies are warranted to explore whether the acetylation of Lariciresinol modifies its biological activity and pharmacokinetic profile. Direct comparative studies between this compound and Secoisolariciresinol would be invaluable to ascertain their relative potency and therapeutic advantages in various disease models. Researchers are encouraged to build upon the foundational knowledge of these parent lignans to explore the potential of their derivatives.
References
- 1. Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biological Significance of Secoisolariciresinol Diglucoside (SDG) Lignan — The Journal of integrative Nutrition [thejournalofintegrativenutrition.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. The effect of secoisolariciresinol diglucoside and flaxseed oil, alone and in combination, on MCF-7 tumor growth and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The cardioprotective effects of secoisolariciresinol diglucoside (flaxseed lignan) against cafeteria diet-induced cardiac fibrosis and vascular injury in rats: an insight into apelin/AMPK/FOXO3a signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Antifungal activity of lariciresinol derived from Sambucus williamsii and their membrane-active mechanisms in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The antidepressant effect of secoisolariciresinol, a lignan-type phytoestrogen constituent of flaxseed, on ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Lariciresinol Acetate vs. Podophyllotoxin: A Comparative Guide for Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic and mechanistic properties of lariciresinol (B1674508) acetate (B1210297) and podophyllotoxin (B1678966) in the context of cancer cell research. While direct experimental data for lariciresinol acetate is limited, this guide leverages available information on its parent compound, lariciresinol, as a proxy to offer a valuable comparative perspective against the well-established anti-cancer agent, podophyllotoxin.
Quantitative Comparison of Cytotoxicity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for lariciresinol and podophyllotoxin against various cancer cell lines. It is important to note that direct comparative studies using this compound are not currently available in the scientific literature.
| Compound | Cell Line | Cancer Type | IC50 (µM) after 48h | Citation |
| Lariciresinol | SKBr3 | Breast Adenocarcinoma | 500 | [1][2] |
| Fibroblast (Healthy) | - | >500 | [2] | |
| HEK-293 (Healthy) | - | >500 | [2] | |
| Podophyllotoxin | HCT116 | Colorectal Carcinoma | 0.23 | [3] |
| A549 | Lung Carcinoma | 1.9 | [3] | |
| SkBr3 | Breast Adenocarcinoma | 0.175 | [3] |
Note: A study comparing lariciresinol, pinoresinol (B1678388), and podophyllotoxin found that lariciresinol and pinoresinol exhibited lower cytotoxic effects on healthy fibroblast and HEK-293 cells compared to podophyllotoxin.[1][4] After 48 hours of treatment, the viability of fibroblast cells was reduced by 47% with lariciresinol, while podophyllotoxin showed significantly higher toxicity.[1]
Mechanisms of Action
Lariciresinol
Lariciresinol is believed to induce apoptosis in cancer cells primarily through the mitochondrial-mediated (intrinsic) pathway .[2][4][5][6] This process involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.[5]
Podophyllotoxin
Podophyllotoxin is a potent anti-cancer agent with a well-defined dual mechanism of action.[8][9] It primarily functions as:
-
An inhibitor of tubulin polymerization: By binding to tubulin, podophyllotoxin prevents the formation of microtubules, which are essential components of the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.[8][9]
-
An inhibitor of DNA topoisomerase II: This action results in DNA strand breaks, further contributing to cell cycle arrest and the induction of apoptosis.[8][9]
The cytotoxic effects of podophyllotoxin are mediated through various signaling pathways, including the p38 MAPK, PI3K/Akt/mTOR, and NF-κB pathways.
Signaling Pathways
The following diagrams illustrate the known and proposed signaling pathways affected by lariciresinol and podophyllotoxin.
References
- 1. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antitumor properties of podophyllotoxin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
A Comparative Efficacy Analysis: Lariciresinol Acetate and Resveratrol
In the landscape of natural compounds with therapeutic potential, both Lariciresinol, a lignan, and Resveratrol, a stilbenoid, have garnered significant attention from the scientific community. While direct comparative studies on the efficacy of Lariciresinol acetate (B1210297) versus Resveratrol are limited in publicly available literature, a parallel analysis of Lariciresinol and Resveratrol based on existing experimental data can provide valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes available quantitative data, details key experimental protocols, and visualizes relevant biological pathways to offer an objective comparison.
It is important to note that the following data pertains to Lariciresinol, not Lariciresinol acetate. The biological activity of the acetate form may differ, and this comparison is made under the assumption of comparable efficacy.
Quantitative Efficacy Comparison
To facilitate a clear comparison, the following tables summarize the quantitative data on the anti-cancer, anti-diabetic, and antioxidant activities of Lariciresinol and Resveratrol.
| Compound | Cancer Cell Line | Assay | Endpoint | Result | Citation |
| Lariciresinol | SKBr3 (Breast Cancer) | MTT | IC50 (48h) | 500 µM | [1] |
| Fibroblast (Healthy) | MTT | IC50 (48h) | >500 µM | [1] | |
| HEK-293 (Healthy) | MTT | IC50 (48h) | >500 µM | [1] | |
| Resveratrol | A549 (Lung Carcinoma) | MTT | IC50 | 1.9 µM | [2] |
| HCT-116 (Colon Cancer) | MTT | IC50 (48h) | 0.23 µM | [2] | |
| Various Cancer Cell Lines | MTT | IC50 | 0.18 - 9 µM | [2] | |
| Breast Carcinoma (MCF-7) | MTT | IC50 (48h) | ~100 µM | [2] | |
| Table 1: Comparative Cytotoxicity in Cancer and Healthy Cell Lines |
| Compound | Enzyme/Assay | Endpoint | Result | Citation |
| Lariciresinol | α-glucosidase | IC50 | 6.97 ± 0.37 µM | [3] |
| Resveratrol | Not directly compared for α-glucosidase inhibition in the provided results. | - | - | |
| Table 2: Comparative Anti-Diabetic Activity |
| Compound | Assay | Result | Citation |
| Lariciresinol | DPPH radical scavenging | Dose-dependent activity | [4] |
| ABTS radical scavenging | Dose-dependent activity | [4] | |
| Superoxide radical scavenging | Dose-dependent activity | [4] | |
| Hydroxyl radical scavenging | Dose-dependent activity | [4] | |
| Resveratrol | DPPH radical scavenging | Effective scavenging activity | [5] |
| ABTS radical scavenging | Higher antioxidant activity than Trolox | [5] | |
| ORAC | Demonstrated highest antioxidant activity in this assay | [5] | |
| Table 3: Comparative Antioxidant Activity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy of these compounds.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[6]
-
Cell Seeding: Cancer cells (e.g., SKBr3) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (Lariciresinol or Resveratrol).[6]
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 48 hours).[6]
-
MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[6]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the control (untreated cells), and the IC50 value is determined from the dose-response curve.[6]
Apoptosis Analysis: Flow Cytometry
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
-
Cell Treatment: Cells are treated with the desired concentrations of the test compound for a specified time.[1]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.[1]
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer.[1]
-
Staining: Annexin V-FITC and PI are added to the cell suspension.[1]
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[1]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.
-
Preparation: A solution of DPPH in methanol (B129727) is prepared.[7]
-
Reaction: In a 96-well plate, different concentrations of the test compound are added to the DPPH solution.[7]
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 517 nm.[7]
-
Calculation: The decrease in absorbance, indicating the scavenging of DPPH radicals, is used to calculate the antioxidant activity.[7]
Signaling Pathways and Mechanisms of Action
Both Lariciresinol and Resveratrol exert their biological effects by modulating various cellular signaling pathways.
Lariciresinol: Proposed Anti-Cancer and Anti-Diabetic Mechanisms
Lariciresinol has been shown to induce apoptosis in breast cancer cells, potentially through the mitochondrial-mediated pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1] In the context of diabetes, Lariciresinol inhibits the α-glucosidase enzyme and activates the insulin (B600854) signaling pathway, leading to the translocation of GLUT4 and increased glucose uptake.[3]
Caption: Proposed signaling pathways for Lariciresinol.
Resveratrol: Multifaceted Anti-Inflammatory and Anti-Cancer Pathways
Resveratrol is known to interact with a multitude of cellular targets. Its anti-inflammatory effects are partly mediated through the inhibition of pro-inflammatory cytokines like TNF-α and interleukins, and the modulation of pathways such as NF-κB and MAPK. In cancer, Resveratrol can inhibit cell proliferation and induce apoptosis by affecting various signaling cascades, including those involving p53 and STAT3.
Caption: Key signaling pathways modulated by Resveratrol.
Conclusion
Based on the available in vitro data, Resveratrol appears to exhibit greater potency in terms of cytotoxicity against a range of cancer cell lines, with IC50 values often in the low micromolar range. Lariciresinol, while also demonstrating anti-cancer activity, shows a higher IC50 value in the tested breast cancer cell line. However, Lariciresinol displays significant inhibitory activity against α-glucosidase, suggesting a promising role in diabetes management. Both compounds demonstrate robust antioxidant properties through various mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in Nanoparticle Formulations for Resveratrol Encapsulation as an Anticancer Agent | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Anti-inflammatory Effects of Lariciresinol Acetate and Quercetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural compounds with anti-inflammatory properties are of significant interest in drug discovery. This guide provides a comparative overview of the anti-inflammatory effects of two such compounds: Lariciresinol (B1674508), a lignan (B3055560) found in various plants, and Quercetin (B1663063), a flavonoid ubiquitous in fruits and vegetables.[1][2] While direct comparative studies on their acetate (B1210297) esters are limited, this analysis focuses on the available experimental data for the parent compounds to elucidate their mechanisms and potential therapeutic applications.
Mechanisms of Anti-inflammatory Action
Both Lariciresinol and Quercetin have been shown to modulate key signaling pathways involved in the inflammatory response, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Lariciresinol:
Lariciresinol exerts its anti-inflammatory effects by regulating the NF-κB and transforming growth factor-beta (TGF-β) pathways.[3] In a rat model of Freund's adjuvant-induced arthritis, oral administration of Lariciresinol was shown to mitigate the inflammatory response.[3] Furthermore, a glycoside of lariciresinol has been found to attenuate influenza A virus-induced inflammation by inhibiting NF-κB activation.[3]
Quercetin:
Quercetin's anti-inflammatory properties are well-documented and operate through multiple mechanisms. It effectively suppresses the production of pro-inflammatory cytokines and mediators like nitric oxide (NO) by inhibiting the activation of NF-κB and the phosphorylation of MAP kinases, specifically ERK and p38.[4] Quercetin achieves NF-κB inhibition by stabilizing the NF-κB/IκB complex and preventing the degradation of IκB.[4] It has also been shown to down-regulate the expression of inflammatory genes and up-regulate anti-inflammatory factors. In human cell lines, quercetin has been observed to reduce the transcriptional activity of NF-κB and the expression of adhesion molecules VCAM-1 and E-selectin.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from key experimental studies on the anti-inflammatory effects of Lariciresinol and Quercetin.
Table 1: In Vivo Anti-inflammatory Effects of Lariciresinol
| Model | Compound | Dosage | Effect | Reference |
| Rat model of complete Freund's adjuvant-induced arthritis | (-)-Lariciresinol | 10-30 mg/kg (oral) for 28 days | Regulation of TGF-β and NF-κB pathways | [3] |
Table 2: In Vitro Anti-inflammatory Effects of Quercetin
| Cell Line | Treatment | Effect | Finding | Reference |
| LPS-stimulated RAW 264.7 macrophages | Quercetin | Inhibition of pro-inflammatory cytokine and NO production | Suppression of ERK and p38 MAP kinase activation and NF-κB signaling | [4] |
| Human endothelial cells | Quercetin | Reduced cytokine-induced cell-surface expression of VCAM-1 and E-selectin | Anti-inflammatory effect on endothelial activation | [5] |
| Human hepatocytes | Quercetin | Reduced transcriptional activity of NF-κB | Direct inhibition of a key inflammatory transcription factor | [5] |
| TNF-α stimulated HepG2 cells | Quercetin | Inhibition of NF-κB pathway and COX-2 expression | Protection against TNF-α induced inflammation | [6] |
Table 3: Clinical Trial Data for Quercetin
| Study Population | Intervention | Duration | Key Findings | Reference |
| 50 women with Rheumatoid Arthritis | 500 mg/day Quercetin | 8 weeks | Significant reduction in early morning stiffness, morning pain, and after-activity pain. Significant decrease in plasma hs-TNFα levels. | [7][8] |
Experimental Protocols
Study on Lariciresinol in a Rat Model of Arthritis
-
Model: Complete Freund's Adjuvant (CFA)-induced arthritis in rats.[3]
-
Treatment: Oral administration of (-)-Lariciresinol at doses of 10-30 mg/kg for 28 days.[3]
-
Analysis: Evaluation of the regulation of TGF-β and NF-κB signaling pathways. The specific methods for pathway analysis were not detailed in the provided source.[3]
Study on Quercetin in LPS-stimulated Macrophages
-
Cell Line: RAW 264.7 murine macrophage cells.[4]
-
Stimulation: Lipopolysaccharide (LPS) to induce an inflammatory response.[4]
-
Treatment: Dose- and time-dependent treatment with quercetin.[4]
-
Analysis:
Clinical Trial of Quercetin in Rheumatoid Arthritis
-
Design: Randomized, double-blind, placebo-controlled clinical trial.[7]
-
Participants: 50 women diagnosed with Rheumatoid Arthritis (RA).[7]
-
Intervention: Participants were divided into two groups: one receiving 500 mg/day of quercetin and the other a placebo for 8 weeks.[7]
-
Outcome Measures:
-
Clinical Symptoms: Early morning stiffness (EMS), morning pain, and after-activity pain were assessed.[7]
-
Disease Activity: Disease Activity Score 28 (DAS-28) and Health Assessment Questionnaire (HAQ) scores were evaluated.[7]
-
Inflammatory Markers: Plasma levels of high-sensitivity tumor necrosis factor-alpha (hs-TNFα) and erythrocyte sedimentation rate (ESR) were measured.[7]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Lariciresinol's anti-inflammatory mechanism.
Caption: Quercetin's inhibition of NF-κB and MAPK pathways.
Caption: Workflow of the Quercetin clinical trial in RA patients.
Conclusion
Both Lariciresinol and Quercetin demonstrate significant anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK. Quercetin has been more extensively studied, with a larger body of in vitro and in vivo evidence, including human clinical data, supporting its efficacy.[4][5][7][8] The available data for Lariciresinol, primarily from animal models, also indicates its potential as an anti-inflammatory agent.[3]
For researchers and drug development professionals, Quercetin presents a well-characterized compound with established anti-inflammatory mechanisms and proven clinical effects in certain inflammatory conditions. Lariciresinol, while less studied, represents a promising candidate for further investigation, particularly regarding its regulatory role in the TGF-β pathway. Future research should aim for direct comparative studies, potentially including their acetate derivatives, to better delineate their respective potencies and therapeutic potentials.
References
- 1. Lariciresinol - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory, anti-proliferative and anti-atherosclerotic effects of quercetin in human in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The Effect of Quercetin on Inflammatory Factors and Clinical Symptoms in Women with Rheumatoid Arthritis: A Double-Blind, Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Lariciresinol Acetate vs. Tamoxifen in ER-Positive Breast Cancer Cells: A Comparative Guide
In the landscape of therapeutic strategies for estrogen receptor-positive (ER-positive) breast cancer, the selective estrogen receptor modulator (SERM) tamoxifen (B1202) has long been a cornerstone of endocrine therapy.[1][2][3] However, the quest for novel compounds with improved efficacy and reduced side effects is ongoing. Among the potential candidates are phytoestrogens, such as lariciresinol (B1674508), a lignan (B3055560) found in various plants. This guide provides a detailed comparison of the available experimental data on lariciresinol (as data on its acetate (B1210297) form is limited) and tamoxifen, focusing on their effects on ER-positive breast cancer cells.
Overview of Mechanisms
Tamoxifen's primary mechanism of action involves competitive binding to the estrogen receptor, thereby blocking estrogen-mediated signaling pathways that promote tumor growth.[2][4] This interaction leads to a cascade of events, including cell cycle arrest and induction of apoptosis.[5][6][7] While functioning as an antagonist in breast tissue, tamoxifen can exhibit estrogenic (agonist) effects in other tissues.[8]
Lariciresinol, a dietary lignan, and its metabolites are also known to possess anti-cancer properties.[9][10][11] Research suggests that its effects in ER-positive breast cancer cells are mediated through the induction of apoptosis and inhibition of tumor growth.[9] Notably, lariciresinol has been shown to upregulate the expression of estrogen receptor beta (ERβ), which is often associated with a better prognosis in breast cancer.[9]
Comparative Efficacy Data
Cell Viability and Proliferation
Tamoxifen: Numerous studies have demonstrated that tamoxifen inhibits the proliferation of MCF-7 cells in a dose- and time-dependent manner.[1][5]
Lariciresinol: Studies on lignans, including lariciresinol, indicate they can inhibit the growth of breast cancer cells.[10][11] For instance, dietary lariciresinol has been shown to attenuate mammary tumor growth in animal models bearing human MCF-7 xenografts.[9]
| Compound | Cell Line | Concentration | Effect on Cell Viability/Proliferation | Citation |
| Tamoxifen | MCF-7 | 1-10 µM | Dose-dependent inhibition of cell growth. | [6] |
| Tamoxifen | MCF-7 | 4.506 µg/mL (IC50) | Significant cytotoxic effect. | [12] |
| Lariciresinol | SkBr3 | 500 µM | 50% reduction in cell viability after 48 hours. | [10] |
| Lariciresinol | MCF-7 Xenografts | 20 and 100 mg/kg of diet | Inhibition of tumor growth. | [9] |
Apoptosis Induction
Tamoxifen: Tamoxifen is a well-established inducer of apoptosis in ER-positive breast cancer cells.[1][5][13][14] This is often associated with the downregulation of anti-apoptotic proteins like Bcl-2.[13][14]
Lariciresinol: Lariciresinol and its metabolites have also been shown to induce apoptosis.[10][11][15] In MCF-7 xenografts, dietary lariciresinol increased the apoptotic index of tumor cells.[9]
| Compound | Cell Line/Model | Concentration/Dose | Effect on Apoptosis | Citation |
| Tamoxifen | MCF-7 | 5 µM | Induction of apoptosis. | [16] |
| Tamoxifen | MCF-7 | Not specified | Time- and concentration-dependent downregulation of Bcl-2, correlating with apoptosis. | [13][14] |
| Lariciresinol | SkBr3 | 500 µM | Induction of apoptosis. | [11] |
| Lariciresinol | MCF-7 Xenografts | 20 and 100 mg/kg of diet | Enhanced tumor cell apoptosis. | [9] |
Cell Cycle Arrest
Tamoxifen: A significant mechanism of tamoxifen's anti-proliferative effect is the induction of cell cycle arrest, primarily at the G0/G1 phase.[6][7][17]
Lariciresinol: While studies have shown that other natural compounds can induce cell cycle arrest in breast cancer cells, specific data on lariciresinol's effect on the cell cycle in ER-positive breast cancer cells is less detailed in the currently available literature.[18][19]
| Compound | Cell Line | Concentration | Effect on Cell Cycle | Citation |
| Tamoxifen | MCF-7 | 1 µM | Arrest of cells in the G0/G1 phase. | [7] |
| Tamoxifen | MCF-7 | Not specified | Accumulation of cells in the early G1 phase. | [17] |
Signaling Pathways
The signaling pathways affected by tamoxifen are well-documented. In contrast, the precise molecular pathways for lariciresinol in ER-positive breast cancer are still under investigation.
Tamoxifen Signaling Pathway
Tamoxifen, as a SERM, competitively inhibits the binding of estradiol (B170435) to the estrogen receptor. This tamoxifen-ER complex then translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA. This binding recruits co-repressors instead of co-activators, leading to the downregulation of estrogen-responsive genes involved in cell proliferation and survival. Furthermore, tamoxifen can induce apoptosis through both ER-dependent and ER-independent mechanisms, including the modulation of Bcl-2 family proteins and the activation of signaling cascades like the ERK pathway.[13][14][16]
Lariciresinol Signaling Pathway
The current understanding of lariciresinol's mechanism suggests it can induce apoptosis, potentially through the modulation of Bcl-2 family proteins, similar to tamoxifen.[15] It has also been observed to increase the expression of ERβ, which can counteract the proliferative signals from ERα.[9] However, a detailed signaling cascade comparable to that of tamoxifen has not yet been fully elucidated.
Experimental Protocols
Below are representative protocols for key experiments used to evaluate the effects of these compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Detailed Method:
-
Cell Seeding: ER-positive breast cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of lariciresinol acetate or tamoxifen. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Detailed Method:
-
Cell Culture and Treatment: Cells are cultured and treated with the compounds as described for the viability assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the quantification of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Conclusion and Future Directions
Tamoxifen is a well-established and effective therapy for ER-positive breast cancer with a clearly defined mechanism of action.[1][2][3] Lariciresinol shows promise as a potential anti-cancer agent, demonstrating inhibitory effects on tumor growth and the ability to induce apoptosis in ER-positive breast cancer models.[9][10][11]
The primary limitation in a direct comparison is the lack of head-to-head in vitro or in vivo studies. Future research should focus on:
-
Direct Comparative Studies: Conducting studies that directly compare the efficacy of this compound and tamoxifen in ER-positive cell lines and animal models.
-
Mechanistic Elucidation: Further investigating the molecular mechanisms of this compound, including its specific signaling pathways and its effects on the cell cycle.
-
Combination Therapies: Exploring the potential synergistic effects of using this compound in combination with tamoxifen or other standard-of-care treatments.
Such studies will be crucial in determining the potential of this compound as a viable alternative or adjunct therapy in the management of ER-positive breast cancer.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. komen.org [komen.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. breastcancer.org [breastcancer.org]
- 5. Tamoxifen promotes apoptosis and inhibits invasion in estrogen‑positive breast cancer MCF‑7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell-cycle arrest, micronucleus formation, and cell death in growth inhibition of MCF-7 breast cancer cells by tamoxifen and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells [ijms.sums.ac.ir]
- 12. oaepublish.com [oaepublish.com]
- 13. Tamoxifen-induced apoptosis in breast cancer cells relates to down-regulation of bcl-2, but not bax and bcl-X(L), without alteration of p53 protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Effects of tamoxifen on human breast cancer cell cycle kinetics: accumulation of cells in early G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Labd-14-ene-8,13-diol (sclareol) induces cell cycle arrest and apoptosis in human breast cancer cells and enhances the activity of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Induction of cell cycle arrest and apoptosis in human breast cancer cells by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Lignans: Featuring Lariciresinol Acetate
This guide provides a comprehensive comparison of the bioavailability of Lariciresinol acetate (B1210297) and other prominent dietary lignans (B1203133), including Secoisolariciresinol, Pinoresinol, and Matairesinol. Designed for researchers, scientists, and drug development professionals, this document summarizes key pharmacokinetic data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of these bioactive compounds.
Executive Summary
Lignans are a class of polyphenolic compounds found in a variety of plant-based foods that have garnered significant interest for their potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. Their therapeutic efficacy is, however, intrinsically linked to their bioavailability. This guide focuses on Lariciresinol acetate, a derivative of the lignan (B3055560) Lariciresinol. While direct pharmacokinetic studies on this compound are not currently available in the public domain, it is hypothesized to function as a prodrug, undergoing hydrolysis in vivo to release the active compound, Lariciresinol. This approach is a common strategy to enhance the bioavailability of phenolic compounds.
This comparison synthesizes available preclinical data for Lariciresinol and other key lignans to provide a valuable resource for researchers. Due to the limited direct comparative studies, this guide collates data from various in vivo experiments to construct a comparative overview.
Quantitative Bioavailability Data
The following table summarizes the available pharmacokinetic parameters for several key lignans following oral administration in animal models. It is important to note that direct comparative studies are scarce, and the data presented here is compiled from different studies with varying experimental conditions.
Table 1: Comparative Pharmacokinetic Parameters of Lignans (Oral Administration)
| Compound | Animal Model | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Lariciresinol | Rat | 3 or 15 mg/kg/day for 9 weeks | Not Reported | Not Reported | Not Reported | Not Reported |
| Secoisolariciresinol (metabolite of SDG) | Rat | 40 mg/kg (of SDG) | ~3 | 58.7 | Not Reported | Not Reported |
| Enterodiol (B191174) (metabolite of SDG) | Rat | 40 mg/kg (of SDG) | 11-12 | Similar to Enterolactone | Similar to Enterolactone | Not Reported |
| Enterolactone (metabolite of SDG) | Rat | 40 mg/kg (of SDG) | 11-12 | Similar to Enterodiol | Similar to Enterodiol | Not Reported |
| Pinoresinol | Mouse | 0.1 µmol/kg | 0.25 | 61.14 | Greater than PMG | Not Reported |
| Pinoresinol-4-O-β-D-glucopyranoside (PMG) | Mouse | 0.1 µmol/kg | 0.25 | 52.97 | Less than PIN | Not Reported |
| 7-Hydroxymatairesinol | Human (Postmenopausal Women) | 36 mg/day | 1 | 757.08 | Not Reported | Not Reported |
Note: Data for Lariciresinol and Matairesinol are limited. The data for 7-Hydroxymatairesinol, a related compound to Matairesinol, is included for reference. The bioavailability of Secoisolariciresinol Diglucoside (SDG) itself is negligible; the data presented are for its metabolites.
Experimental Protocols
This section outlines a general experimental workflow for assessing the oral bioavailability of lignans in a rodent model, based on common practices in the field.
Animal Model and Dosing
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are a commonly used model. Animals are typically housed in a controlled environment and fasted overnight before the experiment.
-
Compound Administration: The lignan of interest is administered orally via gavage. The compound is usually suspended in a vehicle such as a 0.5% solution of carboxymethylcellulose (CMC) in water. The dosing volume is typically kept consistent, for example, at 10 mL/kg body weight.
Blood Sampling
-
Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points after oral administration. A typical sampling schedule might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Blood is collected into heparinized tubes to prevent clotting and then centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
Sample Preparation and Analysis
-
Plasma Extraction: Lignans and their metabolites are extracted from the plasma. A common method is liquid-liquid extraction with a solvent like diethyl ether or protein precipitation with acetonitrile.[1][2]
-
Analytical Method: The concentrations of the lignans and their metabolites in the plasma extracts are quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector, fluorescence detector, or a Mass Spectrometer (LC-MS/MS).[3][4] An internal standard is used to ensure accuracy and precision.
Pharmacokinetic Analysis
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time, calculated using the trapezoidal rule.
-
The following diagram illustrates a typical experimental workflow for a lignan pharmacokinetic study.
Signaling Pathways and Biological Activities
Lignans exert their biological effects by modulating various signaling pathways. The following diagrams illustrate some of the known pathways influenced by Lariciresinol.
Lariciresinol and Insulin (B600854) Signaling
Lariciresinol has demonstrated anti-diabetic properties by enhancing insulin signaling. It promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, leading to increased glucose uptake.[1]
Lignan Metabolism and Enterolignan Production
Dietary lignans are metabolized by the gut microbiota into enterolignans, primarily enterodiol and enterolactone, which are thought to be the primary bioactive forms.
Conclusion
References
- 1. Analysis of lignans in Schisandra chinensis and rat plasma by high-performance liquid chromatography diode-array detection, time-of-flight mass spectrometry and quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination and pharmacokinetics study of lignans in rat plasma after oral administration of Schisandra chinensis extract and pure deoxyschisandrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
Validating Lariciresinol Acetate's Anticancer Effects: A Comparative Analysis
For Immediate Release
A Comprehensive Guide to the Anticancer Potential of Lariciresinol (B1674508) Acetate (B1210297) in Comparison to Alternative Lignans (B1203133)
This publication provides a detailed comparison of the anticancer properties of lariciresinol acetate against other well-known lignans, pinoresinol (B1678388) and podophyllotoxin (B1678966). This guide is intended for researchers, scientists, and drug development professionals, offering a side-by-side analysis of their efficacy in multiple cell lines, supported by experimental data and detailed protocols.
Comparative Efficacy of Lignans in Cancer and Healthy Cell Lines
The in vitro cytotoxic activity of lariciresinol, pinoresinol, and podophyllotoxin was evaluated across various human cancer cell lines and non-cancerous cell lines to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.
Table 1: IC50 Values (in µM) in SKBr3 Human Breast Cancer Cells and Healthy Human Cell Lines
| Compound | SKBr3 (Breast Cancer) | Fibroblast (Healthy) | HEK-293 (Healthy) |
| Lariciresinol | 500 | >500 | >500 |
| Pinoresinol | 575 | >575 | >575 |
| Podophyllotoxin | 0.175 | 0.175 | Not Reported |
Data sourced from a comparative study on the effects of these lignans after 48 hours of treatment.[1][2]
Table 2: IC50 Values (in µM) of Podophyllotoxin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Leukemia | >0.004 |
| SMMC-7721 | Liver Cancer | >40 |
| A549 | Lung Cancer | 0.8 - 10 |
| MCF-7 | Breast Cancer | >40 |
| SW-480 | Colon Cancer | >40 |
| HCT116 | Colon Cancer | 0.23 |
IC50 values for podophyllotoxin and its derivatives vary significantly based on the specific derivative and the cell line tested. The values presented are a range found in the literature.[3][4]
Mechanisms of Anticancer Action: A Look at Signaling Pathways
Lariciresinol, pinoresinol, and podophyllotoxin induce cancer cell death through distinct signaling pathways.
Lariciresinol primarily triggers the mitochondrial-mediated apoptosis pathway .[5][6] This intrinsic pathway is characterized by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.[5]
Pinoresinol has been shown to activate the ATM-p53 signaling cascade , particularly in colon cancer cell lines.[1] Ataxia telangiectasia mutated (ATM) is a crucial protein kinase that responds to DNA damage. Its activation leads to the phosphorylation of the tumor suppressor protein p53, which can then initiate cell cycle arrest and apoptosis.[1]
Podophyllotoxin and its derivatives function as inhibitors of both microtubule polymerization and topoisomerase II . This dual action disrupts the cell's cytoskeleton, leading to cell cycle arrest in the G2/M phase, and interferes with DNA replication and repair, ultimately inducing apoptosis.[7][]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., SKBr3, HepG2) into 96-well plates at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds (Lariciresinol, Pinoresinol, or Podophyllotoxin).
-
Incubation: Incubate the plates for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 values from the dose-response curves.[9][10][11]
Apoptosis Quantification: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the test compounds for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold phosphate-buffered saline (PBS), and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[12][13][14]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the test compounds, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing and incubate on ice for at least 30 minutes.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Treat the cell pellet with RNase A solution to remove RNA.
-
PI Staining: Add PI solution to the cells and incubate at room temperature for 5-10 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use gating to exclude doublets and analyze at a low flow rate.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
Caption: Lariciresinol-induced mitochondrial-mediated apoptosis.
References
- 1. Chemopreventive properties of pinoresinol-rich olive oil involve a selective activation of the ATM-p53 cascade in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells [ijms.sums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 9. Ricin triggers apoptotic morphological changes through caspase-3 cleavage of BAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Serial killers: ordering caspase activation events in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Estrogenic Potency of Lariciresinol Acetate and Genistein
A Guide for Researchers and Drug Development Professionals
This guide offers a detailed, data-driven comparison of the estrogenic activities of the lignan (B3055560) precursor Lariciresinol (B1674508) acetate (B1210297) and the well-characterized isoflavone, genistein (B1671435). The analysis focuses on their interaction with estrogen receptors and their subsequent effects on estrogen-responsive breast cancer cells, providing valuable insights for researchers in pharmacology and drug development.
While extensive research has elucidated the estrogenic profile of genistein, direct quantitative data for Lariciresinol acetate remains limited. Consequently, this guide incorporates data on the primary metabolites of lariciresinol—enterolactone (B190478) and enterodiol (B191174)—which are the biologically active forms in vivo, to provide a more comprehensive comparative framework.
Estrogen Receptor Binding Affinity: A Tale of Two Phytoestrogens
The initiation of an estrogenic response is predicated on the binding of a ligand to one of the two estrogen receptor (ER) subtypes: ERα or ERβ. The binding affinity for each subtype can dictate the tissue-specific physiological and pathological outcomes.
Table 1: Comparative Estrogen Receptor Binding Affinity
| Compound | Target Receptor | Assay Type | IC50 | Relative Binding Affinity (RBA) % (vs. Estradiol) |
| Genistein | ERα | Radioligand Displacement | 5 x 10⁻⁷ M | ~4%[1] |
| ERβ | Radioligand Displacement | Not explicitly stated | ~87% | |
| Enterolactone | ERα | Radioligand Displacement | Low Affinity[2] | Not determined |
| ERβ | Radioligand Displacement | Low Affinity[2] | Not determined | |
| Enterodiol | ERα / ERβ | --- | Data not available | Data not available |
Experimental Protocol: Competitive Estrogen Receptor Binding Assay
A standard method to quantify the binding affinity of a test compound is the competitive radioligand binding assay.
Methodology:
-
Receptor Source: Estrogen receptors are typically isolated from the uterine cytosol of ovariectomized rats.
-
Competitive Incubation: A fixed concentration of radiolabeled 17β-estradiol ([³H]-E2) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (genistein or lariciresinol metabolites).
-
Equilibrium and Separation: Following incubation to reach binding equilibrium, unbound ligands are separated from the receptor-ligand complexes, often using a dextran-coated charcoal suspension.
-
Quantification: The radioactivity of the receptor-bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that displaces 50% of the radiolabeled estradiol (B170435) (IC50) is calculated. The Relative Binding Affinity (RBA) is then determined using the formula: (IC50 of Estradiol / IC50 of Test Compound) x 100.
Visualizing the Workflow: Competitive ER Binding Assay
Impact on Breast Cancer Cell Proliferation: The MCF-7 Model
The MCF-7 human breast cancer cell line, which expresses both ERα and ERβ, serves as a crucial in vitro model to assess the proliferative or anti-proliferative effects of estrogenic compounds.
Table 2: Effects on MCF-7 Cell Proliferation
| Compound | Proliferative Effect | Concentration Range | IC50 / EC50 |
| Genistein | Biphasic: Stimulatory at low concentrations, inhibitory at high concentrations.[1] | Stimulatory: 10⁻⁸ - 10⁻⁶ M, Inhibitory: >10⁻⁵ M[1] | Varies by study |
| Lariciresinol | Inhibitory (on SKBr3 breast cancer cells) | Not specified | IC50: 500 µM[3] |
| Enterolactone | Stimulatory at low concentrations, inhibitory at higher concentrations.[4][5] | Stimulatory: 0.5 - 10 µM[4][5] | Not determined |
| Enterodiol | Stimulatory[6] | Not specified | Not determined |
Key Insights: Genistein exhibits a characteristic biphasic effect on MCF-7 cells, promoting growth at lower concentrations and inhibiting it at higher doses[1]. The metabolites of lariciresinol, particularly enterolactone and enterodiol, have been shown to stimulate MCF-7 cell proliferation at micromolar concentrations[4][6]. While direct data on this compound in MCF-7 cells is scarce, a study on the SKBr3 breast cancer cell line indicated an inhibitory effect at a high concentration[3].
Experimental Protocol: MCF-7 Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Methodology:
-
Cell Culture: MCF-7 cells are seeded in 96-well plates and are typically cultured in a medium containing charcoal-stripped serum to eliminate confounding effects from endogenous estrogens.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds (genistein, this compound, or its metabolites).
-
Incubation: The cells are incubated for a defined period, generally 24 to 72 hours.
-
MTT Reagent: The MTT reagent is added to each well. Metabolically active cells convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader, which correlates with the number of viable cells.
-
Data Analysis: Cell proliferation is calculated relative to a vehicle-treated control group, and dose-response curves are generated to determine EC50 (for stimulation) or IC50 (for inhibition) values.
Visualizing the Workflow: MCF-7 Proliferation Assay
Underlying Signaling Mechanisms
Both genistein and the active metabolites of lariciresinol exert their biological effects through the canonical estrogen receptor signaling pathway.
Genistein's Estrogenic Signaling Cascade
Upon entering the cell, genistein binds to cytosolic estrogen receptors, inducing a conformational change that leads to receptor dimerization. The activated dimer translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription and subsequent cellular responses.
Lariciresinol's Path to Estrogenic Activity
Lariciresinol itself is a pro-ligand. Following ingestion, it undergoes metabolic transformation by the gut microbiota to produce the biologically active enterolignans, enterolactone and enterodiol. These metabolites are then absorbed and can engage with the estrogen receptor signaling pathway in a manner analogous to genistein.
Concluding Remarks
The comparative analysis reveals that genistein is a more potent and well-documented estrogenic compound than the metabolites of lariciresinol. Genistein exhibits a stronger binding affinity for estrogen receptors, particularly ERβ, and displays a pronounced biphasic proliferative effect on MCF-7 breast cancer cells.
The estrogenic activity of this compound is indirect and dependent on its metabolic conversion to enterolignans by the gut microbiota. The resulting metabolites, enterolactone and enterodiol, demonstrate weak estrogenic properties, including a low affinity for estrogen receptors and a stimulatory effect on MCF-7 cell proliferation at micromolar concentrations.
For researchers and drug development professionals, this guide underscores the nuanced differences between these two classes of phytoestrogens. Future in-depth studies are warranted to directly quantify the estrogenic and anti-estrogenic potential of this compound and its metabolites to fully understand their therapeutic and toxicological profiles in comparison to established phytoestrogens like genistein.
References
- 1. A rapid and sensitive high throughput reporter gene assay for estrogenic effects of environmental contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Enterolactone and estradiol inhibit each other's proliferative effect on MCF-7 breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptomic data of MCF-7 breast cancer cells treated with 10 µM enterolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Lariciresinol Acetate vs. Its Glucoside in Biological Activity
In the landscape of natural product research, lignans (B1203133) have garnered significant attention for their diverse pharmacological properties. Among them, lariciresinol (B1674508) and its derivatives are subjects of ongoing investigation for their potential therapeutic applications. This guide provides a detailed head-to-head comparison of Lariciresinol acetate (B1210297) and its corresponding glucoside, Lariciresinol-4-O-β-D-glucopyranoside, focusing on their biological activities, underlying mechanisms of action, and the experimental methodologies used to evaluate them. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The addition of an acetate or a glucoside moiety to the lariciresinol backbone significantly alters its physicochemical properties, which in turn can influence its bioavailability and biological activity.
| Property | Lariciresinol Acetate | Lariciresinol Glucoside | Reference |
| Molecular Formula | C22H26O7 | C26H34O11 | [1] |
| Molecular Weight | 402.44 g/mol | 522.54 g/mol | [1] |
| Solubility | Likely more soluble in organic solvents | More water-soluble | Inferred |
| Bioavailability | Potentially higher passive diffusion across cell membranes | May require enzymatic hydrolysis for absorption | Inferred |
Comparative Biological Activity
While direct comparative studies between this compound and its glucoside are limited, available data on their individual biological activities in key therapeutic areas are summarized below.
Anticancer Activity
Both lariciresinol and its glucoside have been investigated for their potential to inhibit cancer cell growth.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| (-)-Lariciresinol | SKBr3 (Breast Cancer) | MTT Assay | 500 µM (48h) | [2] |
| Lariciresinol-4-O-β-D-glucopyranoside | Not Specified | MTT Assay | Weaker ER-β affinity compared to lariciresinol derivatives, suggesting aglycone structure dictates receptor specificity. | [3] |
Antiviral Activity
The antiviral properties of lariciresinol derivatives have been a key area of research, particularly against influenza and hepatitis B viruses.
| Compound | Virus | Assay | EC50 Value | Reference |
| (-)-Lariciresinol | Hepatitis B Virus (HBV) | qPCR | 42.62 µM | [4] |
| Lariciresinol-4-O-β-D-glucopyranoside | Influenza A Virus (H1N1) | CPE Inhibition | Effective against virus-induced CPE | [5] |
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in inflammation.
| Compound | Key Findings | Reference |
| (-)-Lariciresinol | Regulates TGF-β and NF-κB pathways. | [6] |
| Lariciresinol-4-O-β-D-glucopyranoside | Suppressed influenza A virus-induced expression of pro-inflammatory molecules IL-6, TNF-α, IL-8, MCP-1, IP-10, and IFN-α. | [5] |
Antioxidant Activity
The antioxidant capacity is a fundamental property of many phenolic compounds, including lignans.
| Compound | Assay | Key Findings | Reference |
| (+)-Lariciresinol | DPPH and ABTS radical scavenging | Dose-dependent radical scavenging activity. | [7] |
| Lariciresinol Glucoside | General | Scavenges free radicals and reduces oxidative stress. | [3] |
Signaling Pathways
The biological activities of Lariciresinol and its derivatives are often mediated through the modulation of critical cellular signaling pathways. The NF-κB pathway, a central regulator of inflammation and immune responses, is a key target.
Caption: Proposed mechanism of Lariciresinol derivatives in inhibiting the NF-κB signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its glucoside.
MTT Assay for Cytotoxicity
This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8]
Protocol:
-
Cell Seeding: Seed cells (e.g., SKBr3) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound (e.g., Lariciresinol).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values from dose-response curves.
Caption: Workflow for the MTT cell viability assay.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the capacity of a compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical.[9][10]
Protocol:
-
Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a 0.1 mM working solution of DPPH in the same solvent.
-
Reaction Mixture: In a 96-well plate, add a defined volume of the test sample at various dilutions to an equal volume of the DPPH working solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each sample concentration and determine the IC50 value. The scavenging activity is calculated using the formula: Scavenging activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity
This assay determines the ability of a compound to inhibit the virus-induced damage to host cells.[11][12]
Protocol:
-
Cell Plating: Seed host cells (e.g., MDCK cells for influenza virus) in 96-well plates and incubate until a confluent monolayer is formed.
-
Virus Infection: Infect the cells with a specific titer of the virus (e.g., 100 TCID50).
-
Compound Treatment: After a 2-hour incubation with the virus, wash the cells and add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere, until CPE is observed in the virus control wells.
-
CPE Evaluation: Observe the cells under a microscope for morphological changes indicative of CPE. Cell viability can be quantified using a dye such as neutral red or crystal violet.
-
Data Analysis: The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits viral CPE by 50%.
Conclusion
The available evidence suggests that both Lariciresinol and its glucoside possess a range of promising biological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant effects. The addition of a glucoside moiety generally increases water solubility, which may affect bioavailability and the mechanism of action. Lariciresinol itself has demonstrated potent inhibitory effects in various assays, while its glucoside has shown significant anti-inflammatory and antiviral properties, particularly through the modulation of the NF-κB pathway.
Direct comparative data for this compound is currently lacking in the scientific literature. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound to allow for a more comprehensive head-to-head comparison with its glucoside counterpart. Such studies would be invaluable for guiding the future development of these natural compounds as potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells [ijms.sums.ac.ir]
- 3. (+)-Lariciresinol 4'-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside | Benchchem [benchchem.com]
- 4. (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 11. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
Lariciresinol: A Comparative Analysis of In Vitro and In Vivo Efficacy
An objective guide for researchers, scientists, and drug development professionals on the therapeutic potential of the lignan (B3055560) Lariciresinol (B1674508). This document synthesizes available preclinical data, focusing on its anticancer, antidiabetic, and antiviral activities.
Note: While this guide focuses on Lariciresinol, a thorough literature search yielded no specific efficacy data for its acetylated form, Lariciresinol acetate. The following information is based on studies of Lariciresinol.
Executive Summary
Lariciresinol, a naturally occurring lignan found in various plants, has demonstrated promising therapeutic potential in preclinical studies.[1] It exhibits selective cytotoxicity towards cancer cells, primarily through the induction of apoptosis.[1] Furthermore, Lariciresinol has shown potential as an antidiabetic agent by inhibiting α-glucosidase and enhancing insulin (B600854) signaling. Antiviral properties, particularly against the Hepatitis B virus, have also been reported. This guide provides a comparative overview of the in vitro and in vivo efficacy of Lariciresinol, alongside detailed experimental protocols and a discussion of its mechanisms of action.
In Vitro Efficacy of Lariciresinol
In vitro studies have been instrumental in elucidating the cytotoxic and biological activities of Lariciresinol across various cell lines.
Anticancer Activity
Lariciresinol has been shown to induce apoptosis in a concentration-dependent manner in several cancer cell lines.[1] Notably, it appears to have a lower cytotoxic effect on healthy cell lines compared to some conventional chemotherapeutic agents.[1]
| Cell Line | Cancer Type | Key Findings | Reference |
| SkBr3 | Breast Cancer | IC50 of 500 µM after 48 hours. Induced morphological changes and apoptosis. | [2] |
| HepG2 | Liver Cancer | Induced apoptosis via the mitochondrial-mediated pathway. | [3] |
| Fibroblast (Healthy) | Normal | Reduced cell viability by 47% at 500 µM after 48 hours. | [4][5] |
| HEK-293 (Healthy) | Normal | Cell viability of 49% at 500 µM after 48 hours. | [5] |
Antidiabetic Activity
The antidiabetic potential of Lariciresinol has been investigated through its effect on key enzymes and cellular pathways involved in glucose metabolism.
| Assay | Key Findings | Reference |
| α-glucosidase inhibition | IC50 value of 6.97 ± 0.37 µM. Acts as a competitive inhibitor with a Ki value of 0.046 µM. | [3] |
| Glucose uptake in C2C12 cells | Activates insulin signaling, leading to GLUT4 translocation and augmented glucose uptake. | [3] |
Antiviral Activity
Lariciresinol has demonstrated significant antiviral activity, particularly against the Hepatitis B virus (HBV).
| Cell Line | Virus | Key Findings | Reference |
| HepG2.2.15 | Hepatitis B Virus (HBV) | EC50 of 42.62 μM. Inhibited HBV DNA replication of both wild-type and nucleoside analogue-resistant strains. | [6][7] |
In Vivo Efficacy of Lariciresinol
In vivo studies, primarily in rodent models, have provided evidence for the therapeutic potential of Lariciresinol in oncology and diabetes.
Anticancer Activity
Animal studies have demonstrated the ability of Lariciresinol to inhibit tumor growth and angiogenesis.[8][9]
| Animal Model | Cancer Type | Treatment Protocol | Key Quantitative Outcomes | Reference |
| Sprague-Dawley Rats | DMBA-Induced Mammary Tumors | 3 or 15 mg/kg body weight, oral gavage, daily for 9 weeks. | Inhibition of tumor growth and angiogenesis (specific percentage not reported). | [8][9] |
| Athymic Mice | MCF-7 Human Breast Cancer Xenografts | 20 or 100 mg/kg of diet for 5 weeks. | Inhibition of tumor growth and angiogenesis (specific percentage not reported); Enhanced tumor cell apoptosis; Increased estrogen receptor beta expression. | [8][9] |
Antidiabetic Activity
In a diabetic mouse model, oral administration of Lariciresinol has shown significant improvements in glycemic control.
| Animal Model | Condition | Treatment Protocol | Key Quantitative Outcomes | Reference |
| Streptozotocin (STZ)-treated diabetic mice | Diabetes | 10 mg/kg oral administration for 3 weeks. | Considerably decreased blood glucose levels; Increased insulin levels; Improved pancreatic islet size; Increased GLUT4 expression in skeletal muscle. | [10] |
Comparison with Alternatives
Lariciresinol's efficacy has been compared to other lignans (B1203133) and established therapeutic agents.
| Compound | Target/Model | Key Comparative Finding | Reference |
| Pinoresinol | SkBr3 breast cancer cells | Lariciresinol (IC50: 500 µM) was slightly more potent than Pinoresinol (IC50: 575 µM). Both showed lower cytotoxicity to healthy cells than Podophyllotoxin. | [2] |
| Podophyllotoxin | Fibroblast and HEK-293 cells | Podophyllotoxin had a significantly higher cytotoxic effect on healthy cell lines compared to Lariciresinol. | [4][5] |
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Cancer and healthy cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Lariciresinol or a control substance.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
In Vivo Mammary Cancer Xenograft Model
-
Animal Model: Estrogen-maintained ovariectomized athymic mice are used.[1]
-
Tumor Cell Implantation: Human breast cancer cells (e.g., MCF-7) are implanted into the mammary fat pad.
-
Treatment Administration: Once tumors are established, mice are fed a diet containing Lariciresinol (e.g., 20 or 100 mg/kg of diet) or a control diet.[8]
-
Monitoring: Tumor growth is monitored regularly using calipers.
-
Endpoint Analysis: After a set period (e.g., 5 weeks), tumors are excised, weighed, and analyzed for markers of apoptosis and angiogenesis.[1]
Signaling Pathways and Mechanisms of Action
Apoptosis Signaling Pathway
Lariciresinol is believed to induce apoptosis in cancer cells, in part, by modulating the Bcl-2 family of proteins, which are key regulators of the mitochondrial (intrinsic) apoptosis pathway.[1] Treatment with Lariciresinol leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3]
Caption: Proposed mechanism of Lariciresinol-induced apoptosis.
Insulin Signaling Pathway
Lariciresinol enhances glucose homeostasis by activating the insulin signaling pathway, leading to increased glucose uptake.
Caption: Lariciresinol's effect on the insulin signaling pathway.
Experimental Workflow for In Vivo Anticancer Studies
The general workflow for assessing the in vivo anticancer efficacy of a compound like Lariciresinol is a multi-step process.
Caption: General workflow for in vivo anticancer efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Lariciresinol Displays Anti-Diabetic Activity through Inhibition of α-Glucosidase and Activation and Enhancement of Insulin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of Lariciresinol Acetate in Enhancing Chemotherapy: A Comparative Guide
For Immediate Release
In the relentless pursuit of more effective cancer therapies, the scientific community is increasingly turning its attention to natural compounds that can work in concert with conventional chemotherapy. This guide provides a comprehensive comparison of the potential synergistic effects of Lariciresinol acetate (B1210297), a lignan (B3055560) found in various plants, with cornerstone chemotherapy drugs. While direct clinical studies on this specific combination are yet to be conducted, a deep dive into their respective mechanisms of action reveals a compelling case for their combined use to overcome chemoresistance and enhance therapeutic efficacy.
This document, intended for researchers, scientists, and drug development professionals, objectively outlines the known anti-cancer properties of Lariciresinol and contrasts them with the mechanisms and resistance pathways of common chemotherapeutic agents. We present hypothetical synergistic models, detailed experimental protocols to test these hypotheses, and visualizations of the intricate signaling pathways involved.
Unveiling the Anti-Cancer Arsenal of Lariciresinol
Lariciresinol has demonstrated a multi-faceted approach to combating cancer cell growth and survival. Its primary mechanisms include:
-
Induction of Apoptosis: Lariciresinol triggers programmed cell death through the mitochondrial-mediated pathway. This involves modulating the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c and the activation of caspases-9 and -3.
-
Cell Cycle Arrest: It has been shown to halt the proliferation of cancer cells by inducing arrest in the S phase of the cell cycle.
-
Inhibition of Pro-Survival Signaling: Crucially, Lariciresinol can regulate and inhibit the NF-κB and TGF-β signaling pathways, which are often hijacked by cancer cells to promote their survival and proliferation, and contribute to chemoresistance.
-
Anti-Angiogenic Properties: By inhibiting the formation of new blood vessels, Lariciresinol can effectively starve tumors of the nutrients they need to grow and metastasize.
The Double-Edged Sword of Chemotherapy: Efficacy and Resistance
Chemotherapy drugs like doxorubicin (B1662922) and cisplatin (B142131) are mainstays in cancer treatment, primarily functioning by inducing significant DNA damage in rapidly dividing cancer cells, which ultimately leads to apoptosis. However, their effectiveness is often hampered by the development of chemoresistance.
Table 1: Comparison of Mechanisms of Action and Resistance
| Feature | Lariciresinol Acetate | Doxorubicin | Cisplatin |
| Primary Mechanism | Induction of apoptosis (mitochondrial pathway), cell cycle arrest, NF-κB inhibition | DNA intercalation, topoisomerase II inhibition, generation of reactive oxygen species (ROS) | Formation of DNA adducts, leading to DNA damage and replication arrest |
| Apoptosis Induction | Intrinsic (mitochondrial) pathway | Intrinsic and extrinsic pathways | Intrinsic and extrinsic pathways |
| Key Molecular Targets | Bcl-2 family proteins, caspases, NF-κB, TGF-β | DNA, topoisomerase II | DNA |
| Mechanisms of Acquired Resistance | Not yet studied in detail | Increased drug efflux (e.g., P-glycoprotein), enhanced DNA repair, upregulation of anti-apoptotic proteins, activation of NF-κB | Reduced drug uptake, increased drug efflux, enhanced DNA repair, inactivation by glutathione, upregulation of anti-apoptotic proteins |
Hypothesizing Synergy: A Multi-pronged Attack on Cancer
The true potential of this compound lies in its ability to counteract the very mechanisms that enable cancer cells to resist chemotherapy. The following are plausible synergistic interactions:
-
Overcoming NF-κB-Mediated Resistance: Many chemotherapy drugs inadvertently activate the NF-κB pathway, which in turn promotes the expression of anti-apoptotic genes, thereby protecting cancer cells from the drug's cytotoxic effects.[1][2][3] Lariciresinol's inhibitory effect on NF-κB could dismantle this survival mechanism, re-sensitizing resistant cells to chemotherapy.
-
Enhancing Apoptotic Signaling: By promoting apoptosis through the mitochondrial pathway, Lariciresinol can complement the apoptotic signals initiated by DNA damage from chemotherapy. This dual assault on the cell's survival machinery could lead to a more profound and sustained anti-cancer effect.
-
Inhibiting Drug Efflux: While not yet demonstrated for Lariciresinol, many natural compounds have been found to inhibit the function of drug efflux pumps like P-glycoprotein.[4][5][6] If Lariciresinol or its metabolites possess this capability, they could increase the intracellular concentration of chemotherapy drugs, thereby boosting their efficacy.
Experimental Roadmaps for Validation
To translate these hypotheses into tangible evidence, a series of well-defined experiments are necessary.
Experimental Protocol 1: Assessment of Synergistic Cytotoxicity
Objective: To determine if this compound and a chemotherapy drug (e.g., doxorubicin) exhibit synergistic, additive, or antagonistic effects on cancer cell viability.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Drug Preparation: Prepare stock solutions of this compound and doxorubicin.
-
Cell Viability Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound alone, doxorubicin alone, and in combination at constant and non-constant ratios for 48 or 72 hours.
-
Add MTT reagent to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) for each drug individually.
-
Determine the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Experimental Protocol 2: Analysis of Apoptosis Induction
Objective: To investigate the effect of the combination treatment on the induction of apoptosis.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound, doxorubicin, and their combination at synergistic concentrations determined from Protocol 1.
-
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Harvest and wash the treated cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
Analyze the stained cells using a flow cytometer to quantify early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blot Analysis:
-
Lyse the treated cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).
-
Incubate with HRP-conjugated secondary antibodies and detect the chemiluminescent signal.
-
Visualizing the Synergistic Pathways
The following diagram illustrates the hypothesized synergistic mechanism of this compound and doxorubicin in overcoming chemoresistance.
Conclusion and Future Directions
The convergence of the anti-cancer mechanisms of this compound with the vulnerabilities of chemotherapy-resistant tumors presents a promising frontier in oncology research. The proposed synergistic interactions, particularly the counteraction of NF-κB-mediated resistance and the enhancement of apoptosis, warrant rigorous experimental validation. The protocols and conceptual frameworks provided in this guide offer a clear path forward for researchers to explore this potential therapeutic strategy. Successful preclinical validation could pave the way for the development of novel combination therapies that are not only more effective but also potentially less toxic, ultimately improving patient outcomes in the fight against cancer.
References
- 1. Doxorubicin induces atypical NF-κB activation through c-Abl kinase activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NFκBP65 transcription factor modulates resistance to doxorubicin through ABC transporters in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 6. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lariciresinol Acetate from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparative analysis of Lariciresinol acetate (B1210297), a lignan (B3055560) with promising pharmacological potential, from various plant sources. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.
Introduction to Lariciresinol Acetate
This compound is a naturally occurring lignan, a class of polyphenolic compounds known for their diverse biological activities. As an acetylated derivative of lariciresinol, it has garnered interest for its potential therapeutic applications, which may include anti-inflammatory and antimicrobial properties. Understanding the variations in yield, purity, and biological activity of this compound from different plant sources is crucial for its development as a potential therapeutic agent. This guide provides a comparative overview of this compound derived from various botanical origins, with a focus on quantitative data, experimental protocols for its isolation, and its interaction with key cellular signaling pathways.
Quantitative Analysis of this compound Content
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used, geographical location, and the extraction and purification methods employed. While direct comparative studies on the yield of this compound from different plant sources are limited, available data from individual studies on specific plants are summarized below.
Table 1: Reported Occurrences and Yields of this compound and Related Compounds from Various Plant Sources
| Plant Species | Plant Part | Compound | Yield/Content | Purity | Reference(s) |
| Aglaia elaeagnoidea | Bark | (+)-Lariciresinol 3a-acetate | Synthesized from (-)-lariciresinol (B1260115) with an overall yield of 66% | Not specified in plant | [1][2] |
| Larix decidua (European Larch) | Bark | This compound | Present in dichloromethane (B109758) extract | Not specified | [2] |
| Larix sibirica (Siberian Larch) | Bark | This compound | Present in dichloromethane extract | Not specified | [2] |
| Larix gmelinii (Dahurian Larch) | Bark | This compound | Present in dichloromethane extract | Not specified | [2] |
| Larix gmelinii var. japonica | Rhytidome | (+)-Larixol and Larixyl acetate | 4186 µg/g and 1675 µg/g respectively | Not specified | [2] |
| Larix kaempferi (Japanese Larch) | Rhytidome | (+)-Larixol and Larixyl acetate | 145 µg/g and 445 µg/g respectively | Not specified | [2] |
| Phyllanthus niruri | Herbs | This compound | Isolated, but no quantitative data provided | Not specified | [3] |
Note: The data presented in this table are compiled from different studies and may not be directly comparable due to variations in analytical methodologies. Further research is required to establish a standardized, comparative analysis of this compound content across a wider range of plant species.
Experimental Protocols
The following sections detail generalized methodologies for the extraction, purification, and quantification of this compound from plant materials, based on common practices for lignan isolation.
I. Extraction and Purification of this compound
This protocol is a synthesized methodology and may require optimization for specific plant matrices.
-
Plant Material Preparation:
-
The selected plant material (e.g., bark, roots, or leaves) should be air-dried or freeze-dried to remove moisture.
-
The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.
-
-
Extraction:
-
Solvent Selection: A solvent of medium polarity, such as dichloromethane or ethyl acetate, is recommended for the extraction of this compound. Sequential extraction with solvents of increasing polarity (e.g., hexane, followed by dichloromethane, then methanol) can also be employed to fractionate compounds based on their polarity.
-
Maceration: The powdered plant material is soaked in the chosen solvent at room temperature for 24-48 hours with occasional agitation.
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble and continuously extracted with the solvent for several hours.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Purification:
-
Liquid-Liquid Partitioning: The crude extract is dissolved in a suitable solvent system (e.g., methanol (B129727)/water) and partitioned sequentially with immiscible solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate). This compound, being moderately polar, is expected to be enriched in the ethyl acetate or chloroform fraction.
-
Column Chromatography: The enriched fraction is subjected to column chromatography using a stationary phase such as silica (B1680970) gel or Sephadex LH-20.
-
Silica Gel Chromatography: A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).
-
Sephadex LH-20 Chromatography: Isocratic elution with a solvent like methanol is used to separate compounds based on their molecular size.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative HPLC with a C18 reversed-phase column is often used. A gradient or isocratic mobile phase consisting of acetonitrile (B52724) and water or methanol and water is employed.
-
II. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
An accurately weighed amount of the dried plant extract or purified fraction is dissolved in a known volume of HPLC-grade methanol or a suitable solvent.
-
The solution is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed, for instance, starting with a higher proportion of water (often with 0.1% formic acid to improve peak shape) and increasing the proportion of acetonitrile or methanol over time.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 280 nm is suitable for lignans (B1203133).
-
Quantification: A calibration curve is prepared using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.
-
Biological Activities and Signaling Pathways
Lignans are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and antiviral properties[4]. The anti-inflammatory effects of many lignans are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. The inhibition of the NF-κB signaling pathway is a key mechanism for the anti-inflammatory action of many natural products, including lignans[4][5]. While direct evidence for this compound is still emerging, it is plausible that it shares the anti-inflammatory properties of its parent compound, lariciresinol, and other related lignans by interfering with this pathway.
dot
Caption: Proposed mechanism of this compound in the inhibition of the NF-κB signaling pathway.
Antimicrobial Activity
Extracts from Larix species containing this compound have demonstrated notable anti-mildew activity against Plasmopara viticola, the causative agent of grapevine downy mildew[2]. This suggests a potential application for this compound in the development of natural fungicides. Further research is needed to isolate the pure compound and evaluate its specific antimicrobial spectrum and mechanism of action.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comparative analysis of this compound from different plant sources.
dot
Caption: General experimental workflow for the comparative analysis of this compound.
Conclusion and Future Directions
This compound is a promising lignan found in several plant species, including Aglaia elaeagnoidea and various Larix species. While current research indicates its presence and potential biological activities, there is a clear need for more direct comparative studies to fully understand the influence of the plant source on its yield, purity, and pharmacological effects.
Future research should focus on:
-
Standardized quantitative analysis: Developing and applying a uniform methodology to quantify this compound in a wide range of plant species to allow for accurate comparisons.
-
Comparative bioactivity studies: Performing head-to-head comparisons of the biological activities of this compound isolated from different plant sources to determine if co-extracted compounds influence its efficacy.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms underlying the observed biological activities of pure this compound.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this interesting natural compound.
References
- 1. Targeted Lignan Profiling and Anti-Inflammatory Properties of Schisandra rubriflora and Schisandra chinensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjm.ichem.md [cjm.ichem.md]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites [mdpi.com]
- 5. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lariciresinol Acetate: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Lariciresinol Acetate, a lignan (B3055560) derivative intended for research use only. The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard chemical waste management protocols. Due to its classification in some safety data sheets as a suspected reproductive toxin (Category 2), a cautious approach to its disposal is warranted.[1][2]
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the material's specific Safety Data Sheet (SDS) provided by the supplier.
Standard Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically compatible gloves, such as nitrile or neoprene, should be worn.[3] If gloves become contaminated, they should be disposed of as hazardous waste.[3]
-
Eye Protection: ANSI-certified chemical splash goggles are essential to protect against accidental eye contact.[4]
-
Lab Coat: A knee-length lab coat should be worn to protect clothing and skin.[4]
Step-by-Step Disposal Procedure
Given that this compound is a solid and for research use only, and has been identified as a potential reproductive toxin, it should not be disposed of in regular trash or flushed down the drain.[4][5] The recommended method of disposal is through a licensed professional waste disposal service, typically involving incineration.[1][6]
Step 1: Segregation and Collection
-
Do not mix this compound with other chemical waste unless compatibility is confirmed. It is incompatible with strong oxidizing agents.[7]
-
Collect waste this compound and any materials contaminated with it (e.g., weighing papers, pipette tips, contaminated gloves) in a dedicated, properly labeled, and sealed waste container.[4][8]
-
The container should be made of a material compatible with the chemical and must be in good condition with a secure, threaded cap.[2]
Step 2: Labeling of Waste Container
-
Clearly label the waste container as "Hazardous Waste."
-
The label should include:
-
The full chemical name: "this compound"
-
The CAS Number: 79114-77-5
-
An indication of the hazard, such as "Reproductive Toxin."
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
-
Use your institution's specific hazardous waste tags or labels if available.[2][9]
Step 3: Storage of Waste
-
Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.
-
Store in a cool, dry, and well-ventilated location.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[4][8]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1]
-
Provide the waste disposal service with all necessary information from the waste container label and the SDS.
-
Follow all institutional and local regulations for hazardous waste disposal.
Decontamination and Spill Management
Decontamination of Labware:
-
Thoroughly rinse any reusable labware that has come into contact with this compound.
-
The first rinse should be collected and disposed of as hazardous chemical waste.[8] Subsequent rinses with soap and water may be permissible for drain disposal, but consult your local EHS guidelines.[2]
Spill Cleanup:
-
In the event of a spill, only trained personnel should perform the cleanup.[4]
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[1]
-
Decontaminate the spill area with a suitable solvent or detergent and water, collecting all cleanup materials for disposal as hazardous waste.[4]
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[4]
Quantitative Data Summary
Currently, there is no specific quantitative data, such as concentration limits for disposal, available for this compound in the reviewed literature. The disposal approach is based on its qualitative hazard assessment.
| Parameter | Value | Source |
| CAS Number | 79114-77-5 | [10][11] |
| Molecular Formula | C22H26O7 | [10][11] |
| Molecular Weight | 402.44 g/mol | [11] |
| Physical State | Solid / Powder | [8][10] |
| Known Hazards | Suspected Reproductive Toxin (Category 2) | [1][2] |
| Incompatibilities | Strong oxidizing agents | [7] |
| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide | [7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. ehs.uci.edu [ehs.uci.edu]
- 4. ehss.syr.edu [ehss.syr.edu]
- 5. Safe Chemical Waste Disposal [fishersci.com]
- 6. basel.int [basel.int]
- 7. sfasu.edu [sfasu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Lariciresinol Acetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Lariciresinol Acetate (B1210297), including detailed operational and disposal plans.
Lariciresinol Acetate is a lignan (B3055560) compound that requires careful handling to minimize exposure and ensure the safety of laboratory personnel.[1] Adherence to proper safety protocols is crucial when working with this and similar chemical compounds.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to prevent skin and eye contact, as well as inhalation of this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side-shields.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred. Gloves must be inspected before use and disposed of after handling the compound.[3][4] |
| Body Protection | Laboratory Coat or Gown | A disposable gown is preferred, or a clean lab coat to be worn over personal clothing.[4] |
| Respiratory Protection | Facemask or Respirator | A facemask should be worn to avoid inhalation of dust particles.[5] In cases of exceeding exposure limits or experiencing irritation, a full-face respirator is recommended.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize risks and ensure a safe working environment.
1. Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before working with this compound, thoroughly review its SDS.[5][6]
-
Designate a Work Area: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble PPE: Ensure all necessary personal protective equipment is readily available and in good condition.
-
Prepare for Spills: Have a spill kit accessible in the immediate work area.
2. Handling the Compound:
-
Wear Appropriate PPE: Don the recommended eye protection, gloves, and lab coat before handling the compound.
-
Avoid Dust Formation: Handle this compound carefully to prevent the formation of dust and aerosols.[2][6]
-
Weighing: If weighing the solid compound, do so in an enclosure or a fume hood to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[5]
3. Post-Handling Procedures:
-
Decontaminate: Clean the work area and any equipment used with an appropriate solvent and cleaning agent.
-
Dispose of Waste: Dispose of all waste, including contaminated PPE and empty containers, according to the disposal plan.
-
Remove PPE: Remove gloves and other disposable PPE, turning them inside out to avoid contaminating skin.
-
Wash Hands: Wash hands thoroughly with soap and water after handling the compound.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, wipes, pipette tips), in a clearly labeled, sealed, and chemically compatible container.[7]
-
Labeling: The container must be labeled as "Hazardous Waste" with the full chemical name "this compound".[7]
2. Storage of Chemical Waste:
-
Secure Storage: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[5][7]
-
Authorized Access: The storage area should be accessible only to authorized personnel.[7]
3. Final Disposal:
-
Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal company.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.[7]
Safe Handling Workflow for this compound
The following diagram illustrates the procedural flow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. (+)-LARICIRESINOL - Safety Data Sheet [chemicalbook.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. biocrick.com [biocrick.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
